molecular formula C29H50N7O17P3S B15547860 3-Methylheptanoyl-CoA

3-Methylheptanoyl-CoA

Cat. No.: B15547860
M. Wt: 893.7 g/mol
InChI Key: BXCOGIRUVPOQKJ-UHFFFAOYSA-N
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Description

3-Methylheptanoyl-CoA is a useful research compound. Its molecular formula is C29H50N7O17P3S and its molecular weight is 893.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H50N7O17P3S

Molecular Weight

893.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylheptanethioate

InChI

InChI=1S/C29H50N7O17P3S/c1-5-6-7-17(2)12-20(38)57-11-10-31-19(37)8-9-32-27(41)24(40)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,39-40H,5-14H2,1-4H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)

InChI Key

BXCOGIRUVPOQKJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

3-Methylheptanoyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 3-Methylheptanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids.

Chemical Structure and Properties

This compound is an acyl-CoA derivative formed from the activation of 3-methylheptanoic acid. The molecule consists of a 3-methylheptanoyl group linked to a Coenzyme A (CoA) molecule via a thioester bond. The CoA moiety is a complex molecule itself, composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

The chemical structure can be represented as the combination of 3-methylheptanoic acid and Coenzyme A:

  • 3-Methylheptanoic acid: A saturated fatty acid with a methyl group at the third carbon position.

  • Coenzyme A: A large molecule that acts as a carrier for acyl groups in numerous metabolic reactions.[1][2][3][4]

The presence of the methyl group on the β-carbon (position 3) of the fatty acyl chain is of significant biological importance, as it prevents the molecule from being metabolized through the typical β-oxidation pathway.[5][6][7]

Quantitative Chemical Data

The following table summarizes the known quantitative properties of this compound and its constituent fatty acid.

PropertyValueSource
This compound
Molecular FormulaC29H50N7O17P3S[8]
Molecular Weight893.73 g/mol [8]
3-Methylheptanoic Acid
Molecular FormulaC8H16O2[9][10][11][12]
Molecular Weight144.21 g/mol [9][10][12]

Biological Role: The Alpha-Oxidation Pathway

This compound is a key substrate in the alpha-oxidation pathway, a metabolic process that degrades 3-methyl-branched fatty acids.[5][6][7] This pathway is crucial for the breakdown of dietary fatty acids like phytanic acid, which is derived from the chlorophyll (B73375) in plant-based foods. The presence of the methyl group at the β-position of these fatty acids inhibits the action of acyl-CoA dehydrogenase, the first enzyme of the β-oxidation spiral. Therefore, an alternative pathway, alpha-oxidation, is required to remove a single carbon from the carboxyl end, allowing the remainder of the fatty acid to enter the β-oxidation pathway.[5][7]

The alpha-oxidation of 3-methyl-branched fatty acids is a peroxisomal process.[7][13]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the alpha-oxidation of a 3-methyl-branched fatty acid, starting with its activation to the corresponding acyl-CoA derivative.

Alpha_Oxidation_Pathway cluster_activation Activation cluster_oxidation Alpha-Oxidation cluster_further_metabolism Further Metabolism 3_Methyl_Fatty_Acid 3-Methyl-branched Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3_Methyl_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA-SH 3_Methylacyl_CoA 3-Methylacyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->3_Methylacyl_CoA AMP, PPi Hydroxylase 3-Methylacyl-CoA Hydroxylase 3_Methylacyl_CoA->Hydroxylase Fe2+, Ascorbate, 2-Oxoglutarate 2_Hydroxy_3_methylacyl_CoA 2-Hydroxy-3-methylacyl-CoA Hydroxylase->2_Hydroxy_3_methylacyl_CoA Lyase 2-Hydroxyacyl-CoA Lyase 2_Hydroxy_3_methylacyl_CoA->Lyase Pristanal_analogue Pristanal Analogue (n-1 aldehyde) Lyase->Pristanal_analogue Formyl_CoA Formyl-CoA Lyase->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal_analogue->Aldehyde_Dehydrogenase NAD+ Pristanic_Acid_analogue Pristanic Acid Analogue (n-1 acid) Aldehyde_Dehydrogenase->Pristanic_Acid_analogue NADH Beta_Oxidation β-Oxidation Pristanic_Acid_analogue->Beta_Oxidation

Alpha-Oxidation of 3-Methyl-Branched Fatty Acids.

Experimental Protocols

Detailed experimental protocols for the study of this compound are often specific to the research question. However, a general workflow for its analysis can be inferred from studies on branched-chain fatty acid metabolism.

In Vitro Alpha-Oxidation Assay

Based on published research, an in vitro assay to study the alpha-oxidation of 3-methyl-branched fatty acids would typically involve the following components and steps.[13]

Experimental Workflow:

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction Mixture cluster_analysis Analysis Hepatocytes Rat Hepatocytes or Liver Homogenate Permeabilization Permeabilization Hepatocytes->Permeabilization Subcellular_Fractionation Subcellular Fractionation (Isolation of Peroxisomes) Permeabilization->Subcellular_Fractionation Reaction_Components Reaction Components: - 3-Methylheptanoic Acid - ATP, CoA-SH, Mg2+ - Fe2+, Ascorbate - 2-Oxoglutarate Incubation Incubation at 37°C Reaction_Components->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS LC-MS/MS Analysis (Detection of Formate (B1220265) and other intermediates) Metabolite_Extraction->LC_MS

Workflow for In Vitro Alpha-Oxidation Assay.

Key Methodological Considerations:

  • Substrate: Synthetic 3-methyl-branched fatty acids, such as 3-methylheptanoic acid, can be used as valid substitutes for naturally occurring substrates like phytanic acid.[13]

  • Cofactors: The reaction requires ATP and CoA for the initial activation step, and Fe2+, ascorbate, and 2-oxoglutarate for the subsequent hydroxylation.[13]

  • Cellular Fraction: The entire alpha-oxidation pathway up to the formation of formate has been shown to be a peroxisomal process.[13]

  • Detection: The progress of the reaction can be monitored by measuring the formation of formate, which is a product of the 2-hydroxyacyl-CoA lyase activity.

Cellular and Molecular Analysis of Branched-Chain Acyl-CoA Metabolism

Modern approaches to studying the impact of branched-chain acyl-CoAs on cellular metabolism often involve genetic manipulation and multi-omics analysis.

Experimental Approaches:

  • Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 can be used to knock out genes encoding enzymes involved in branched-chain fatty acid metabolism, such as short/branched-chain acyl-CoA dehydrogenase (ACADSB).[14]

  • Transcriptomics: RNA sequencing (RNA-seq) can be employed to analyze changes in gene expression in response to alterations in branched-chain acyl-CoA levels.[14]

  • Metabolomics: Mass spectrometry-based techniques can be used to quantify intracellular levels of triglycerides, cholesterol, and free fatty acids to assess the impact on lipid metabolism.[14][15]

This technical guide provides a foundational understanding of this compound. Further in-depth research and experimentation are encouraged for a more detailed exploration of its role in health and disease.

References

The Metabolic Crossroads of 3-Methylheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylheptanoyl-CoA is a branched-chain acyl-CoA thioester whose metabolic fate is intricately linked to the peroxisomal alpha-oxidation pathway. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its enzymatic processing, and potential implications in cellular metabolism. This document is intended to serve as a resource for researchers investigating fatty acid metabolism, inborn errors of metabolism, and those involved in the development of therapeutic agents targeting these pathways.

Introduction

Branched-chain fatty acids, once considered minor players in the landscape of lipid metabolism, are increasingly recognized for their diverse biological roles and implications in human health and disease. This compound, a derivative of the 8-carbon fatty acid 3-methylheptanoic acid, is a key intermediate whose metabolism is distinct from that of its straight-chain counterparts. The presence of a methyl group on the beta-carbon prevents its direct entry into the mitochondrial beta-oxidation spiral. Instead, this compound is shunted to the peroxisome for processing via the alpha-oxidation pathway. This pathway is crucial for the degradation of 3-methyl-branched fatty acids, and its dysfunction can lead to the accumulation of toxic metabolites, as seen in disorders like Refsum disease.[1][2][3] Understanding the metabolic journey of this compound is therefore critical for elucidating the pathophysiology of these conditions and for developing targeted therapeutic strategies.

The Peroxisomal Alpha-Oxidation Pathway of this compound

The primary metabolic route for this compound is the peroxisomal alpha-oxidation pathway.[4][5] This pathway systematically removes a single carbon atom from the carboxyl end of the fatty acid, thereby bypassing the beta-methyl blockage. The key enzymatic steps are outlined below.

Step 1: 2-Hydroxylation by Phytanoyl-CoA Hydroxylase (PAHX)

The initial and rate-limiting step in the alpha-oxidation of 3-methyl-branched acyl-CoAs is the 2-hydroxylation reaction catalyzed by phytanoyl-CoA hydroxylase (PAHX).[6][7] This enzyme is an iron and 2-oxoglutarate-dependent dioxygenase.[7]

Reaction:

This compound + O₂ + 2-Oxoglutarate → 2-Hydroxy-3-methylheptanoyl-CoA + Succinate + CO₂

Studies on the substrate specificity of human PAHX have shown that it is active towards a variety of 3-methylacyl-CoA esters, with chain lengths down to seven carbons.[8] This strongly indicates that this compound is a viable substrate for this enzyme.

Step 2: Carbon-Carbon Bond Cleavage by 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

The resulting 2-hydroxy-3-methylheptanoyl-CoA is then a substrate for 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[9][10] HACL1 catalyzes the cleavage of the C1-C2 bond, yielding a one-carbon shorter aldehyde and formyl-CoA.

Reaction:

2-Hydroxy-3-methylheptanoyl-CoA → 2-Methylhexanal (B3058890) + Formyl-CoA

Subsequent Steps

The 2-methylhexanal produced is subsequently oxidized to 2-methylhexanoic acid by an aldehyde dehydrogenase. This resulting 2-methyl-branched fatty acid can then be activated to its CoA ester and undergo further degradation via the beta-oxidation pathway.[5] Formyl-CoA is hydrolyzed to formate, which can then be converted to CO₂.

Quantitative Data

While specific kinetic data for this compound with the enzymes of the alpha-oxidation pathway are not available in the literature, data for structurally similar substrates provide valuable insights. The following tables summarize the available quantitative data for human phytanoyl-CoA hydroxylase (PAHX) and 2-hydroxyphytanoyl-CoA lyase (HACL1) with various 3-methyl-branched acyl-CoAs.

Table 1: Michaelis-Menten Constants (Km) for 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

SubstrateApparent Km (µM)Source
2-Hydroxy-3-methylhexadecanoyl-CoA15[9]

Note: This value provides an estimate of the affinity of HACL1 for 2-hydroxy-3-methyl-branched acyl-CoAs.

Table 2: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PAHX)

Substrate (3-methylacyl-CoA esters)Relative Activity (%)Source
This compoundData not available
3-Methylhexadecanoyl-CoA~100[6]
Other mono-branched 3-methylacyl-CoAs (down to C7)Active[8]
3-Ethylacyl-CoAActive[8]
3-Propylacyl-CoAPoor substrate[8]
2- or 4-methyl-branched acyl-CoA estersNo activity[6][8]
Long and very long straight-chain acyl-CoA estersNo activity[6][8]

Note: The relative activity is based on the hydroxylation of 3-methylhexadecanoyl-CoA. The data indicates a broad substrate specificity of PAHX for 3-alkyl-branched fatty acids.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for in vitro studies. A general method for the synthesis of medium-chain acyl-CoAs from the corresponding fatty acid can be adapted.[11]

Principle: The synthesis involves the activation of 3-methylheptanoic acid to a mixed anhydride, followed by reaction with Coenzyme A.

Materials:

  • 3-Methylheptanoic acid

  • N,N'-Carbonyldiimidazole (CDI) or Ethyl chloroformate

  • Coenzyme A (free acid or trilithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous-organic solvent mixture (e.g., THF/water)

  • Solid-phase extraction (SPE) column (e.g., C18) for purification

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol (adapted from[11]):

  • Activation of 3-Methylheptanoic Acid:

    • Dissolve 3-methylheptanoic acid in anhydrous THF.

    • Add N,N'-carbonyldiimidazole (CDI) or ethyl chloroformate in a dropwise manner while stirring at room temperature.

    • Allow the reaction to proceed for 1-2 hours to form the activated acyl-imidazole or mixed anhydride.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A in an aqueous-organic solvent mixture.

    • Slowly add the activated 3-methylheptanoic acid solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the reaction at room temperature for several hours or overnight.

  • Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., HCl).

    • Purify the this compound using a C18 SPE column. Elute with a methanol/water gradient.

    • For higher purity, perform semi-preparative reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay

Principle: The activity of PAHX can be determined by measuring the formation of the hydroxylated product, 2-hydroxy-3-methylheptanoyl-CoA, from this compound. This can be achieved using HPLC-MS/MS.

Materials:

  • Purified recombinant human PAHX[6]

  • This compound (synthesized as described above)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: FeSO₄, 2-oxoglutarate, L-ascorbic acid, ATP or GTP, MgCl₂[6]

  • Internal standard (e.g., a deuterated analog of the product)

  • Acetonitrile (B52724) for protein precipitation

  • HPLC-MS/MS system

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, cofactors, and purified PAHX enzyme.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding the substrate, this compound.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the protein.

  • Sample Preparation:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the formation of 2-hydroxy-3-methylheptanoyl-CoA by HPLC-MS/MS using a suitable reversed-phase column and a gradient elution program.

    • Quantify the product by comparing its peak area to that of the internal standard.

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

Principle: The activity of HACL1 is measured by quantifying the formation of [¹⁴C]formate (as ¹⁴CO₂) from a ¹⁴C-labeled 2-hydroxy-3-methylacyl-CoA substrate.

Materials:

  • Purified recombinant HACL1

  • 2-Hydroxy-3-methyl[1-¹⁴C]heptanoyl-CoA (requires custom synthesis)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors: MgCl₂, Thiamine pyrophosphate (TPP)[9]

  • Bovine serum albumin (BSA)

  • Scintillation vials and scintillation fluid

  • A system to capture ¹⁴CO₂

Protocol (adapted from[9]):

  • Reaction Setup:

    • Prepare a reaction mixture in a sealed vial containing assay buffer, cofactors, and BSA.

  • Enzyme Addition:

    • Add the purified HACL1 enzyme to the reaction mixture.

  • Initiation of Reaction:

    • Start the reaction by injecting the radiolabeled substrate, 2-hydroxy-3-methyl[1-¹⁴C]heptanoyl-CoA.

    • Incubate at 37°C for a specific time.

  • Termination and CO₂ Capture:

    • Stop the reaction by injecting a strong acid (e.g., perchloric acid). This will also release the ¹⁴CO₂ from the [¹⁴C]formyl-CoA product.

    • Capture the evolved ¹⁴CO₂ in a trapping solution (e.g., a filter paper soaked in a CO₂ trapping agent) placed in a center well within the sealed vial.

  • Quantification:

    • Transfer the trapping agent to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time.

Signaling Pathways and Logical Relationships

The metabolism of this compound is primarily a catabolic process and is not directly regulated by classical signaling pathways in the same way as, for example, glycolysis or gluconeogenesis. However, the expression and activity of the enzymes involved can be influenced by the overall metabolic state of the cell. For instance, phytanic acid, a structurally related 3-methyl-branched fatty acid, has been shown to induce the activity of phytanoyl-CoA hydroxylase, although this induction does not appear to be mediated by PPARα or RXR nuclear receptors.[12]

Below are diagrams illustrating the metabolic pathway and a conceptual experimental workflow.

metabolic_pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol / Mitochondria MHC This compound HMHC 2-Hydroxy-3-methylheptanoyl-CoA MHC->HMHC Phytanoyl-CoA Hydroxylase (PAHX) MH 2-Methylhexanal HMHC->MH 2-Hydroxyphytanoyl-CoA Lyase (HACL1) FC Formyl-CoA HMHC->FC MHA 2-Methylhexanoic Acid MH->MHA Aldehyde Dehydrogenase Formate Formate FC->Formate Hydrolysis BetaOx Beta-Oxidation MHA->BetaOx CO2 CO2 Formate->CO2 experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assays cluster_analysis Analysis Start 3-Methylheptanoic Acid Activated Activated Acyl Intermediate Start->Activated Activation (e.g., CDI) Substrate This compound Activated->Substrate Coupling with CoA PAHX_assay PAHX Activity Assay Substrate->PAHX_assay HACL1_assay HACL1 Activity Assay PAHX_assay->HACL1_assay Product can be used for HACL1 synthesis HPLC_MS HPLC-MS/MS Analysis PAHX_assay->HPLC_MS Scintillation Scintillation Counting HACL1_assay->Scintillation

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of 3-Methylheptanoyl-CoA and its Intersection with Fatty Acid Oxidation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of biological systems, originating from dietary sources such as dairy products and ruminant fats, as well as from the catabolism of branched-chain amino acids. Unlike their straight-chain counterparts, the metabolism of BCFAs presents unique biochemical challenges. The presence of methyl groups along the acyl chain can sterically hinder the enzymatic machinery of standard mitochondrial β-oxidation.

This guide focuses on the specific metabolism of this compound, a C8 acyl-CoA thioester with a methyl group at the C-3 (β) position. This substitution critically obstructs the action of acyl-CoA dehydrogenase, the first enzyme in the β-oxidation spiral, necessitating an alternative catabolic route. The primary pathway for such compounds is peroxisomal α-oxidation, a process that shortens the fatty acid by one carbon atom, thereby bypassing the problematic β-carbon. Understanding this pathway is crucial for research into a class of metabolic disorders known as peroxisomal biogenesis disorders and single-enzyme defects like Refsum disease, which is characterized by the accumulation of the 3-methyl-branched fatty acid, phytanic acid.[1][2][3]

This document provides a comprehensive overview of the metabolic fate of this compound, details the enzymology of the α-oxidation pathway, presents relevant quantitative data, and outlines detailed experimental protocols for its study.

The Metabolic Pathway of this compound

The degradation of this compound is a multi-organelle process initiated in the peroxisome and completed in the mitochondrion. The pathway involves an initial α-oxidation cycle followed by subsequent rounds of β-oxidation.

Peroxisomal α-Oxidation

The methyl group at the β-carbon of this compound prevents the formation of a double bond between the α and β carbons, which is the inaugural step of β-oxidation. The cell circumvents this by employing the α-oxidation pathway, which occurs entirely within the peroxisome and involves four key enzymatic steps.[3][4]

  • Activation: 3-methylheptanoic acid is first activated to its CoA thioester, this compound, by a peroxisomal acyl-CoA synthetase. This step requires ATP and Coenzyme A.[1]

  • 2-Hydroxylation: The first committed step of α-oxidation is the hydroxylation of the α-carbon (C-2). Phytanoyl-CoA hydroxylase (PAHX), an Fe(II) and 2-oxoglutarate-dependent oxygenase, catalyzes the conversion of this compound to 2-hydroxy-3-methylheptanoyl-CoA.[1][5][6]

  • C-C Bond Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][7][8][9] This reaction breaks the bond between C-1 and C-2, yielding formyl-CoA (which is later metabolized to CO2) and a 2-methyl-branched fatty aldehyde one carbon shorter than the original substrate: 2-methylhexanal (B3058890) .[1][10]

  • Dehydrogenation: The 2-methylhexanal is oxidized to its corresponding carboxylic acid, 2-methylhexanoic acid , by an aldehyde dehydrogenase. This acid is then activated to 2-methylhexanoyl-CoA , which can now be transported to the mitochondria for further degradation.[1][4]

Mitochondrial β-Oxidation

With the original β-carbon now in the α-position, 2-methylhexanoyl-CoA is a suitable substrate for the mitochondrial β-oxidation pathway. However, the methyl group still requires special enzymatic handling. The degradation proceeds as follows:

  • First β-Oxidation Cycle: 2-methylhexanoyl-CoA undergoes β-oxidation to yield acetyl-CoA and 2-methylbutyryl-CoA .

  • Second β-Oxidation Cycle: 2-methylbutyryl-CoA is further oxidized to yield acetyl-CoA and the three-carbon thioester, propionyl-CoA .[11]

Final Conversion to TCA Cycle Intermediates

The end-products of this compound oxidation are acetyl-CoA and propionyl-CoA. While acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle, propionyl-CoA requires a dedicated three-step enzymatic conversion to succinyl-CoA, an anaplerotic intermediate of the TCA cycle.[12][13][14]

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.[15][16]

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-stereoisomer.[16]

  • Isomerization: Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA .[12][15]

The complete catabolism is visualized in the signaling pathway diagram below.

Metabolic_Pathway_of_3_Methylheptanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle MHA 3-Methylheptanoic Acid MHCoA This compound MHA->MHCoA Acyl-CoA Synthetase OH_MHCoA 2-Hydroxy-3-methylheptanoyl-CoA MHCoA->OH_MHCoA Phytanoyl-CoA Hydroxylase (PAHX) MHexanal 2-Methylhexanal OH_MHCoA->MHexanal 2-Hydroxyacyl-CoA Lyase (HACL1) MHexA 2-Methylhexanoic Acid MHexanal->MHexA Aldehyde Dehydrogenase MHexCoA 2-Methylhexanoyl-CoA MHexA->MHexCoA Acyl-CoA Synthetase MHexCoA_mito 2-Methylhexanoyl-CoA MHexCoA->MHexCoA_mito Transport to Mitochondrion MBCoA 2-Methylbutyryl-CoA MHexCoA_mito->MBCoA β-Oxidation Cycle 1 AcetylCoA1 Acetyl-CoA MHexCoA_mito->AcetylCoA1 PCoA Propionyl-CoA MBCoA->PCoA β-Oxidation Cycle 2 AcetylCoA2 Acetyl-CoA MBCoA->AcetylCoA2 D_MMCoA D-Methylmalonyl-CoA PCoA->D_MMCoA Propionyl-CoA Carboxylase TCA Energy (ATP, NADH, FADH2) AcetylCoA1->TCA AcetylCoA2->TCA L_MMCoA L-Methylmalonyl-CoA D_MMCoA->L_MMCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MMCoA->SuccinylCoA Methylmalonyl-CoA Mutase (B12-dep.) SuccinylCoA->TCA

Caption: Metabolic pathway of this compound.

Enzymology and Quantitative Data

Table 1: Key Enzymes and Reported Kinetic Parameters for Analogous Substrates

Enzyme Gene Substrate(s) Cofactors Km (µM) Vmax Source
Phytanoyl-CoA Hydroxylase (PAHX) PHYH Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA Fe2+, 2-Oxoglutarate, Ascorbate, ATP/GTP, Mg2+ ~25 (for Phytanoyl-CoA) Not Reported [5],[17]
2-Hydroxyacyl-CoA Lyase 1 (HACL1) HACL1 2-Hydroxyphytanoyl-CoA, 2-Hydroxyoctadecanoyl-CoA Thiamine Pyrophosphate (TPP) Not Reported Not Reported [7],[8],[18]
Propionyl-CoA Carboxylase PCCA, PCCB Propionyl-CoA Biotin, ATP, HCO3- ~230-700 Not Reported General Textbook Data

| Methylmalonyl-CoA Mutase | MUT | L-Methylmalonyl-CoA | Adenosylcobalamin (Vitamin B12) | ~4-250 | Not Reported | General Textbook Data |

Note: Kinetic values can vary significantly based on experimental conditions, and data for this compound itself is not published.

The intracellular concentrations of acyl-CoA thioesters are tightly regulated and vary by orders of magnitude depending on the specific ester and metabolic state.[19][20]

Table 2: Representative Intracellular Acyl-CoA Concentrations in Mammalian Cells/Tissues

Acyl-CoA Species Concentration Range (nmol/g tissue or µM) Cell/Tissue Type Source
Acetyl-CoA 5 - 100 µM Various [20],[21]
Malonyl-CoA 1 - 30 nmol/g C. glutamicum [22],[21]
Succinyl-CoA 110 - 280 nmol/g C. glutamicum, P. putida [21]
Propionyl-CoA Low (often below detection limits) Various [19]
Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) 15 - 150 µM Liver, Heart [19]

| Free Coenzyme A | 60 - 820 nmol/g | S. albus, C. glutamicum |[21] |

Note: These values are illustrative and can change dramatically with metabolic conditions such as fasting or feeding.

Pathophysiological Relevance and Logical Consequences of Pathway Defects

Defects in the α-oxidation pathway lead to the accumulation of 3-methyl-branched fatty acids, with severe neurological consequences, as seen in Refsum disease .[2] A deficiency in PAHX or HACL1 would be expected to cause an accumulation of this compound and its parent acid. Similarly, defects in the propionyl-CoA catabolism pathway cause Propionic Acidemia or Methylmalonic Acidemia , characterized by the buildup of toxic organic acids.[23] A block in any of the enzymes responsible for metabolizing this compound would lead to predictable upstream metabolite accumulation and downstream product depletion.

Logical_Consequences_of_Defect cluster_pathway Normal Metabolic Flow cluster_defect Consequence of Enzyme Deficiency sub This compound (Substrate) enzyme α-Oxidation Enzyme (e.g., PAHX) sub->enzyme Metabolized by prod Downstream Products (Acetyl-CoA, Succinyl-CoA) enzyme->prod Produces defect_node PAHX Deficiency (Genetic Mutation) enzyme->defect_node   Defect Point accumulation ↑ this compound Accumulation defect_node->accumulation Leads to depletion ↓ Energy Production ↓ TCA Intermediates defect_node->depletion Causes toxicity Cellular Toxicity (e.g., Neurological Damage) accumulation->toxicity Results in

Caption: Logical flow of a metabolic block in the α-oxidation pathway.

Experimental Protocols

Studying the metabolism of this compound requires specialized reagents and methodologies.

Synthesis of 3-Methylheptanoic Acid

As 3-methylheptanoic acid is not a common commercially available substrate, it can be synthesized via several organic chemistry routes, such as the malonic ester synthesis from 2-bromohexane (B146007) or through the 1,4-addition of a propyl Grignard reagent to sec-butyl crotonate followed by hydrolysis.[24]

Protocol Outline (Grignard Addition Method):

  • Esterification: React crotonic acid with sec-butyl alcohol in the presence of sulfuric acid and benzene (B151609) to form sec-butyl crotonate. Purify by distillation.

  • Grignard Reaction: Prepare a propylmagnesium bromide Grignard reagent from propyl bromide and magnesium in anhydrous ether.

  • Conjugate Addition: Add the Grignard reagent to a solution of sec-butyl crotonate and cuprous chloride in anhydrous ether at low temperature (-10°C).

  • Hydrolysis (Saponification): Hydrolyze the resulting sec-butyl 3-methylheptanoate ester using a solution of potassium hydroxide (B78521) in ethanol.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the 3-methylheptanoic acid product with ether.

  • Purification: Wash the ether extract, dry over magnesium sulfate, and purify the final product by fractional distillation under reduced pressure.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from biological matrices.[20][25][26]

Protocol:

  • Sample Preparation (Tissue/Cells):

    • Flash-freeze the biological sample (~20-50 mg) in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample on ice in 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Add 0.5 mL of an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol 3:1:1) containing a suitable internal standard (e.g., heptadecanoyl-CoA).

    • Vortex vigorously, sonicate briefly, and centrifuge at >15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.[26]

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from ~5% B to 100% B over 15-20 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.[20]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]+ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion, typically resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).

    • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a standard curve prepared in a representative matrix.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_data_analysis 3. Data Analysis start Biological Sample (Cells/Tissue) homogenize Homogenize in Buffer + Internal Standard start->homogenize extract Add Organic Solvent & Vortex/Sonicate homogenize->extract centrifuge Centrifuge (4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject lc_sep LC Separation (C18 Reversed-Phase) inject->lc_sep ms_ion ESI Ionization (+) lc_sep->ms_ion ms_detect Tandem MS Detection (MRM Mode) ms_ion->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate quantify Quantify Concentration integrate->quantify curve Generate Standard Curve curve->quantify

Caption: Experimental workflow for LC-MS/MS quantification.
Cellular Fatty Acid Oxidation Assay (Radiometric)

This assay measures the rate of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from a radiolabeled fatty acid substrate.[27][28]

Protocol:

  • Substrate Preparation: Prepare a solution of [1-14C]-3-methylheptanoic acid complexed to fatty-acid-free bovine serum albumin (BSA) in cell culture medium.

  • Cell Culture: Plate cells (e.g., primary hepatocytes, HepG2) in 12- or 24-well plates and allow them to adhere.

  • Incubation: Remove the culture medium and add the medium containing the 14C-labeled substrate. For control wells, include an inhibitor of fatty acid oxidation (e.g., etomoxir, an inhibitor of CPT1, though it may be less relevant for peroxisomal uptake).

  • Reaction: Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Termination: Stop the reaction by adding ice-cold perchloric acid (e.g., 0.5 M final concentration) to each well. This lyses the cells and precipitates macromolecules.

  • Separation: Centrifuge the plates to pellet the precipitate. The supernatant contains the radiolabeled ASMs (acetyl-CoA and other small intermediates), while the pellet contains the un-metabolized labeled fatty acid.

  • Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the specific activity of the substrate, incubation time, and cell protein content (e.g., determined by a BCA assay) to calculate the rate of fatty acid oxidation (e.g., in nmol/hr/mg protein).

Conclusion

The metabolism of this compound serves as a clear example of the specialized pathways required for the catabolism of branched-chain fatty acids. Its degradation hinges on a peroxisomal α-oxidation cycle to remove the blocking methyl group, followed by mitochondrial β-oxidation of the resulting shorter-chain acyl-CoA. The final products, acetyl-CoA and propionyl-CoA, are integrated into central carbon metabolism via the TCA cycle. Disruptions in this pathway are linked to severe metabolic disorders, highlighting the importance of these enzymatic steps for maintaining metabolic homeostasis. The experimental protocols detailed herein provide a framework for researchers and drug development professionals to investigate the intricacies of this pathway, screen for potential therapeutic modulators, and diagnose related inborn errors of metabolism. Future research focusing on the precise kinetic parameters of the involved enzymes with substrates like this compound will further refine our understanding of this critical metabolic intersection.

References

The Discovery and History of 3-Methylheptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that has played a significant role in the elucidation of fatty acid metabolism, particularly in the context of the rare genetic disorder, Refsum disease. While not a household name in metabolic pathways, its synthesis and use as an experimental tool have been pivotal in understanding the enzymatic processes that handle branched-chain fatty acids. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound, with a focus on the experimental data and methodologies that have defined its scientific journey.

Historical Context: The Unraveling of Refsum Disease and Alpha-Oxidation

The story of this compound is inextricably linked to the investigation of Refsum disease, a rare autosomal recessive neurological disorder. First described by the Norwegian physician Sigvald Refsum in the 1940s, the disease is characterized by the accumulation of a specific branched-chain fatty acid, phytanic acid, in the blood and tissues of patients. This accumulation leads to a range of severe neurological symptoms.

Early research into the metabolic basis of Refsum disease revealed that patients had a deficient capacity to degrade phytanic acid. The presence of a methyl group on the beta-carbon of phytanic acid prevents its breakdown through the conventional beta-oxidation pathway. This led to the discovery of an alternative metabolic route known as alpha-oxidation, a process that removes a single carbon atom from the carboxyl end of a fatty acid.

The key enzyme in the alpha-oxidation of phytanic acid was identified as phytanoyl-CoA hydroxylase (PAHX). This peroxisomal enzyme catalyzes the first step in the pathway: the hydroxylation of phytanoyl-CoA. The gene encoding human PAHX was cloned and identified in the late 1990s, and mutations in this gene were confirmed to be the primary cause of Refsum disease.

It was in the context of studying the substrate specificity and mechanism of PAHX that 3-methyl-branched acyl-CoA esters, including this compound, became valuable research tools. These molecules serve as synthetic analogs of the natural substrate, phytanoyl-CoA, allowing for detailed in vitro characterization of the enzyme's function.

The Synthesis of this compound: A Tool for Discovery

While a singular, celebrated "discovery" of this compound is not documented, its first appearance in scientific literature coincides with the need for well-defined substrates to probe the activity of enzymes involved in branched-chain fatty acid metabolism. Its synthesis was a means to an end—to understand a complex metabolic pathway and its associated disease.

Several methods have been developed for the synthesis of acyl-CoA esters. A common approach involves the activation of the corresponding carboxylic acid, 3-methylheptanoic acid, and its subsequent coupling to coenzyme A.

Experimental Protocol: General Synthesis of Acyl-CoA Esters

A representative method for the synthesis of acyl-CoA esters, adaptable for this compound, involves the following steps:

  • Activation of the Carboxylic Acid: 3-Methylheptanoic acid is converted to a more reactive derivative. This can be achieved by forming a mixed anhydride, an acyl chloride, or by using coupling reagents like N,N'-carbonyldiimidazole.

  • Coupling with Coenzyme A: The activated 3-methylheptanoic acid is then reacted with the thiol group of coenzyme A in an aqueous or mixed aqueous-organic solvent system. The pH is typically maintained in the neutral to slightly alkaline range to facilitate the reaction.

  • Purification: The resulting this compound is purified from the reaction mixture, often using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Biochemical Role: A Substrate for Phytanoyl-CoA Hydroxylase

The primary and most well-documented role of this compound is as a substrate for phytanoyl-CoA hydroxylase (PAHX). Studies using synthetic 3-methyl-branched acyl-CoAs of varying chain lengths have been instrumental in defining the substrate specificity of this crucial enzyme.

Alpha-Oxidation Pathway

The following diagram illustrates the initial steps of the alpha-oxidation pathway, where this compound can act as a substrate analog for PAHX.

Alpha_Oxidation_Pathway This compound This compound PAHX Phytanoyl-CoA Hydroxylase (PAHX) This compound->PAHX 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA Lyase 2-Hydroxyphytanoyl-CoA Lyase 2-Hydroxy-3-methylheptanoyl-CoA->Lyase Formyl-CoA Formyl-CoA 2-Methylhexanal 2-Methylhexanal PAHX->2-Hydroxy-3-methylheptanoyl-CoA Lyase->Formyl-CoA Lyase->2-Methylhexanal

Initial steps of the alpha-oxidation pathway with this compound as a substrate.
Quantitative Data: Enzyme-Substrate Interaction

SubstrateEnzymeObservation
This compoundPhytanoyl-CoA Hydroxylase (PAHX)Serves as a substrate, allowing for the study of enzyme activity and specificity.
Phytanoyl-CoAPhytanoyl-CoA Hydroxylase (PAHX)The natural substrate in the alpha-oxidation pathway.

Potential Role in Polyketide Synthesis

Polyketide synthases (PKSs) are a large family of enzymes responsible for the biosynthesis of a diverse array of natural products, including many antibiotics and other medically important compounds. These enzymes utilize various acyl-CoA thioesters as building blocks. Type III PKSs, in particular, are known for their ability to accept a range of starter and extender units.

The structural similarity of this compound to other acyl-CoA molecules that serve as precursors in polyketide synthesis suggests its potential as a substrate for PKS enzymes. The incorporation of such a branched-chain starter unit could lead to the generation of novel polyketide structures with potentially unique biological activities. However, to date, there is no direct experimental evidence confirming the utilization of this compound by a specific polyketide synthase.

Logical Workflow for Investigating this compound as a PKS Substrate

The following diagram outlines a logical experimental workflow to investigate the potential of this compound as a substrate for a polyketide synthase.

PKS_Substrate_Investigation cluster_synthesis Precursor Synthesis cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Experiment Synthesize_3MHC Synthesize this compound Incubate Incubate PKS with This compound and Malonyl-CoA Synthesize_3MHC->Incubate Select_PKS Select Candidate Polyketide Synthase Select_PKS->Incubate Analyze_Products Analyze Reaction Products (HPLC, MS, NMR) Incubate->Analyze_Products Novel_Polyketide Identification of Novel Polyketide Analyze_Products->Novel_Polyketide Engineer_Host Engineer Host Strain for 3-Methylheptanoic Acid Uptake/Activation Express_PKS Express PKS in Engineered Host Engineer_Host->Express_PKS Feed_Precursor Feed 3-Methylheptanoic Acid Express_PKS->Feed_Precursor Extract_Metabolites Extract and Analyze Metabolites Feed_Precursor->Extract_Metabolites In_Vivo_Product Detection of Novel Polyketide Extract_Metabolites->In_Vivo_Product

Experimental workflow to test this compound as a PKS substrate.

Conclusion

The scientific journey of this compound is a compelling example of how the synthesis of specific molecules can be instrumental in advancing our understanding of complex biological processes and diseases. While its "discovery" was not a singular event but rather a necessity driven by research into Refsum disease, its role as a tool to probe the function of phytanoyl-CoA hydroxylase has been invaluable. The potential for its application in the field of polyketide biosynthesis remains an exciting area for future exploration, holding the promise of creating novel bioactive compounds. This guide serves as a testament to the importance of such molecular probes in the ongoing quest to unravel the intricacies of metabolism and develop new therapeutic strategies.

3-Methylheptanoyl-CoA as a Biomarker in Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of inborn errors of metabolism, the precise and early detection of disease-specific biomarkers is paramount for diagnosis, monitoring, and the development of therapeutic interventions. This technical guide focuses on 3-Methylheptanoyl-CoA, a branched-chain acyl-coenzyme A derivative, and explores its potential as a biomarker in metabolic disorders, particularly propionic acidemia and methylmalonic acidemia. These organic acidemias are characterized by the accumulation of toxic metabolites due to defects in the propionyl-CoA catabolic pathway. While the elevation of propionyl-CoA and its downstream metabolites is well-established, the role and quantitative significance of other branched-chain acyl-CoAs, such as this compound, are less defined. This document provides a comprehensive overview of the metabolic context, analytical methodologies for detection, and the current understanding of this compound in these disorders, tailored for researchers, scientists, and drug development professionals.

Metabolic Context of this compound Accumulation

Propionic acidemia and methylmalonic acidemia are autosomal recessive metabolic disorders that disrupt the breakdown of certain amino acids and odd-chain fatty acids.[1] The central metabolic pathway affected is the conversion of propionyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.

In healthy individuals, propionyl-CoA, derived from the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as from odd-chain fatty acids, is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[2] This is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) isomerizes L-methylmalonyl-CoA to succinyl-CoA, which enters the TCA cycle.[3]

Propionic Acidemia (PA) results from a deficiency in the PCC enzyme, leading to the accumulation of propionyl-CoA and its metabolites.[2][4]

Methylmalonic Acidemia (MMA) is most commonly caused by a deficiency in the MUT enzyme or defects in the synthesis of its cofactor, adenosylcobalamin, leading to the accumulation of methylmalonyl-CoA and, consequently, propionyl-CoA.[3][5]

The accumulation of propionyl-CoA can lead to its entry into alternative metabolic pathways, including the synthesis of unusual branched-chain fatty acids. This compound is thought to arise from the metabolism of such fatty acids or potentially from the elongation of smaller branched-chain acyl-CoAs.

Propionyl-CoA Metabolism Pathway cluster_0 Mitochondrion Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Odd-Chain Fatty Acids Odd-Chain Fatty Acids Odd-Chain Fatty Acids->Propionyl-CoA Propionic Acidemia Block Propionyl-CoA->Propionic Acidemia Block D-Methylmalonyl-CoA D-Methylmalonyl-CoA L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Methylmalonic Acidemia Block L-Methylmalonyl-CoA->Methylmalonic Acidemia Block Succinyl-CoA Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionic Acidemia Block->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Methylmalonic Acidemia Block->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT)

Propionyl-CoA metabolism and sites of enzymatic defects.

The origin of 3-methyl branched-chain fatty acids in mammals is primarily from the diet, for instance, from the breakdown of chlorophyll.[6] The metabolism of these fatty acids involves a series of enzymatic steps, including alpha-oxidation and beta-oxidation within peroxisomes and mitochondria. A defect in propionyl-CoA metabolism could theoretically lead to the accumulation of precursors that are shunted into the synthesis of longer, branched-chain acyl-CoAs like this compound.

Branched_Chain_Fatty_Acid_Metabolism Dietary Branched-Chain Fatty Acids Dietary Branched-Chain Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Dietary Branched-Chain Fatty Acids->Acyl-CoA Synthetase Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Acyl-CoA Synthetase->Branched-Chain Acyl-CoA Alpha-Oxidation (Peroxisome) Alpha-Oxidation (Peroxisome) Branched-Chain Acyl-CoA->Alpha-Oxidation (Peroxisome) This compound This compound Branched-Chain Acyl-CoA->this compound e.g. Shorter-Chain Acyl-CoA Shorter-Chain Acyl-CoA Alpha-Oxidation (Peroxisome)->Shorter-Chain Acyl-CoA Beta-Oxidation (Mitochondria) Beta-Oxidation (Mitochondria) Shorter-Chain Acyl-CoA->Beta-Oxidation (Mitochondria) Propionyl-CoA Propionyl-CoA Beta-Oxidation (Mitochondria)->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation (Mitochondria)->Acetyl-CoA

Generalized pathway of branched-chain fatty acid metabolism.

This compound as a Biomarker: Data Presentation

In propionic and methylmalonic acidemias, the accumulation of propionyl-CoA leads to the elevation of several downstream metabolites, which serve as diagnostic markers. While direct quantitative data for this compound in patient samples is not extensively reported in the literature, profiling studies of acyl-CoAs and related metabolites consistently show a significant upregulation of various species. The table below summarizes key metabolites that are typically elevated in these disorders. The inclusion of this compound is based on its structural relationship to the accumulating precursors and its potential to be formed through alternative metabolic pathways under conditions of metabolic stress.

Biomarker CategoryMetaboliteTypical Change in PA and MMAReference Range (Plasma/Serum)Reported Pathological Range (Plasma/Serum)
Primary Acyl-CoA Propionyl-CoA↑↑↑Not routinely measuredSignificantly elevated in tissues[7]
Methylmalonyl-CoA↑↑↑ (in MMA)Not routinely measuredSignificantly elevated in tissues[7]
This compound Hypothesized ↑ Data not available Data not available
Acylcarnitines Propionylcarnitine (C3)↑↑↑0.5 - 4.5 µmol/L> 5 µmol/L, can exceed 100 µmol/L[1][8]
Organic Acids Methylcitric Acid↑↑↑Not typically detected in urineMarkedly elevated in urine[4][8]
3-Hydroxypropionic Acid↑↑↑Not typically detected in urineMarkedly elevated in urine[4][8]
Methylmalonic Acid↑↑↑ (in MMA)< 0.4 µmol/L> 5 µmol/L, can be > 1000 µmol/L[5][9]
Amino Acids Glycine150 - 350 µmol/LOften elevated, especially during metabolic crises[4]

Reference and pathological ranges can vary between laboratories and patient populations.

The absence of readily available quantitative data for this compound highlights a gap in the comprehensive metabolic profiling of these disorders and underscores the need for further research to validate its utility as a specific biomarker.

Experimental Protocols for Acyl-CoA Analysis

The quantification of acyl-CoA species in biological matrices is challenging due to their low abundance, inherent instability, and the complexity of the biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoAs.

Sample Preparation: Acyl-CoA Extraction from Tissue

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.

  • Tissue Homogenization:

    • Approximately 50-100 mg of frozen tissue is weighed and placed in a pre-chilled tube.

    • An internal standard solution (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample, such as heptadecanoyl-CoA) is added.

    • The tissue is homogenized on ice in an extraction solvent, typically a mixture of organic solvents and an acidic buffer (e.g., 2:1 methanol (B129727):chloroform or acetonitrile (B52724)/isopropanol/methanol mixtures with a phosphate (B84403) buffer).

  • Protein Precipitation and Phase Separation:

    • The homogenate is vortexed and then centrifuged at a low temperature (e.g., 4°C) to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):

    • The supernatant containing the acyl-CoAs is loaded onto an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge).

    • The cartridge is washed to remove interfering substances.

    • Acyl-CoAs are eluted with a suitable solvent (e.g., methanol containing a small amount of ammonium (B1175870) hydroxide).

  • Sample Reconstitution:

    • The eluate is dried under a stream of nitrogen.

    • The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).

Acyl_CoA_Extraction_Workflow start Frozen Tissue Sample homogenization Homogenization in Extraction Solvent with Internal Standard start->homogenization centrifugation Centrifugation to Pellet Debris homogenization->centrifugation spe Solid-Phase Extraction (SPE) - Wash - Elute centrifugation->spe drying Drying under Nitrogen spe->drying reconstitution Reconstitution in LC-MS Compatible Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Experimental workflow for acyl-CoA extraction from tissue.
LC-MS/MS Analysis of Acyl-CoAs

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs. A C18 or C8 column is typically employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a volatile buffer like ammonium acetate (B1210297) or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. Quantification is achieved using Multiple Reaction Monitoring (MRM).

    • Principle of MRM: In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the target analyte. This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to select a specific fragment ion (product ion) characteristic of the analyte. This highly specific precursor-to-product ion transition provides excellent selectivity and sensitivity.

    • Characteristic Fragmentation of Acyl-CoAs: Acyl-CoAs exhibit a characteristic fragmentation pattern, which involves a neutral loss of the 3'-phospho-adenosine diphosphate (B83284) moiety (507.1 Da). This allows for the development of a generic method to screen for a wide range of acyl-CoAs. A common product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0) can also be monitored for confirmation.[10]

    • MRM Transitions for this compound:

      • Molecular Formula: C₂₉H₅₀N₇O₁₇P₃S

      • Molecular Weight: 893.73 g/mol

      • Precursor Ion ([M+H]⁺): m/z 894.7

      • Primary Product Ion (Quantifier): m/z 387.7 ([M+H-507]⁺)

      • Secondary Product Ion (Qualifier): m/z 428.0

The table below summarizes the key parameters for the LC-MS/MS analysis of this compound.

ParameterValue/Description
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 10 mM ammonium acetate
Mobile Phase BAcetonitrile/Methanol (90:10) with 10 mM ammonium acetate
GradientA suitable gradient from low to high organic content
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)
Precursor Ion (Q1)m/z 894.7
Product Ion (Q3) - Quantifierm/z 387.7
Product Ion (Q3) - Qualifierm/z 428.0
Collision EnergyTo be optimized for the specific instrument

Conclusion

This compound represents a potential, yet under-investigated, biomarker for metabolic disorders such as propionic acidemia and methylmalonic acidemia. Its formation is biochemically plausible under the conditions of propionyl-CoA accumulation that characterize these diseases. While direct quantitative evidence of its elevation in patient samples is currently lacking in the published literature, the analytical tools, particularly LC-MS/MS, are well-equipped to facilitate its detection and quantification. The detailed experimental protocols provided in this guide offer a framework for researchers to include this compound and other branched-chain acyl-CoAs in their metabolomic studies of organic acidemias. Further research is warranted to validate the clinical utility of this compound as a biomarker for disease severity, monitoring of dietary and therapeutic interventions, and for providing deeper insights into the pathophysiology of these complex metabolic disorders. The pursuit of novel biomarkers like this compound is crucial for advancing the diagnosis and management of patients with inborn errors of metabolism.

References

The Metabolic Crossroads of 3-Methylheptanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester whose metabolic fate is of increasing interest in the fields of biochemistry, drug development, and inborn errors of metabolism. Unlike its straight-chain counterparts, the methyl branch at the beta-position (C3) necessitates specialized enzymatic pathways for its degradation. This technical guide provides a comprehensive overview of the known and potential enzymatic pathways involving this compound, with a focus on the core biochemical reactions, relevant enzymes, quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers investigating the metabolism of branched-chain fatty acids and its implications in health and disease.

Core Enzymatic Pathway: Peroxisomal Alpha-Oxidation

The primary metabolic route for 3-methyl-branched fatty acids, including what can be inferred for this compound, is the peroxisomal alpha-oxidation pathway. This pathway facilitates the removal of a single carbon atom from the carboxyl end, bypassing the problematic beta-methyl group that sterically hinders the enzymes of the beta-oxidation pathway.

The key enzymatic steps are as follows:

  • Activation: 3-Methylheptanoic acid is first activated to its CoA thioester, this compound, by an acyl-CoA synthetase. This reaction requires ATP and CoA.

  • Hydroxylation: The first committed step of alpha-oxidation is the hydroxylation of this compound at the alpha-carbon (C2) to form 2-hydroxy-3-methylheptanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PAHX) , an Fe(II) and 2-oxoglutarate-dependent oxygenase.[1][2] Studies on the substrate specificity of human PAHX have demonstrated its activity towards a variety of 3-methylacyl-CoA esters, including those with a chain length down to seven carbon atoms.[1]

  • Cleavage: The resulting 2-hydroxy-3-methylheptanoyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[3][4] This reaction yields formyl-CoA and a 2-methylhexanal (B3058890) (an aldehyde with one less carbon than the original fatty acid).[3]

  • Dehydrogenation: The 2-methylhexanal is subsequently oxidized to 2-methylhexanoic acid by an aldehyde dehydrogenase.

  • Further Metabolism: 2-Methylhexanoic acid can then be activated to its CoA ester and enter the beta-oxidation pathway for complete degradation, as it no longer possesses a methyl group at the beta-position.

Alpha_Oxidation_of_3_Methylheptanoyl_CoA cluster_peroxisome Peroxisome This compound This compound 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA This compound->2-Hydroxy-3-methylheptanoyl-CoA Phytanoyl-CoA Hydroxylase (PAHX) Fe(II), 2-Oxoglutarate, O2 2-Methylhexanal 2-Methylhexanal 2-Hydroxy-3-methylheptanoyl-CoA->2-Methylhexanal 2-Hydroxyacyl-CoA Lyase (HACL1) Thiamine Pyrophosphate (TPP) Formyl-CoA Formyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA->Formyl-CoA 2-Methylhexanoic Acid 2-Methylhexanoic Acid 2-Methylhexanal->2-Methylhexanoic Acid Aldehyde Dehydrogenase NAD+ Beta-Oxidation Beta-Oxidation 2-Methylhexanoic Acid->Beta-Oxidation Activation to CoA ester

Caption: Peroxisomal alpha-oxidation of this compound.

Potential Interaction with Mitochondrial Beta-Oxidation

While alpha-oxidation is the primary degradation route, there is evidence to suggest that 3-methyl-branched acyl-CoAs can interact with the mitochondrial beta-oxidation pathway, specifically by inhibiting key enzymes.

Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD):

Studies have shown that 3-methyl-trans-2-octenoyl-CoA, a molecule structurally similar to a potential intermediate in this compound metabolism, acts as a mechanism-based inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[5] MCAD is a crucial enzyme in the beta-oxidation of medium-chain fatty acids (C6-C12). Inhibition of MCAD could lead to an accumulation of medium-chain acyl-CoAs and potentially contribute to the pathophysiology of certain metabolic disorders. The inhibition is comparatively slow for 3-methyl-trans-2-octenoyl-CoA.[5]

This inhibitory interaction highlights a potential metabolic crossroads where the accumulation of 3-methyl-branched acyl-CoAs could impact mitochondrial energy metabolism.

Beta_Oxidation_Interaction cluster_mitochondrion Mitochondrion Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Medium-Chain Acyl-CoA->trans-2-Enoyl-CoA Beta-Oxidation Step 1 MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) 3-Methyl-branched Acyl-CoA 3-Methyl-branched Acyl-CoA 3-Methyl-branched Acyl-CoA->MCAD Inhibition

Caption: Inhibition of MCAD by 3-methyl-branched acyl-CoAs.

Quantitative Data

Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PAHX)

SubstrateRelative Activity (%)Reference
Phytanoyl-CoA100[1]
3-Methylhexadecanoyl-CoAHigh[1][6]
3-Methylacyl-CoA (C7-C16)Active[1]
3-Ethylacyl-CoAHigh[1]
3-Propylacyl-CoALow[1]
2-Methyl-branched Acyl-CoANot detected[6]
4-Methyl-branched Acyl-CoANot detected[6]
Straight-chain Acyl-CoANot detected[6]

Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase (structurally related to HACL1)

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)Reference
2-Hydroxyisobutyryl-CoA~120~1.3~11[1]

Table 3: Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) from Pig Kidney

InhibitorType of InhibitionInhibition Rate (s-1 at 1°C)Reference
3-Methyleneoctanoyl-CoAMechanism-based10[5]
3-Methyl-trans-2-octenoyl-CoAMechanism-based1.1 x 10-4[5]

Experimental Protocols

The following protocols are adapted from established methods for studying the enzymes involved in the metabolism of branched-chain fatty acids and can be modified for the investigation of this compound.

Protocol 1: Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay

This assay measures the conversion of a 3-methylacyl-CoA to its 2-hydroxy counterpart.

Materials:

  • Recombinant human PAHX

  • This compound (substrate)

  • FeSO4

  • 2-Oxoglutarate

  • Ascorbate

  • ATP or GTP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, MgCl2, ATP or GTP, FeSO4, ascorbate, and 2-oxoglutarate.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of 2-hydroxy-3-methylheptanoyl-CoA using a validated LC-MS/MS method.

PAHX_Assay_Workflow Prepare Reaction Mix Prepare Reaction Mix Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mix->Pre-incubate at 37°C Add Substrate (this compound) Add Substrate (this compound) Pre-incubate at 37°C->Add Substrate (this compound) Incubate at 37°C Incubate at 37°C Add Substrate (this compound)->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Centrifuge Centrifuge Stop Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis

Caption: Workflow for PAHX activity assay.
Protocol 2: 2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This assay measures the cleavage of a 2-hydroxy-3-methylacyl-CoA.

Materials:

  • Recombinant human HACL1

  • 2-Hydroxy-3-methylheptanoyl-CoA (substrate, requires synthesis)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Thiamine pyrophosphate (TPP)

  • Aldehyde dehydrogenase

  • NAD+

  • Spectrophotometer or LC-MS/MS system

Procedure (Spectrophotometric):

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, NAD+, and aldehyde dehydrogenase.

  • Add recombinant HACL1 to the mixture.

  • Initiate the reaction by adding 2-hydroxy-3-methylheptanoyl-CoA.

  • Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH by aldehyde dehydrogenase as it converts the product 2-methylhexanal to 2-methylhexanoic acid.

Procedure (LC-MS/MS):

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and TPP.

  • Add recombinant HACL1.

  • Initiate the reaction by adding 2-hydroxy-3-methylheptanoyl-CoA.

  • Incubate at 37°C.

  • Stop the reaction and analyze for the disappearance of the substrate and the appearance of products (e.g., 2-methylhexanoic acid after an oxidation step) by LC-MS/MS.

HACL1_Assay_Workflow cluster_spectrophotometric Spectrophotometric Method cluster_lcms LC-MS/MS Method Prepare Reaction Mix (with Aldehyde Dehydrogenase & NAD+) Prepare Reaction Mix (with Aldehyde Dehydrogenase & NAD+) Add HACL1 Add HACL1 Add Substrate Add Substrate Add HACL1->Add Substrate Monitor NADH production (A340) Monitor NADH production (A340) Add Substrate->Monitor NADH production (A340) Prepare Reaction Mix (without ADH/NAD+) Prepare Reaction Mix (without ADH/NAD+) Add HACL1_lcms Add HACL1 Add Substrate_lcms Add Substrate Add HACL1_lcms->Add Substrate_lcms Incubate & Stop Incubate & Stop Add Substrate_lcms->Incubate & Stop Analyze by LC-MS/MS Analyze by LC-MS/MS Incubate & Stop->Analyze by LC-MS/MS Prepare Reaction Mix Prepare Reaction Mix Prepare Reaction Mix->Add HACL1 Prepare Reaction Mix->Add HACL1_lcms

Caption: Workflow for HACL1 activity assay.

Conclusion

The metabolism of this compound is primarily governed by the peroxisomal alpha-oxidation pathway, initiated by phytanoyl-CoA hydroxylase and followed by 2-hydroxyacyl-CoA lyase. The resulting shortened 2-methyl-branched fatty acid can then enter the beta-oxidation pathway. Furthermore, a potential inhibitory interaction with mitochondrial medium-chain acyl-CoA dehydrogenase suggests a complex interplay between these metabolic routes. While direct quantitative data for this compound remains to be elucidated, the information on homologous substrates provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the enzymatic pathways of this and other branched-chain acyl-CoAs, which will be crucial for advancing our understanding of lipid metabolism and its role in human health and disease.

References

The Enigmatic Role of 3-Methylheptanoyl-CoA in Organismal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that, while not as ubiquitously studied as its straight-chain counterparts, is emerging as a significant player in specialized metabolic pathways, particularly in the realm of microbial secondary metabolite production. Its natural occurrence is primarily documented in the context of polyketide biosynthesis, where it can serve as a precursor for the generation of structurally complex and often bioactive molecules. This technical guide provides an in-depth exploration of the current understanding of this compound's natural occurrence, its putative biosynthetic origins, and its role in organismal metabolism, with a focus on its implications for drug discovery and development.

Natural Occurrence and Biosynthetic Origins

Direct quantitative data on the natural occurrence of this compound remains scarce in scientific literature, suggesting it is likely a transient or low-abundance intermediate within specific metabolic contexts. However, its existence can be inferred from the structural components of various natural products and the known substrate flexibility of certain enzyme families.

Putative Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general principles of branched-chain fatty acid synthesis. This process typically initiates with a branched-chain amino acid, in this case, likely isoleucine. The catabolism of isoleucine produces 2-methylbutyryl-CoA, a key precursor for branched-chain fatty acid elongation. Through successive cycles of condensation with malonyl-CoA, reduction, dehydration, and another reduction, the carbon chain is extended. This compound would be an intermediate in this elongation process.

Biosynthesis of this compound Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_acid->Methylbutyryl_CoA Condensation Ketoacyl Synthase Methylbutyryl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Ketoacyl Reductase Condensation->Reduction1 Dehydration Dehydratase Reduction1->Dehydration Reduction2 Enoyl Reductase Dehydration->Reduction2 Methylpentanoyl_CoA 3-Methylpentanoyl-CoA Reduction2->Methylpentanoyl_CoA Condensation2 Ketoacyl Synthase Methylpentanoyl_CoA->Condensation2 Another cycle Methylheptanoyl_CoA This compound Condensation2->Methylheptanoyl_CoA Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->Condensation2

Putative biosynthesis of this compound.

Role in Polyketide Synthesis

The most well-documented role for branched-chain acyl-CoAs is as starter or extender units in the biosynthesis of polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. In particular, the bacterium Streptomyces avermitilis utilizes branched-chain acyl-CoAs for the production of avermectins, potent antiparasitic agents.[1][2] While 2-methylbutyryl-CoA and isobutyryl-CoA are the more commonly cited precursors, the enzymatic machinery of polyketide synthases (PKS) is known to exhibit a degree of substrate promiscuity, making it plausible that this compound or its derivatives could be incorporated into novel polyketide structures.

Polyketide_Synthase_Workflow Starter Starter Unit (e.g., this compound) PKS_Module Polyketide Synthase (PKS) Module Starter->PKS_Module Extender Extender Unit (Malonyl-CoA or Methylmalonyl-CoA) Extender->PKS_Module Growing_Chain Growing Polyketide Chain PKS_Module->Growing_Chain Condensation, Reduction, Dehydration Growing_Chain->PKS_Module Chain transfer Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Growing_Chain->Tailoring_Enzymes Final_Product Bioactive Polyketide Tailoring_Enzymes->Final_Product

General workflow of polyketide synthesis.

Potential Signaling Roles

While direct evidence for a signaling role of this compound is lacking, it is worth noting that short-chain fatty acids (SCFAs) are increasingly recognized as important signaling molecules, particularly in the context of gut microbiota and host interactions. SCFAs can act as ligands for G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs), thereby influencing a variety of cellular processes, including inflammation, glucose homeostasis, and lipid metabolism.[3] Given its structure as a branched-chain fatty acyl-CoA, it is conceivable that this compound or its corresponding free fatty acid could have yet-to-be-discovered signaling functions.

Quantitative Data

As of this writing, there is no specific quantitative data available in the public domain for the concentration of this compound in any organism. The table below is presented as a template for future studies, illustrating how such data could be structured.

Organism/TissueConditionThis compound Concentration (pmol/g tissue or pmol/mg protein)Reference
Streptomyces sp.Mid-log phaseData not available
Streptomyces sp.Stationary phaseData not available
Mammalian LiverNormal dietData not available
Mammalian LiverHigh-fat dietData not available

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for their sensitive and specific quantification.

Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of short- and medium-chain acyl-CoAs.

1. Sample Preparation and Extraction

  • Cell Pellets:

    • Wash cell pellets (e.g., bacterial culture) with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in 500 µL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

    • Include an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not expected to be in the sample (e.g., heptadecanoyl-CoA).

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • Tissues:

    • Weigh the frozen tissue sample (10-50 mg).

    • Add 1 mL of ice-cold extraction solvent and the internal standard.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For a generic acyl-CoA, a common transition is the neutral loss of the phosphopantetheine group (507.1 m/z).

    • Instrumentation: A triple quadrupole mass spectrometer is typically used for targeted quantification.

3. Data Analysis

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix that mimics the biological sample.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (C18 column, ESI+, MRM) Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Workflow for acyl-CoA quantification.

Conclusion and Future Directions

While the direct study of this compound is in its infancy, its structural relationship to known bioactive precursors suggests a fertile ground for future research. For professionals in drug development, the exploration of metabolic pathways involving such branched-chain acyl-CoAs could unveil novel enzymatic targets for antimicrobial agents or lead to the discovery of new polyketide-based therapeutics through synthetic biology and metabolic engineering approaches. Further investigation is required to definitively establish the natural occurrence, biosynthetic pathways, and physiological roles of this compound in a broader range of organisms. The development of specific analytical standards and advanced metabolomic techniques will be crucial in advancing our understanding of this enigmatic molecule.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A thioester of significant interest in metabolic studies, drug discovery, and the development of novel therapeutics. Its applications span the investigation of fatty acid metabolism, the elucidation of enzyme specificity, and its potential role as a precursor in the biosynthesis of complex natural products. Due to its limited commercial availability, a reliable and efficient synthesis method is crucial for advancing research in these areas.

This document provides a detailed protocol for a robust chemo-enzymatic approach to synthesize this compound. The strategy involves two main stages: the chemical synthesis of the precursor acid, 3-methylheptanoic acid, followed by an enzymatic ligation to Coenzyme A (CoA) using a broad-substrate-specificity acyl-CoA synthetase. This method combines the versatility of organic synthesis for constructing the carbon backbone with the high selectivity and mild reaction conditions of biocatalysis for the final thioesterification.

Overall Workflow

The chemo-enzymatic synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of 3-methylheptanoic acid from commercially available starting materials. The second stage utilizes an acyl-CoA synthetase to catalyze the ATP-dependent ligation of 3-methylheptanoic acid to Coenzyme A.

Chemo_Enzymatic_Workflow cluster_chemical Stage 1: Chemical Synthesis cluster_enzymatic Stage 2: Enzymatic Ligation Starting_Materials Starting Materials (e.g., sec-Butyl crotonate, Grignard Reagent) Intermediate Intermediate (sec-Butyl 3-methylheptanoate) Starting_Materials->Intermediate Grignard Reaction Precursor_Acid 3-Methylheptanoic Acid Intermediate->Precursor_Acid Saponification Enzyme Acyl-CoA Synthetase Final_Product This compound Precursor_Acid->Final_Product Enzymatic Reaction CoA Coenzyme A CoA->Final_Product ATP ATP ATP->Final_Product Enzyme->Final_Product

Caption: Chemo-enzymatic workflow for this compound synthesis.

Quantitative Data

SubstrateVmax (µmol/min/mg)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetate (C2)10.2 ± 0.50.2 ± 0.0312.8 ± 0.664,000
Hexanoate (C6)8.9 ± 0.40.5 ± 0.0711.1 ± 0.522,200
3-Methylvalerate 5.1 ± 0.3 1.2 ± 0.2 6.4 ± 0.4 5,333
4-Methylhexanoate 4.5 ± 0.2 1.5 ± 0.3 5.6 ± 0.3 3,733

Data is adapted from studies on engineered acetyl-CoA synthetases and serves as an estimation. Actual values for 3-methylheptanoic acid may vary.

Experimental Protocols

Stage 1: Chemical Synthesis of 3-Methylheptanoic Acid

This protocol is adapted from a procedure in Organic Syntheses and describes a Grignard reaction followed by saponification.

Materials:

  • sec-Butyl crotonate

  • Propylmagnesium bromide (prepared from propyl bromide and magnesium turnings in anhydrous diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • 10% Sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, prepare propylmagnesium bromide from propyl bromide and magnesium turnings in anhydrous diethyl ether.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of sec-butyl crotonate in anhydrous diethyl ether to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude sec-butyl 3-methylheptanoate.

  • Saponification:

    • To the crude ester, add a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir vigorously for 4 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.

    • Extract the acidic solution with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude 3-methylheptanoic acid can be purified by vacuum distillation.

Stage 2: Enzymatic Synthesis of this compound

This protocol utilizes a broad-substrate-specificity acyl-CoA synthetase, such as one from Pseudomonas putida or an engineered variant. The enzyme can be expressed and purified from a suitable host like E. coli.

Materials:

  • Purified broad-substrate-specificity acyl-CoA synthetase

  • 3-Methylheptanoic acid

  • Coenzyme A, trilithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5-8.0)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 50 mM Tris-HCl, pH 7.8

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM Coenzyme A

      • 1 mM 3-Methylheptanoic acid

      • 1 mM DTT

      • 1-5 µM purified acyl-CoA synthetase

    • The total reaction volume can be scaled as needed (e.g., 1 mL).

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-2 hours. The reaction progress can be monitored by HPLC by observing the formation of the product and the consumption of CoA.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 10% (v/v) perchloric acid.

    • Incubate on ice for 10 minutes to precipitate the enzyme.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated protein.

  • Purification of this compound:

    • Carefully transfer the supernatant to a new tube.

    • Purify the this compound from the supernatant using reversed-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the this compound peak.

  • Quantification and Storage:

    • Determine the concentration of the purified this compound using the extinction coefficient of the adenine group of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

    • Lyophilize the purified fractions to obtain a stable powder.

    • Store the lyophilized product at -80 °C.

Enzymatic Reaction Mechanism

The acyl-CoA synthetase catalyzes the formation of the thioester bond in a two-step mechanism. First, the carboxylic acid is activated by reacting with ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.

Enzymatic_Mechanism cluster_step1 Step 1: Acyl-Adenylate Formation cluster_step2 Step 2: Thioesterification Reactants1 3-Methylheptanoic Acid + ATP Intermediate [3-Methylheptanoyl-AMP] + PPi Reactants1->Intermediate Acyl-CoA Synthetase Reactants2 [3-Methylheptanoyl-AMP] + Coenzyme A Intermediate->Reactants2 Products This compound + AMP Reactants2->Products Acyl-CoA Synthetase

Caption: Two-step mechanism of acyl-CoA synthetase.

Application Notes and Protocols for the Purification of Synthetic 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetically derived acyl-CoA species is paramount for accurate downstream applications, including enzyme kinetics, cellular assays, and as precursors in metabolic studies. This document provides detailed methodologies for the purification of synthetic 3-Methylheptanoyl-CoA, a medium-chain acyl-CoA, utilizing solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a vital intermediate in various metabolic pathways. Its accurate study requires highly purified material, free from contaminants such as free coenzyme A (CoA), unconjugated 3-methylheptanoic acid, and other reaction byproducts. The following protocols outline effective methods for achieving high purity of synthetic this compound.

Purification Workflow

The overall workflow for the purification of synthetic this compound involves an initial solid-phase extraction to enrich the acyl-CoA species, followed by a high-resolution separation using RP-HPLC.

Purification_Workflow cluster_synthesis Synthesis Reaction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reversed-Phase HPLC cluster_final Final Product Crude_Product Crude Synthetic This compound SPE_Column SPE Column (e.g., Anion Exchange) Crude_Product->SPE_Column Loading Wash Wash Step (Remove impurities) SPE_Column->Wash Elution Elution (Enriched Acyl-CoAs) Wash->Elution HPLC_System C18 RP-HPLC Column Elution->HPLC_System Injection Fraction_Collection Fraction Collection (UV Detection at 260 nm) HPLC_System->Fraction_Collection Pure_Product Pure this compound Fraction_Collection->Pure_Product Lyophilization

Caption: Workflow for the purification of synthetic this compound.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical performance metrics for the purification of various acyl-CoAs using similar methodologies. These values can serve as a benchmark for the expected outcome of the described protocols.

Analyte (Acyl-CoA)Purification MethodRecovery (%)Purity (%)Reference
Acetyl-CoASPE83-90>95[1]
Octanoyl-CoASPE83-90>95[1]
Oleoyl-CoASPE83-90>95[1]
Palmitoyl-CoASPE & HPLC70-80>98[2]
Various Acyl-CoAsSPE (Anion Exchange)Not ReportedNot Reported[3]
Medium-Chain Acyl-CoAsSPE & HPLC75-78>98[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is designed to enrich the acyl-CoA fraction from the crude synthesis reaction mixture, removing excess reactants and some byproducts. A weak anion exchange or specialized acyl-CoA binding sorbent is recommended.

Materials:

Methodology:

  • Column Conditioning: Condition the SPE column by passing 3 mL of methanol through it, followed by equilibration with 3 mL of deionized water.[3]

  • Sample Loading: Load the crude synthetic this compound solution onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid in water to remove unbound impurities.[3]

    • Follow with a second wash of 2.4 mL of methanol.[3]

  • Elution:

    • Elute the enriched this compound with a two-step process. First, add 2.4 mL of 2% ammonium hydroxide.[3]

    • Follow with a second elution using 2.4 mL of 5% ammonium hydroxide.[3]

  • Sample Collection: Collect the eluate containing the enriched this compound. This sample is now ready for HPLC purification.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides high-resolution separation of this compound from remaining impurities. A C18 stationary phase is commonly used for acyl-CoA separation.

Materials:

  • Enriched this compound sample from SPE

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Spherisorb ODS II, 5 µm)[5]

  • Mobile Phase A: 220 mM Potassium phosphate, 0.05% (v/v) thiodiglycol, pH 4.0[5]

  • Mobile Phase B: 98% Methanol, 2% Chloroform (v/v)[5]

  • Alternatively, Mobile Phase A: 75 mM KH2PO4, pH 4.9 and Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid can be used.[2]

Methodology:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Injection: Inject the enriched this compound sample onto the column.

  • Chromatographic Separation:

    • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized for the best separation of this compound from its nearest eluting impurities.

    • Maintain a constant flow rate, for example, 0.5 mL/min.[2]

  • Detection: Monitor the column effluent at a wavelength of 254 nm or 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of coenzyme A.[2][5]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification Processing: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Signaling Pathway and Logical Relationships

While this compound is a metabolic intermediate and not part of a signaling pathway itself, its purification is a critical step for its use in studying various metabolic processes. The logical relationship of the purification process is detailed in the workflow diagram above.

For clarity, a simplified logical diagram illustrating the decision-making process during HPLC fraction collection is provided below.

HPLC_Logic Start HPLC Run Initiated Monitor_UV Monitor UV Signal at 260 nm Start->Monitor_UV Peak_Detected Peak Detected? Monitor_UV->Peak_Detected Collect_Fraction Collect Fraction Peak_Detected->Collect_Fraction Yes Discard Send to Waste Peak_Detected->Discard No Run_Complete HPLC Run Complete? Collect_Fraction->Run_Complete Discard->Run_Complete Run_Complete->Monitor_UV No End End of Process Run_Complete->End Yes

Caption: Decision logic for HPLC fraction collection based on UV detection.

References

Application Notes and Protocols for LC-MS/MS Quantification of 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate involved in the metabolism of branched-chain fatty acids. Accurate quantification of this and other short-chain acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway: Alpha-Oxidation of Branched-Chain Fatty Acids

3-Methyl-branched fatty acids, such as 3-methylheptanoic acid, undergo alpha-oxidation in peroxisomes because the methyl group at the β-carbon prevents direct β-oxidation.[1][2] The process involves the removal of a single carbon atom from the carboxyl end. The fatty acid is first activated to its CoA ester, in this case, this compound. This is followed by a series of enzymatic reactions to shorten the chain, which can then enter the β-oxidation pathway.

Alpha_Oxidation_Pathway 3-Methylheptanoic Acid 3-Methylheptanoic Acid This compound This compound 3-Methylheptanoic Acid->this compound Acyl-CoA Synthetase 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA This compound->2-Hydroxy-3-methylheptanoyl-CoA Phytanoyl-CoA Dioxygenase (PHYH) 2-Methylhexanal 2-Methylhexanal 2-Hydroxy-3-methylheptanoyl-CoA->2-Methylhexanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-Methylhexanoic Acid 2-Methylhexanoic Acid 2-Methylhexanal->2-Methylhexanoic Acid Aldehyde Dehydrogenase Beta-Oxidation Substrate Beta-Oxidation Substrate 2-Methylhexanoic Acid->Beta-Oxidation Substrate Activation to CoA ester

Figure 1: Alpha-oxidation pathway of 3-methylheptanoic acid.

Experimental Protocols

Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (MeOH)

  • Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA at 10 µM in MeOH.

  • Microcentrifuge tubes (1.5 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold MeOH with the internal standard and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold MeOH with the internal standard.

  • Lysis and Protein Precipitation: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase conditions for LC-MS/MS analysis (e.g., 95% Mobile Phase A).

LC-MS/MS Method for this compound Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Parameters: Acyl-CoAs typically fragment in a characteristic manner in positive ion ESI-MS/MS, with a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[3][4][5][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: To determine the specific m/z values, the molecular weight of this compound must be calculated.

  • 3-Methylheptanoic acid: C8H16O2 (M.W. 144.21 g/mol )

  • Coenzyme A (free acid): C21H36N7O16P3S (M.W. 767.53 g/mol )

  • This compound: C29H50N7O17P3S (M.W. 893.74 g/mol )

  • Protonated Molecule [M+H]+: 894.74 m/z

The major product ion results from the neutral loss of 507.1 Da.

  • Product Ion [M+H - 507.1]+: 894.74 - 507.1 = 387.64 m/z

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 894.7387.630-40 (Optimize)
Heptadecanoyl-CoA (IS) 1018.8511.730-40 (Optimize)

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Cell_Harvesting Cell Harvesting & Washing Extraction Extraction with MeOH & Internal Standard Cell_Harvesting->Extraction Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification

Figure 2: Workflow for the quantification of this compound.

Quantitative Data

Acyl-CoAHEK293THeLaA549
Acetyl-CoA 10.58.212.1
Propionyl-CoA 0.30.20.4
Butyryl-CoA 0.10.080.15
Succinyl-CoA 2.51.83.2
Malonyl-CoA 0.50.40.6

Data compiled from representative values in the literature. Actual values can vary significantly based on cell type, culture conditions, and analytical methodology.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the specific MRM transitions will enable researchers to accurately measure this branched-chain acyl-CoA, facilitating a deeper understanding of fatty acid metabolism and its role in health and disease.

References

Application Note and Protocol for the Extraction of 3-Methylheptanoyl-CoA from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the Krebs cycle. The accurate quantification of specific acyl-CoAs, such as the branched-chain 3-Methylheptanoyl-CoA, in tissue samples is vital for understanding cellular metabolism, identifying biomarkers for disease, and assessing the mechanism of action of novel therapeutics. This document provides a detailed protocol for the extraction, purification, and subsequent analysis of this compound from biological tissue samples, primarily utilizing a combination of organic solvent extraction, solid-phase extraction (SPE) for purification, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. The methodologies presented are compiled from established protocols for short- to medium-chain acyl-CoA analysis and are adaptable for various tissue types.[1][2][3][4][5]

Experimental Workflow

The overall experimental workflow for the extraction and analysis of this compound from tissue samples is depicted below.

Extraction_Workflow Tissue Tissue Sample (~100 mg) Homogenization Homogenization (e.g., Methanol (B129727):Chloroform) Tissue->Homogenization Centrifugation1 Phase Separation (Addition of Ammonium (B1175870) Formate (B1220265) & Chloroform) Homogenization->Centrifugation1 Supernatant Collect Aqueous Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution (e.g., Ammonium Hydroxide) SPE->Elution Drying Dry Down (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for this compound extraction.

Materials and Reagents

  • Tissue Samples: Fresh or frozen tissue (e.g., liver, heart, muscle).

  • Internal Standard (IS): A stable isotope-labeled analogue of the analyte, such as [¹³C₈]octanoyl-CoA, is recommended for accurate quantification.[2][3][4] Heptadecanoyl-CoA can also be used.[2][6]

  • Extraction Solvents:

    • Methanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Isopropanol (LC-MS grade)

  • Buffers and Solutions:

    • 100 mM Potassium Phosphate Buffer (pH 4.9)[7]

    • 10 mM Ammonium Formate

    • 2% Formic Acid

    • 2% Ammonium Hydroxide

    • 5% Ammonium Hydroxide

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange columns (e.g., Strata X-AW) are suitable for acyl-CoA purification.[2] C18 columns can also be utilized.[6]

  • Equipment:

    • Homogenizer (e.g., PowerGen 125)

    • Centrifuge (capable of 4°C and >1300 x g)

    • Nitrogen evaporator

    • LC-MS/MS system

Experimental Protocol

This protocol is a composite of established methods for acyl-CoA extraction and should be optimized for your specific tissue type and analytical instrumentation.[1][2][7]

1. Sample Preparation and Homogenization

  • Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.

  • Add a known amount of internal standard (e.g., 14.4 nmol of [¹³C₈]octanoyl-CoA) to the tube.[2]

  • Add 3 mL of a cold methanol:chloroform mixture (2:1, v/v).[2]

  • Homogenize the tissue on ice using a power homogenizer. Perform two homogenization cycles of 30 seconds each, keeping the sample on ice between cycles.[2]

  • Following homogenization, centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[2]

2. Phase Separation

  • Combine the supernatants in a new 15 mL polypropylene tube.

  • Induce phase separation by adding 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.[2]

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[2]

  • Carefully collect the upper aqueous layer, which contains the acyl-CoAs, for further purification.[2]

3. Solid-Phase Extraction (SPE) Purification

  • Condition the SPE column: Condition a weak anion exchange SPE column with 3 mL of methanol.[2]

  • Equilibrate the column: Equilibrate the column with 3 mL of water.[2]

  • Load the sample: Load the collected aqueous supernatant onto the SPE column.

  • Wash the column:

    • Wash the column with 2.4 mL of 2% formic acid.[2]

    • Follow with a second wash using 2.4 mL of methanol.[2]

  • Elute the acyl-CoAs:

    • Perform the first elution with 2.4 mL of 2% ammonium hydroxide.[2]

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide.[2]

  • Combine the two eluted fractions in a glass tube.

4. Sample Concentration and Reconstitution

  • Dry the combined eluates under a gentle stream of nitrogen at room temperature.[2]

  • Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The analysis of this compound is typically performed using a reverse-phase C18 column coupled to a tandem mass spectrometer.

  • Chromatography: A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is commonly used.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. Data acquisition is performed using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. A neutral loss scan of 507 amu can be used to identify acyl-CoAs.[2][3][4]

Data Presentation

Quantitative data should be summarized to show the recovery and reproducibility of the extraction method. The following tables provide an example of how to present such data, with representative values derived from similar published methods.

Table 1: Recovery of Acyl-CoAs from Tissue Samples

Acyl-CoATissue TypeSpiked Amount (nmol)Measured Amount (nmol)Recovery (%)
Acetyl-CoALiver0.50.45 ± 0.0490 ± 8
Octanoyl-CoALiver0.50.43 ± 0.0586 ± 10
Palmitoyl-CoALiver0.50.41 ± 0.0682 ± 12

Data are presented as mean ± SD (n=5). Recovery percentages are representative values based on published literature for similar acyl-CoAs.[1][8]

Table 2: Intra- and Inter-Assay Precision

AnalyteConcentrationIntra-Assay CV (%)Inter-Assay CV (%)
This compoundLow< 10< 15
This compoundHigh< 8< 12

CV (Coefficient of Variation) values are expected targets based on typical bioanalytical method validation guidelines.[8]

Signaling Pathway Context

The extraction and quantification of this compound are often performed in the context of studying fatty acid metabolism. The diagram below illustrates the general pathway of β-oxidation, where acyl-CoAs are sequentially broken down.

Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation_Spiral β-Oxidation Spiral Acyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Application Notes and Protocols for Utilizing 3-Methylheptanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative that serves as a crucial substrate for enzymes involved in fatty acid metabolism. Its unique 3-methyl branch makes it a valuable tool for investigating specific metabolic pathways, particularly the alpha-oxidation pathway, which is essential for the breakdown of branched-chain fatty acids. The presence of a methyl group on the β-carbon prevents its degradation through the more common β-oxidation pathway.[1] This document provides detailed application notes and protocols for using this compound in enzyme assays, focusing on the key enzymes that metabolize this substrate. These assays are critical for studying enzyme kinetics, screening for inhibitors, and understanding the pathophysiology of metabolic disorders.

Relevant Metabolic Pathway: Alpha-Oxidation of Branched-Chain Fatty Acids

This compound is primarily metabolized through the peroxisomal alpha-oxidation pathway. This pathway is responsible for the degradation of 3-methyl-branched fatty acids by removing a single carbon from the carboxyl end.[1][2] Understanding this pathway is essential for designing and interpreting enzyme assays using this compound.

The key enzymatic steps are:

  • Activation: 3-Methylheptanoic acid is first activated to this compound by an acyl-CoA synthetase.[3]

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) catalyzes the hydroxylation of the α-carbon of this compound to yield 2-hydroxy-3-methylheptanoyl-CoA. This step requires Fe²⁺, O₂, and 2-oxoglutarate as cofactors.[1][4]

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase (HACL1) cleaves 2-hydroxy-3-methylheptanoyl-CoA into formyl-CoA and 2-methylhexanal.[1][2]

  • Dehydrogenation: The resulting aldehyde is then oxidized by an aldehyde dehydrogenase to 2-methylhexanoic acid, which can subsequently enter the β-oxidation pathway.[1][2]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome This compound This compound 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA 2-Methylhexanal 2-Methylhexanal Pristanal Beta_Oxidation β-Oxidation 2-Methylhexanoic_Acid 2-Methylhexanoic_Acid 2-Methylhexanoic_Acid->Beta_Oxidation

Key Enzymes and Assays

Phytanoyl-CoA Hydroxylase (PHYH)

PHYH is the rate-limiting enzyme in the alpha-oxidation of 3-methyl-branched fatty acids. Assaying its activity with this compound is crucial for studying diseases like Refsum disease, which is caused by PHYH deficiency.[5]

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Assay MethodReference
(Racemic) 3-Methylhexadecanoyl-CoARecombinant Human PHYHNot ReportedNot ReportedHPLC-based hydroxylation assay[6]
Phytanoyl-CoARecombinant Human PHYHNot ReportedNot ReportedHPLC-based hydroxylation assay[6]

This protocol is adapted from methods used for similar substrates and is suitable for determining the kinetic parameters of PHYH with this compound.

I. Materials and Reagents

  • Recombinant human Phytanoyl-CoA Hydroxylase (PHYH)

  • This compound (substrate)

  • 2-Oxoglutarate

  • Ascorbate

  • FeSO₄

  • ATP or GTP

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Formic acid

  • HPLC system with a C18 reverse-phase column and UV or Mass Spectrometry detector

II. Assay Procedure

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 1 mM 2-Oxoglutarate

    • 2 mM Ascorbate

    • 50 µM FeSO₄

    • 1 mM ATP or GTP

    • 1 mM MgCl₂

    • Varying concentrations of this compound (e.g., 1-100 µM for kinetic studies)

  • Enzyme Addition: Add a known amount of purified recombinant PHYH to initiate the reaction. The optimal enzyme concentration should be determined empirically to ensure linear product formation over time.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol containing a small amount of formic acid (e.g., 0.1%).

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate the substrate (this compound) from the product (2-hydroxy-3-methylheptanoyl-CoA).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Monitor the elution profile using a UV detector (e.g., at 260 nm for the CoA moiety) or a mass spectrometer for more specific detection of the substrate and product masses.

  • Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve generated with a synthesized 2-hydroxy-3-methylheptanoyl-CoA standard.

  • Data Analysis: Calculate the initial reaction velocity and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

HPLC_Workflow Prepare_Reaction_Mixture 1. Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Add_Enzyme 2. Add PHYH Enzyme Prepare_Reaction_Mixture->Add_Enzyme Incubate 3. Incubate at 37°C Add_Enzyme->Incubate Terminate_Reaction 4. Terminate with Acidified Methanol Incubate->Terminate_Reaction Centrifuge 5. Centrifuge to Remove Protein Terminate_Reaction->Centrifuge HPLC_Analysis 6. Analyze Supernatant by RP-HPLC Centrifuge->HPLC_Analysis Quantify_Product 7. Quantify Product (2-hydroxy-3-methylheptanoyl-CoA) HPLC_Analysis->Quantify_Product Determine_Kinetics 8. Calculate Km and Vmax Quantify_Product->Determine_Kinetics

Acyl-CoA Dehydrogenases (ACADs)

While the primary route for 3-methyl-branched acyl-CoAs is alpha-oxidation, some Acyl-CoA Dehydrogenases (ACADs), particularly those with broader substrate specificity, might exhibit activity towards this compound. The ETF fluorescence reduction assay is the gold standard for measuring ACAD activity.[7]

Note: Specific kinetic data for this compound is not available. The table below shows data for other branched-chain substrates.

SubstrateEnzymeKm (µM)Vmax (relative activity)Assay MethodReference
2,6-Dimethylheptanoyl-CoALong-Chain Acyl-CoA Dehydrogenase (LCAD)Not ReportedActiveETF Fluorescence Reduction Assay[7]
Isovaleryl-CoAIsovaleryl-CoA Dehydrogenase (IVD)~25HighETF Fluorescence Reduction AssayGeneral knowledge

This protocol is adapted from a method for assaying ACAD activity with various acyl-CoA substrates and can be used to test the activity of different ACADs with this compound.[7]

I. Materials and Reagents

  • Purified recombinant Acyl-CoA Dehydrogenase (e.g., MCAD, LCAD, VLCAD)

  • This compound

  • Recombinant porcine Electron Transfer Flavoprotein (ETF)

  • Potassium phosphate buffer (pH 7.6)

  • Glucose

  • Glucose oxidase

  • Catalase

  • 96-well black microplate

  • Fluorescence microplate reader

II. Assay Procedure

  • Deoxygenation Mixture: Prepare a deoxygenation mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.6)

    • 100 mM Glucose

    • 100 U/mL Glucose oxidase

    • 1000 U/mL Catalase

  • Reaction Setup in Microplate: In each well of a 96-well black microplate, add:

    • Deoxygenation mixture

    • Purified recombinant ETF (final concentration ~2-5 µM)

    • Purified recombinant ACAD enzyme

  • Pre-incubation: Incubate the plate at 32°C for 5-10 minutes to allow for enzymatic deoxygenation.

  • Reaction Initiation: Initiate the reaction by adding this compound (final concentration e.g., 25-100 µM).

  • Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence in a microplate reader set to 32°C.

    • Excitation: 340 nm

    • Emission: 490 nm

    • Readings should be taken kinetically (e.g., every 15-30 seconds) for at least 5-10 minutes.

  • Data Analysis:

    • The rate of decrease in fluorescence is proportional to the ACAD activity.

    • Calculate the initial velocity from the linear portion of the fluorescence decay curve.

    • A negative control with no ACAD enzyme or no substrate should be included to account for background fluorescence changes.

    • To determine kinetic parameters, vary the concentration of this compound.

ETF_Assay_Workflow Prepare_Reagents 1. Prepare Deoxygenation Mix and Reagents Setup_Microplate 2. Add Deoxygenation Mix, ETF, and ACAD to Plate Prepare_Reagents->Setup_Microplate Pre_incubate 3. Pre-incubate for Deoxygenation Setup_Microplate->Pre_incubate Initiate_Reaction 4. Add this compound Pre_incubate->Initiate_Reaction Measure_Fluorescence 5. Monitor ETF Fluorescence (Ex: 340 nm, Em: 490 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data 6. Calculate Initial Velocity Measure_Fluorescence->Analyze_Data

Applications in Drug Development

The enzyme assays described herein are valuable tools for drug development professionals. They can be utilized for:

  • High-Throughput Screening (HTS): The microplate-based ETF fluorescence reduction assay is particularly amenable to HTS of compound libraries to identify potential inhibitors or modulators of ACADs.

  • Lead Optimization: Detailed kinetic studies using these assays can help in the characterization and optimization of lead compounds.

  • Mechanism of Action Studies: These assays can be used to elucidate the mechanism of action of novel drugs targeting fatty acid metabolism.

  • Disease Modeling: In vitro studies using these assays can help to understand the biochemical consequences of genetic mutations in enzymes like PHYH, providing insights into diseases such as Refsum disease.

Conclusion

This compound is a specialized substrate that is indispensable for the detailed investigation of the alpha-oxidation pathway and the characterization of enzymes that metabolize branched-chain fatty acids. The protocols provided in these application notes offer robust and reliable methods for quantifying the activity of key enzymes such as Phytanoyl-CoA Hydroxylase and Acyl-CoA Dehydrogenases. By employing these assays, researchers can gain valuable insights into enzyme function, screen for therapeutic agents, and advance our understanding of metabolic diseases.

References

Application Notes and Protocols: Experimental Applications of 3-Methylheptanoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanoyl-CoA is the coenzyme A thioester of 3-methylheptanoic acid. As an acyl-CoA, it is an activated intermediate in the metabolism of branched-chain fatty acids. Specifically, 3-methyl-branched fatty acids, which cannot undergo direct beta-oxidation due to the methyl group at the β-carbon, are metabolized through a process known as alpha-oxidation, which occurs within peroxisomes.[1][2][3] This pathway is crucial for the degradation of dietary branched-chain fatty acids like phytanic acid.[2][4] A deficiency in this pathway, often due to mutations in the gene for the enzyme phytanoyl-CoA hydroxylase, leads to the accumulation of these fatty acids and results in neurological disorders such as Refsum disease.[5][6][7]

The experimental use of this compound in cell culture can serve as a powerful tool to investigate the enzymes and regulatory mechanisms of the alpha-oxidation pathway, assess the impact of its metabolites on cellular functions, and screen for therapeutic agents that may modulate this pathway. These application notes provide a theoretical framework and detailed protocols for the use of this compound in a research setting.

Metabolic Pathway of 3-Methyl-Branched Fatty Acids

The degradation of 3-methyl-branched fatty acids is a multi-step process confined to the peroxisomes.[3][8][9] The key steps are as follows:

  • Activation: The 3-methyl-branched fatty acid is first activated to its corresponding acyl-CoA thioester, such as this compound, by an acyl-CoA synthetase located on the cytosolic side of the peroxisome.[10]

  • Transport: The newly synthesized acyl-CoA is then transported into the peroxisomal matrix.

  • Hydroxylation: Inside the peroxisome, phytanoyl-CoA hydroxylase (PAHX) catalyzes the 2-hydroxylation of the acyl-CoA.[4][5]

  • Cleavage: The resulting 2-hydroxy-3-methylacyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), a thiamine (B1217682) pyrophosphate-dependent enzyme, to yield a (n-1) aldehyde and formyl-CoA.[1]

  • Dehydrogenation: The aldehyde is subsequently oxidized by an aldehyde dehydrogenase to the corresponding carboxylic acid, which is one carbon atom shorter and can then be a substrate for beta-oxidation.[1]

alpha_oxidation_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Fatty_Acid 3-Methylheptanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase 3MHP_CoA_Cytosol This compound Acyl_CoA_Synthetase->3MHP_CoA_Cytosol 3MHP_CoA_Peroxisome This compound 3MHP_CoA_Cytosol->3MHP_CoA_Peroxisome Transport PAHX Phytanoyl-CoA Hydroxylase (PAHX) 3MHP_CoA_Peroxisome->PAHX 2_Hydroxy_CoA 2-Hydroxy-3-methylheptanoyl-CoA PAHX->2_Hydroxy_CoA 2_HPCL 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) 2_Hydroxy_CoA->2_HPCL Pristanal_Analog 2-Methylhexanal 2_HPCL->Pristanal_Analog Formyl_CoA Formyl-CoA 2_HPCL->Formyl_CoA Cleavage Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanic_Acid_Analog 2-Methylhexanoic Acid Aldehyde_Dehydrogenase->Pristanic_Acid_Analog Pristanal_Analog->Aldehyde_Dehydrogenase Beta_Oxidation Beta_Oxidation Pristanic_Acid_Analog->Beta_Oxidation To Beta-Oxidation

Caption: Peroxisomal alpha-oxidation pathway for 3-methyl-branched fatty acids.

Experimental Applications

The use of synthesized this compound in cell culture can be applied to:

  • Enzyme Activity Assays: Directly providing the substrate to cells allows for the targeted study of downstream enzymes like PAHX and 2-HPCL. This is particularly useful in cells with genetic modifications affecting these enzymes.

  • Metabolic Flux Analysis: By using isotopically labeled this compound, researchers can trace the metabolic fate of the molecule and quantify the flux through the alpha-oxidation pathway.

  • Toxicity Studies: Investigating the potential cytotoxic effects of accumulating this compound or its metabolites in cell models of alpha-oxidation disorders.

  • Drug Screening: Developing cell-based assays to screen for small molecules that can enhance or inhibit the alpha-oxidation pathway, which could be potential therapeutics for Refsum disease.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the protocols described below.

Table 1: Dose-Response of this compound on Metabolic Activity (Measured as the rate of conversion of a labeled precursor to a downstream product)

This compound Concentration (µM)Metabolic Activity (nmol/hr/mg protein) in Wild-Type CellsMetabolic Activity (nmol/hr/mg protein) in PAHX-deficient Cells
00.5 ± 0.10.4 ± 0.1
105.2 ± 0.40.6 ± 0.2
2512.8 ± 1.10.7 ± 0.2
5025.6 ± 2.30.5 ± 0.1
10026.1 ± 2.50.6 ± 0.3

Table 2: Effect of a Potential Therapeutic Agent on this compound Metabolism (Measured as the change in the level of a downstream metabolite)

Treatment ConditionDownstream Metabolite Level (fold change vs. untreated) in PAHX-mutant Cells
Untreated Control1.0
Vehicle Control1.1 ± 0.2
Compound X (1 µM)2.5 ± 0.4
Compound X (5 µM)4.8 ± 0.6
Compound X (10 µM)6.2 ± 0.8

Experimental Protocols

Protocol 1: Analysis of this compound Oxidation in Cultured Cells

This protocol is adapted from general methods for measuring fatty acid oxidation and is designed to quantify the metabolic processing of this compound.[11][12]

Materials:

  • Cultured cells (e.g., human fibroblasts, hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized this compound (unlabeled or isotopically labeled, e.g., with ¹³C or ¹⁴C)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell lysis buffer

  • Instrumentation for analysis (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS) for stable isotopes, or a scintillation counter for radioisotopes)

Procedure:

  • Cell Culture:

    • Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Culture cells in standard growth medium at 37°C and 5% CO₂.

  • Preparation of this compound-BSA Conjugate:

    • Prepare a stock solution of this compound.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.

    • To create the conjugate, slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration. The molar ratio of acyl-CoA to BSA should be optimized, but a starting point of 3:1 is recommended.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Metabolic Labeling:

    • On the day of the experiment, aspirate the growth medium from the cells and wash twice with warm PBS.

    • Add serum-free medium containing the this compound-BSA conjugate to each well. Include wells with BSA alone as a control.

    • Incubate the cells for a defined period (e.g., 2, 4, or 6 hours) at 37°C.

  • Sample Collection and Analysis:

    • For LC-MS analysis of downstream metabolites:

      • Aspirate the medium and wash the cells three times with ice-cold PBS.

      • Add ice-cold extraction solvent (e.g., 80% methanol) to each well and scrape the cells.

      • Collect the cell lysates and centrifuge to pellet debris.

      • Analyze the supernatant for downstream metabolites (e.g., 2-methylhexanoic acid) using a validated LC-MS method.

    • For radiolabeled analysis:

      • If using a ¹⁴C-labeled substrate, the assay can be set up to measure the production of ¹⁴CO₂ as an end-product of complete oxidation. This requires specialized flasks with a center well containing a CO₂ trapping agent (e.g., NaOH).[11][13]

      • After incubation, inject a strong acid (e.g., perchloric acid) into the medium to release dissolved CO₂.

      • Allow the CO₂ to be trapped for 1-2 hours.

      • Remove the trapping agent and measure the radioactivity using a scintillation counter.

  • Data Normalization:

    • In parallel wells, lyse the cells and measure the total protein concentration using a standard method (e.g., BCA assay).

    • Normalize the metabolic activity to the total protein content (e.g., nmol of product/hour/mg of protein).

protocol_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture cells to 80-90% confluency Prepare_Substrate 2. Prepare this compound -BSA conjugate Cell_Culture->Prepare_Substrate Wash_Cells 3. Wash cells with warm PBS Prepare_Substrate->Wash_Cells Add_Substrate 4. Add medium containing substrate-BSA conjugate Wash_Cells->Add_Substrate Incubate 5. Incubate for a defined time (2-6h) Add_Substrate->Incubate Collect_Samples 6. Collect cell lysates or trap CO2 Incubate->Collect_Samples Measure_Metabolites 7. Analyze via LC-MS or scintillation counting Collect_Samples->Measure_Metabolites Normalize_Data 8. Normalize results to total protein content Measure_Metabolites->Normalize_Data

Caption: Workflow for analyzing this compound oxidation in cell culture.
Protocol 2: Measurement of Total Cellular Acyl-CoA Levels

This protocol describes a general method for measuring total fatty acyl-CoA levels, which can be used to assess the accumulation of this compound in cells unable to metabolize it efficiently.

Materials:

  • Cultured cells treated as described in Protocol 1.

  • Commercially available Fatty Acyl-CoA Assay Kit (e.g., fluorometric or colorimetric).[14]

  • Lysis buffer compatible with the chosen assay kit.

  • Microplate reader (fluorometric or absorbance).

Procedure:

  • Cell Treatment:

    • Culture and treat cells with this compound as described in steps 1-3 of Protocol 1.

  • Sample Preparation:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells using the lysis buffer provided with the assay kit. Ensure complete lysis as per the manufacturer's instructions.

    • Collect the lysates and centrifuge to remove insoluble debris.

  • Acyl-CoA Assay:

    • Perform the assay according to the manufacturer's protocol. This typically involves:

      • Adding a reaction mixture containing enzymes that act on acyl-CoAs to produce a detectable signal.

      • Incubating the samples with the reaction mixture for a specified time.

      • Measuring the fluorescence or absorbance using a microplate reader.

  • Quantification and Normalization:

    • Calculate the concentration of fatty acyl-CoA in each sample based on a standard curve generated with known concentrations of an acyl-CoA standard (often provided in the kit).

    • Normalize the acyl-CoA concentration to the total protein content of the cell lysate, determined from a parallel set of wells.

Conclusion

While direct experimental data on the application of this compound in cell culture is not extensively published, its role as a key intermediate in the peroxisomal alpha-oxidation pathway provides a strong rationale for its use as a research tool. The protocols and applications outlined here offer a robust framework for investigating this metabolic pathway, understanding its dysfunction in diseases like Refsum disease, and exploring potential therapeutic interventions. The use of modern analytical techniques such as LC-MS will be crucial for dissecting the metabolic consequences of introducing this specific acyl-CoA into cellular systems.

References

Application Notes and Protocols for Acyl-CoA Profiling in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling.[1][2] They are formed by the attachment of a fatty acid to coenzyme A (CoA) and are involved in numerous metabolic pathways, including fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and the synthesis of complex lipids like phospholipids (B1166683) and triglycerides.[2][3] Furthermore, acyl-CoAs, particularly acetyl-CoA, are key regulators of protein function through post-translational modifications, such as acetylation, thereby linking metabolic states to cellular regulation.[3]

Given their pivotal role in cellular physiology and pathology, the accurate quantification of acyl-CoA profiles in biological samples is crucial for understanding metabolic diseases, cancer progression, and for the development of novel therapeutics.[4] However, the analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and the wide range of acyl chain lengths and saturation states.[4][5]

This document provides detailed application notes and protocols for the robust and sensitive profiling of acyl-CoAs in various biological samples using liquid chromatography-mass spectrometry (LC-MS).

Analytical Techniques for Acyl-CoA Profiling

While various methods, including colorimetric and fluorometric assays, can measure specific acyl-CoAs like acetyl-CoA, liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as the gold standard for comprehensive acyl-CoA profiling. This technique offers high sensitivity, specificity, and the ability to simultaneously quantify a wide range of short-, medium-, and long-chain acyl-CoAs.[6][7]

Key Advantages of LC-MS/MS for Acyl-CoA Analysis:

  • High Specificity: The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the specific detection of individual acyl-CoA species even in complex biological matrices.[6][8]

  • High Sensitivity: Modern LC-MS/MS instruments can achieve limits of detection in the femtomole to picomole range, enabling the quantification of low-abundance acyl-CoAs.[7][9]

  • Broad Coverage: LC-MS/MS methods can be optimized to cover a wide range of acyl-CoA species, from short-chain (e.g., acetyl-CoA) to very-long-chain species.[4][7]

  • Multiplexing Capability: A single analytical run can provide quantitative data for dozens of different acyl-CoAs, offering a comprehensive snapshot of the acyl-CoA pool.[10]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissues

This protocol is adapted from established methods and is suitable for various tissue types such as liver, heart, and muscle.[11][12]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)[13]

  • Internal Standard (IS) solution (e.g., 13C-labeled acyl-CoA mixture)[10]

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)[10]

  • Methanol

  • 25 mM Ammonium (B1175870) Acetate (B1210297) in Methanol[10]

  • Nitrogen evaporator

  • 5% (w/v) Sulfosalicylic Acid (SSA)[10]

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube. Add 1 mL of ice-cold 10% TCA and the internal standard solution.[13] Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

  • Protein Precipitation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[13]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.[10]

    • Load the supernatant from the previous step onto the conditioned SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.[10]

    • Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.[10]

  • Drying and Reconstitution: Dry the eluted sample under a gentle stream of nitrogen.[10] Reconstitute the dried extract in 50 µL of 5% SSA for LC-MS/MS analysis.[10]

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is suitable for adherent or suspension cultured cells.

Materials:

  • Cultured cells (e.g., 1-10 million cells)

  • Ice-cold 80:20 Methanol:Water solution[13]

  • Cell scraper (for adherent cells)

  • Internal Standard (IS) solution

  • Centrifuge

  • Nitrogen evaporator

  • 5% (w/v) Sulfosalicylic Acid (SSA)

Procedure:

  • Cell Lysis:

    • Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 1 mL of ice-cold 80:20 methanol:water containing the internal standard to the plate. Scrape the cells and collect the cell lysate.

    • Suspension Cells: Pellet the cells by centrifugation. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 80:20 methanol:water containing the internal standard.

  • Extraction: Vortex the cell lysate vigorously for 1 minute and then incubate on ice for 10 minutes.

  • Clarification: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried extract in 50 µL of 5% SSA for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive)[10]

LC Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[6]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[10]

  • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water[10]

  • Gradient: A linear gradient from 2% to 98% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Collision Gas: Argon

  • Monitoring Transitions: Specific precursor-to-product ion transitions for each acyl-CoA and internal standard.

Data Presentation

The following tables summarize quantitative data for various acyl-CoA species reported in different biological samples.

Table 1: Acyl-CoA Concentrations in Mouse Tissues (pmol/mg wet weight)

Acyl-CoA SpeciesHeartLiver
Acetyl-CoA5.77 ± 3.0883 ± 11 (total long-chain)[12]
Propionyl-CoA0.476 ± 0.224-
Succinyl-CoA--
Lactoyl-CoA0.0172-
Crotonyl-CoA--

Data for heart tissue are from a study on lactoyl-CoA quantification.[13][14] Data for liver represents total long-chain acyl-CoA content.[12]

Table 2: Acyl-CoA Concentrations in Cultured HepG2 Cells (pmol/10^6 cells)

Acyl-CoA SpeciesConcentration
Acetyl-CoA~2.5 - 3.0
Propionyl-CoA~0.1
Succinyl-CoA~0.3
Crotonyl-CoA0.033
Lactoyl-CoA0.011

Data are semi-quantitative estimates from a study on lactoyl-CoA.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Acyl_CoA_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Activation Acyl_CoAs Acyl-CoAs Acyl_CoA_Synthetase->Acyl_CoAs Beta_Oxidation β-Oxidation Acyl_CoAs->Beta_Oxidation Energy Production Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoAs->Lipid_Synthesis Storage & Membranes Cholesterol_Metabolism Cholesterol Metabolism Acyl_CoAs->Cholesterol_Metabolism Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Protein_Acylation Protein Acylation Acetyl_CoA->Protein_Acylation Signaling ATP ATP TCA_Cycle->ATP

Caption: Overview of Acyl-CoA Metabolism.

Experimental_Workflow Biological_Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (TCA or Organic Solvent) Biological_Sample->Extraction SPE Solid-Phase Extraction (Purification) Extraction->SPE LC_MS_Analysis LC-MS/MS Analysis (Quantification) SPE->LC_MS_Analysis Data_Analysis Data Analysis (Profiling) LC_MS_Analysis->Data_Analysis

Caption: Experimental Workflow for Acyl-CoA Profiling.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylheptanoyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 3-Methylheptanoyl-CoA using mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not seeing a peak for this compound in my sample. What are the possible causes?

A1: Several factors could contribute to the absence of a detectable peak for this compound. Consider the following troubleshooting steps:

  • Sample Preparation: Acyl-CoAs are prone to degradation. Ensure that your sample extraction and processing are performed quickly and at low temperatures to minimize enzymatic activity and chemical degradation.[1][2] Using a protein precipitation method with ice-cold 5-sulfosalicylic acid (SSA) or methanol (B129727) is recommended.[3][4]

  • Mass Spectrometry Parameters: Verify that your mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transitions for this compound. The most common fragmentation for acyl-CoAs is a neutral loss of 507.3 Da.[5][6][7][8][9]

  • Analyte Stability: Acyl-CoAs can be unstable in aqueous solutions.[10] Analyze samples as quickly as possible after preparation. Using glass vials instead of plastic may help reduce signal loss.[1]

  • Low Abundance: this compound may be present at very low concentrations in your sample. Consider enriching your sample or increasing the injection volume.

Q2: My this compound peak is broad and shows poor chromatography. How can I improve it?

A2: Poor peak shape is often related to the liquid chromatography conditions. Here are some suggestions for improvement:

  • Column Choice: A C18 reversed-phase column is typically suitable for the separation of short-chain acyl-CoAs.[3]

  • Mobile Phase: The use of an ion-pairing reagent is generally not necessary.[11][12] A common mobile phase composition is water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[3]

  • Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from other components in the matrix. A shallow gradient may improve resolution.

  • Flow Rate: A lower flow rate can sometimes improve peak shape and sensitivity.

Q3: I am observing high background noise or interfering peaks in my chromatogram. What can I do to reduce them?

A3: High background and interfering peaks can mask your analyte of interest. The following steps can help to minimize these issues:

  • Sample Cleanup: Ensure your sample preparation method effectively removes interfering substances. Protein precipitation is a crucial first step.[3] For complex matrices, a solid-phase extraction (SPE) step might be necessary.

  • LC-MS/MS System Cleaning: A contaminated LC system or mass spectrometer ion source can be a source of high background. Perform regular cleaning and maintenance.

  • MRM Specificity: Ensure your MRM transitions are highly specific to this compound. While the neutral loss of 507.3 Da is characteristic, you can experiment with other product ions if interferences are still present.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for this compound?

A1: The optimal MRM transitions are based on the precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion. For this compound (C₂₉H₅₀N₇O₁₇P₃S), the monoisotopic mass is 893.21 g/mol .

The precursor ion will be m/z 894.2. The most abundant product ion is typically formed by the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a loss of 507.3 Da.[6][7][8]

Therefore, the primary MRM transition to monitor is 894.2 → 387.2 .

A secondary transition can be used for confirmation, often targeting the fragment corresponding to the CoA moiety at m/z 428.[7][13]

Q2: What is a suitable internal standard for the quantification of this compound?

A2: An ideal internal standard is a stable isotope-labeled version of the analyte. If 3-Methylheptanoyl-¹³C₃-CoA is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain that is not endogenously present in the sample, such as Heptadecanoyl-CoA (C17-CoA), is a good alternative.[3][4]

Q3: How should I prepare my samples for this compound analysis?

A3: A simple and effective method is protein precipitation.[3] A detailed protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from established methods for short-chain acyl-CoA analysis.[3]

  • Homogenization: For tissues, weigh and homogenize the tissue on ice. For cultured cells, wash the cell pellet with ice-cold PBS.

  • Extraction: Add 200 µL of an ice-cold extraction solution (e.g., 2.5% w/v 5-sulfosalicylic acid in water or 80:20 methanol:water) containing the internal standard to the homogenized sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method.

Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table below

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound894.2387.2 (Quantifier)30100
This compound894.2428.0 (Qualifier)25100
Internal Standard (e.g., C17-CoA)1020.4513.435100

Note: Collision energies should be optimized for your specific instrument.

Data Presentation

Summarize your quantitative results in a clear and structured table. Below is an example template.

Table 1: Quantification of this compound in Samples

Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)Concentration (µM)
Control 1150,000500,0000.301.2
Control 2165,000510,0000.321.3
Treated 1450,000490,0000.923.7
Treated 2480,000505,0000.953.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization sample->homogenization extraction Protein Precipitation (Ice-cold SSA or Methanol) homogenization->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Reversed-Phase) supernatant->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Internal Standard Method) peak_integration->quantification results Results quantification->results acyl_coa_metabolism cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_synthesis Biosynthetic Pathways fatty_acids Fatty Acids acyl_coa_synthetase Acyl-CoA Synthetase fatty_acids->acyl_coa_synthetase acyl_coa Acyl-CoAs (e.g., this compound) acyl_coa_synthetase->acyl_coa acetyl_coa Acetyl-CoA acyl_coa->acetyl_coa complex_lipids Complex Lipids acyl_coa->complex_lipids sterols Sterols acyl_coa->sterols tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP tca_cycle->atp

References

troubleshooting low yield in 3-Methylheptanoyl-CoA enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enzymatic reactions involving 3-Methylheptanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of an enzymatic reaction with this compound?

A1: In a typical fatty acid β-oxidation pathway, the initial step is catalyzed by an acyl-CoA dehydrogenase. For this compound, the expected product of this dehydrogenation is 3-Methyl-trans-2-heptenoyl-CoA . This reaction involves the formation of a double bond between the α and β carbons (C2 and C3) of the acyl chain.

Q2: Which enzyme is likely responsible for the metabolism of this compound?

A2: this compound is a branched-chain acyl-CoA. Enzymes that process such molecules include members of the acyl-CoA dehydrogenase family, particularly those with specificity for branched-chain or medium-chain substrates. One possibility is a short/branched-chain acyl-CoA dehydrogenase (SBCAD). Additionally, other enzymes like phytanoyl-CoA hydroxylase are known to act on 3-methyl-branched acyl-CoAs. The specific enzyme will depend on the biological system you are working with.

Q3: What are the essential cofactors for this compound dehydrogenase activity?

A3: Acyl-CoA dehydrogenases are flavoenzymes that typically require Flavin Adenine Dinucleotide (FAD) as a prosthetic group. FAD is essential for the electron transfer that occurs during the dehydrogenation of the acyl-CoA substrate.

Q4: How stable is this compound in solution?

A4: Acyl-CoA thioesters, including this compound, can be unstable in aqueous solutions, particularly at non-optimal pH and temperature.[1][2] They are susceptible to hydrolysis, which can lead to a decrease in the effective substrate concentration. It is recommended to prepare fresh solutions of this compound for your experiments or store them appropriately at low temperatures (e.g., -80°C) for short periods.[3]

Troubleshooting Guide for Low Yield

Problem 1: Little to No Product Formation

Possible Cause 1: Inactive Enzyme

  • Solution:

    • Enzyme Integrity: Verify the storage conditions and age of your enzyme. Repeated freeze-thaw cycles can denature the enzyme.

    • Cofactor Presence: Ensure that the necessary cofactor, FAD, is present and not degraded. Some purification methods can lead to the loss of the FAD cofactor.

Possible Cause 2: Sub-optimal Reaction Conditions

  • Solution:

    • pH and Temperature: The optimal pH and temperature can vary depending on the specific enzyme. For many acyl-CoA dehydrogenases, a slightly alkaline pH (around 8.0) is optimal. Temperatures should also be optimized; for instance, some assays are performed at 25°C, while others are at 37°C.[4]

    • Buffer Composition: The choice of buffer can influence enzyme activity. Common buffers include Tris-HCl and HEPES. Ensure the buffer components are not inhibitory.

Possible Cause 3: Substrate Degradation

  • Solution:

    • Fresh Substrate: Prepare fresh this compound solution before each experiment. Acyl-CoA thioesters are prone to hydrolysis.[1][2]

    • Proper Storage: If you must store the substrate, snap-freeze aliquots in liquid nitrogen and store at -80°C.[3]

Problem 2: Low Reaction Rate and Yield

Possible Cause 1: Presence of Inhibitors

  • Solution:

    • Product Inhibition: High concentrations of the product, 3-Methyl-trans-2-heptenoyl-CoA, can inhibit the enzyme. Consider a coupled assay to remove the product as it is formed.

    • Substrate Analog Inhibition: Contaminants in your this compound preparation that are structurally similar to the substrate or product may act as competitive inhibitors.[5] For example, 3-methyl-trans-2-octenoyl-CoA is a known inhibitor of medium-chain acyl-CoA dehydrogenase.[5]

    • Contaminants from Reagents: Ensure all reagents are of high purity.

Possible Cause 2: Incorrect Substrate or Cofactor Concentration

  • Solution:

    • Substrate Titration: Perform a substrate titration experiment to determine the Michaelis constant (Km) for this compound with your enzyme. Operating at substrate concentrations well above the Km is advisable.

    • Cofactor Saturation: Ensure the enzyme is saturated with its FAD cofactor.

Possible Cause 3: Enzyme Instability under Assay Conditions

  • Solution:

    • Time-Course Experiment: Run a time-course experiment to see if the reaction rate decreases over time, which could indicate enzyme denaturation.

    • Stabilizing Agents: Consider adding stabilizing agents like glycerol (B35011) or BSA to your reaction mixture if enzyme stability is an issue.

Data Summary Tables

Table 1: General Reaction Conditions for Acyl-CoA Dehydrogenases

ParameterRecommended RangeNotes
pH 7.5 - 8.5Optimal pH is often slightly alkaline.
Temperature 25°C - 37°CTemperature sensitivity can vary; thermal inactivation studies may be needed.[4]
Buffer Tris-HCl, HEPESEnsure buffer components are non-inhibitory.
Substrate Conc. > 5x KmIf Km is unknown, titrate from a low µM range.
Enzyme Conc. VariesShould be in a range that produces a linear reaction rate over time.

Table 2: Potential Inhibitors of this compound Dehydrogenation

Inhibitor TypeExampleMechanism of Action
Product 3-Methyl-trans-2-heptenoyl-CoACompetitive inhibition by binding to the active site.
Substrate Analog 3-methyl-trans-2-octenoyl-CoA[5]Mechanism-based inhibition.[5]
General Reagents Phenylmethylsulfonyl fluoride (B91410) (PMSF)Can inhibit enzymes with critical serine residues (less common for ACADs).
Thioether Analogs Thioether derivatives of acyl-CoAsCan act as competitive inhibitors.[6]

Experimental Protocols

Protocol: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is a general method adapted for this compound and relies on a coupled reaction to monitor the reduction of a final electron acceptor.

Materials:

  • Purified enzyme (e.g., a branched-chain acyl-CoA dehydrogenase)

  • This compound solution

  • Electron Transfer Flavoprotein (ETF)

  • DCPIP (2,6-dichlorophenolindophenol) as the final electron acceptor

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, ETF, and DCPIP.

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the enzyme to the cuvette and mix gently.

  • Establish a Baseline: Monitor the absorbance at 600 nm for 2-3 minutes to establish a stable baseline.

  • Start the Reaction: Add the this compound substrate to the cuvette to initiate the reaction. Mix quickly and gently.

  • Monitor Absorbance: Record the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

Visualizations

Enzymatic_Reaction_Pathway sub This compound enz Acyl-CoA Dehydrogenase sub->enz Substrate prod 3-Methyl-trans-2-heptenoyl-CoA enz->prod Product fadh2 FADH2 enz->fadh2 fad FAD fad->enz Cofactor

Caption: Enzymatic dehydrogenation of this compound.

Troubleshooting_Workflow decision decision issue issue start Start: Low Yield check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme is_enzyme_active Enzyme Active? check_enzyme->is_enzyme_active check_conditions Verify Reaction Conditions (pH, Temp, Buffer) is_enzyme_active->check_conditions Yes inactive_enzyme Inactive Enzyme is_enzyme_active->inactive_enzyme No is_condition_ok Conditions Optimal? check_conditions->is_condition_ok check_substrate Assess Substrate Integrity (Freshness, Purity) is_condition_ok->check_substrate Yes bad_conditions Sub-optimal Conditions is_condition_ok->bad_conditions No is_substrate_ok Substrate OK? check_substrate->is_substrate_ok check_inhibitors Investigate Inhibition (Product, Contaminants) is_substrate_ok->check_inhibitors Yes bad_substrate Degraded Substrate is_substrate_ok->bad_substrate No inhibition Inhibition Present check_inhibitors->inhibition

Caption: Troubleshooting workflow for low yield.

Inhibition_Mechanism cluster_0 Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Mechanism of competitive inhibition.

References

preventing degradation of 3-Methylheptanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of 3-Methylheptanoyl-CoA during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other acyl-CoAs, is primarily caused by two factors:

  • Chemical Hydrolysis: The thioester bond in the this compound molecule is susceptible to hydrolysis, which is significantly influenced by pH and temperature. Both acidic and alkaline conditions can promote this degradation, with the rate of hydrolysis increasing at higher temperatures.

  • Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically cleave the thioester bond of acyl-CoAs, releasing coenzyme A and the corresponding free fatty acid. Several ACOTs, such as ACOT9, have been shown to have activity towards branched-chain acyl-CoAs like this compound.[1]

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is crucial to rapidly inactivate acyl-CoA thioesterases at the point of sample collection. This can be achieved by:

  • Immediate Freezing: Snap-freezing tissue samples in liquid nitrogen immediately after collection is a critical first step to halt enzymatic activity.

  • Acidic Quenching: Homogenizing the frozen tissue or cell pellet in a cold, acidic solution (e.g., perchloric acid or 5-sulfosalicylic acid) effectively denatures and precipitates proteins, including thioesterases.

Q3: What is the optimal pH and temperature for storing this compound samples?

A3: For short-term storage during sample preparation, it is essential to keep samples on ice (0-4°C) at all times. For long-term storage, samples should be stored as dry pellets at -80°C. Reconstitute the sample in a non-aqueous solvent just before analysis to minimize hydrolysis. While specific data for this compound is limited, for general acyl-CoA stability, a slightly acidic pH of around 4.9 has been used in extraction buffers to improve recovery.[2]

Q4: Can repeated freeze-thaw cycles affect the integrity of my this compound samples?

A4: Yes, repeated freeze-thaw cycles should be avoided. Each cycle can introduce moisture and potentially lead to the formation of ice crystals that can damage the molecule. It is best practice to aliquot samples into single-use volumes before long-term storage to prevent the need for repeated thawing of the entire sample. While direct studies on this compound are scarce, studies on other lipids have shown that multiple freeze-thaw cycles can lead to degradation.

Q5: What are some common pitfalls to avoid during the LC-MS/MS analysis of this compound?

A5: Common pitfalls in the LC-MS/MS analysis of branched-chain acyl-CoAs include:

  • Poor Chromatographic Resolution: Isomers of this compound and other structurally similar acyl-CoAs can co-elute, leading to inaccurate quantification. Optimization of the chromatographic method, including the choice of column and mobile phase, is critical.

  • Ion Suppression: The sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal and inaccurate quantification. Proper sample cleanup, such as solid-phase extraction (SPE), can help to minimize matrix effects.

  • In-source Fragmentation: Acyl-CoAs can be prone to fragmentation in the ion source of the mass spectrometer. Careful optimization of the source parameters is necessary to minimize this effect.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Possible Cause Recommended Solution
Chemical Degradation (Hydrolysis) Ensure all steps of the sample preparation are performed on ice or at 4°C. Use pre-chilled solvents and tubes. Maintain a slightly acidic pH during extraction. Avoid prolonged exposure to aqueous environments.
Enzymatic Degradation Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen. Homogenize samples in a cold, acidic solution (e.g., 10% perchloric acid or 5% 5-sulfosalicylic acid) to precipitate proteins, including thioesterases.
Inefficient Extraction Optimize the extraction solvent system. A common approach is to use a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) in an acidic buffer.[3] Ensure thorough homogenization of the tissue or cells to release the analyte.
Loss During Sample Cleanup If using solid-phase extraction (SPE), ensure the chosen cartridge and elution method are appropriate for branched-chain medium-chain acyl-CoAs. Hydrophilic interactions can sometimes lead to poor recovery of shorter-chain acyl-CoAs.
Instrumental Issues Confirm the LC-MS/MS system is functioning correctly by analyzing a standard solution of this compound. Check for issues such as low ionization efficiency, incorrect mass transitions, or a contaminated ion source.
Issue 2: High Variability in this compound Quantification
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire sample collection and preparation workflow. Ensure consistent timing for each step, from tissue harvesting to extraction.
Partial Thawing of Samples Avoid partial thawing of samples during weighing or aliquoting. Work quickly and in a cold environment.
Matrix Effects Incorporate a stable isotope-labeled internal standard (e.g., D-labeled this compound) at the earliest stage of sample preparation to normalize for variability in extraction efficiency and matrix effects.
Inconsistent pH Buffer all aqueous solutions used during sample preparation to maintain a consistent and optimal pH for stability.
Variable Enzymatic Activity Ensure complete and consistent inactivation of thioesterases in all samples by using a sufficient concentration of acid and thorough homogenization.

Quantitative Data Summary

Table 1: Estimated Impact of Temperature on Medium-Chain Acyl-CoA Stability in Aqueous Solution (pH 7.4)

Temperature (°C)Estimated StabilityRecommendations
-80High (months to years)Recommended for long-term storage of dry extracts.
-20Moderate (weeks to months)Suitable for short to medium-term storage of dry extracts.
4Low (hours to days)Keep samples on ice or at 4°C only during active processing.
25 (Room Temp)Very Low (minutes to hours)Avoid at all costs.
37Extremely Low (minutes)Avoid at all costs.

Table 2: Estimated Impact of pH on Medium-Chain Acyl-CoA Stability in Aqueous Solution at 4°C

pHEstimated StabilityRecommendations
< 4Low to ModerateAcidic conditions can cause hydrolysis, but are used for quenching. Minimize exposure time.
4 - 6Moderate to HighA slightly acidic pH is generally preferred for stability.
7ModerateNeutral pH is acceptable for short periods but hydrolysis can still occur.
> 8LowAlkaline conditions significantly increase the rate of thioester hydrolysis. Avoid.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Tissue Samples

This protocol is designed to rapidly halt enzymatic activity and efficiently extract this compound.

  • Sample Collection: Immediately upon excision, snap-freeze the tissue sample (~50-100 mg) in liquid nitrogen.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 10% perchloric acid. Homogenize thoroughly on ice.

  • Protein Precipitation: Transfer the homogenate to a microcentrifuge tube and incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled tube.

  • Neutralization (Optional, depending on downstream analysis): Neutralize the extract by adding a calculated amount of a cold base, such as 3 M KHCO₃. Monitor the pH to avoid overly alkaline conditions. Centrifuge to remove the KClO₄ precipitate.

  • Solid-Phase Extraction (SPE): For cleaner samples, perform SPE using a suitable C18 or mixed-mode anion exchange cartridge.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with an appropriate organic solvent.

  • Drying and Storage: Dry the eluate under a stream of nitrogen gas. Store the dried pellet at -80°C until analysis.

  • Reconstitution: Just prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of this compound extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Develop a gradient that provides good separation of this compound from other acyl-CoAs and matrix components. A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard. The precursor ion will be the protonated molecule [M+H]⁺. A common product ion for acyl-CoAs results from the neutral loss of the 3'-phospho-ADP moiety.

Visualizations

Degradation_Pathways cluster_main This compound Degradation cluster_chem Chemical Hydrolysis cluster_enz Enzymatic Degradation MHC This compound Deg_Products Degradation Products (3-Methylheptanoic Acid + CoASH) MHC->Deg_Products Hydrolysis High_Temp High Temperature High_Temp->MHC Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->MHC ACOT Acyl-CoA Thioesterases (e.g., ACOT9) ACOT->MHC

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis Harvest 1. Sample Collection (Snap-freeze in Liquid N2) Quench 2. Quenching & Homogenization (Cold Acidic Buffer) Harvest->Quench Precipitate 3. Protein Precipitation (Incubate on Ice) Quench->Precipitate Centrifuge1 4. Centrifugation Precipitate->Centrifuge1 Extract 5. Supernatant Collection Centrifuge1->Extract SPE 6. Solid-Phase Extraction (SPE) Extract->SPE Proceed to Cleanup Reconstitute 8. Reconstitution Extract->Reconstitute Skip Cleanup Dry 7. Drying SPE->Dry Dry->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS Troubleshooting_Logic cluster_check Initial Checks cluster_sample Sample Preparation Issues cluster_instrument Instrumental Issues Start Low/No Signal for This compound Check_Standard Analyze a known standard Start->Check_Standard Degradation Degradation during prep? Check_Standard->Degradation Standard OK Source_Clean Clean ion source Check_Standard->Source_Clean Standard Not OK Check_IS Check internal standard signal Extraction Inefficient extraction? Degradation->Extraction No (temp/pH controlled) Quench_Check Review Quenching Protocol Degradation->Quench_Check Yes (review quenching) SPE_Check Optimize Extraction/SPE Extraction->SPE_Check Yes (optimize solvent/SPE) Tune_Method Re-tune MS method Source_Clean->Tune_Method

References

Technical Support Center: Quantification of 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3-Methylheptanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, due to co-eluting substances from the sample matrix (e.g., plasma, tissue homogenate).[1][2] This interference can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][3] In complex biological samples, phospholipids (B1166683) are a major cause of these effects, particularly with electrospray ionization (ESI).[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The most common quantitative method is the post-extraction spike analysis .[1][2][4] This involves comparing the signal response of this compound in a clean solvent to its response in a blank matrix sample that has been extracted and then spiked with the analyte.[1][4] A significant difference between the two signals indicates the presence of matrix effects.[4] A qualitative method, known as post-column infusion , can also be used to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[1][4]

Q3: What is a Matrix Factor (MF) and how is it calculated?

A: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated with the following formula:

MF (%) = (Peak Area of Analyte in Spiked Post-Extracted Matrix / Peak Area of Analyte in Neat Solution) x 100 [1]

  • An MF of 100% suggests no matrix effect.[1]

  • An MF < 100% indicates ion suppression.[1]

  • An MF > 100% indicates ion enhancement.[1]

Regulatory guidelines, such as those from the EMA, recommend calculating the MF for at least six different lots of the biological matrix to assess variability. The coefficient of variation (CV) of the internal standard-normalized MF should not exceed 15%.

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A: A multi-pronged approach is often most effective:

  • Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are excellent for cleaning up samples and removing interfering components like phospholipids, which are a primary cause of matrix effects.[2] Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are also used, though SPE often provides the cleanest extracts.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[4] This can be achieved by adjusting the gradient, changing the column chemistry, or using techniques like ultra-fast liquid chromatography (UFLC).[5]

  • Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[4] However, this is only feasible if the analyte concentration is high enough to remain above the limit of detection after dilution.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a widely recognized strategy to compensate for matrix effects.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte, so it will be affected by matrix interferences in the same way, allowing for reliable correction during data analysis.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity & poor peak shape for this compound Ion Suppression: Co-eluting matrix components, especially phospholipids, are interfering with the ionization of your analyte.[2]1. Improve Sample Cleanup: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) to more effectively remove phospholipids.[2] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone. A post-column infusion experiment can help identify this zone.[4] 3. Dilute the Sample: If sensitivity allows, dilute the extract to reduce the concentration of interfering molecules.[4]
High variability and poor reproducibility between replicate injections Inconsistent Matrix Effects: The composition of the biological matrix varies from sample to sample, causing different degrees of ion suppression or enhancement.[1]1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing effective normalization and improving reproducibility.[2] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to ensure that calibrators and samples are affected similarly.
Signal intensity is unexpectedly high and inconsistent Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound.1. Enhance Sample Cleanup: Implement a more rigorous extraction method like SPE to remove the components causing enhancement.[6] 2. Modify Chromatography: Alter the mobile phase composition or gradient to shift the retention time of the analyte away from the interfering peaks.
Low recovery of this compound after sample preparation Inefficient Extraction: The chosen sample preparation protocol is not effectively extracting the analyte from the matrix. This is a separate issue from matrix effects but can also lead to poor quantification.1. Optimize Extraction Protocol: Ensure the pH of buffers and composition of organic solvents are optimal for acyl-CoA extraction. Acidic buffers (pH ~4.9) are often used.[7] 2. Evaluate Different SPE Sorbents: Test different SPE chemistries (e.g., weak anion exchange) to find one that provides the best recovery for your analyte.[8] 3. Use an Internal Standard: Add an internal standard early in the sample preparation process to monitor and correct for recovery losses.[8]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation methods in minimizing matrix effects and improving analyte recovery for acyl-CoAs, based on data for analogous compounds.

Method Key Strengths Key Limitations Typical Recovery (%) Matrix Effect Mitigation
Protein Precipitation (PPT) e.g., with Acetonitrile or Sulfosalicylic Acid (SSA)Simple, fast, and inexpensive.[9]May result in "dirtier" extracts with significant matrix effects from remaining phospholipids.59-80% for short-chain acyl-CoAs (using SSA)[10]Low to Moderate
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar analytes.Varies widely based on solvent choiceModerate
Solid-Phase Extraction (SPE) e.g., Weak Anion ExchangeExcellent for sample cleanup, effectively removing salts and phospholipids.[6][8]More time-consuming and costly than PPT.[6]83-90%[11]High

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the this compound standard and its SIL-IS into the final analysis solvent (e.g., 50% methanol (B129727) in water) at a known concentration (e.g., mid-range of the calibration curve).
  • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extracted matrix with the same concentration of this compound standard and SIL-IS as in Set A.[1]
  • Set C (Blank Matrix): Process the blank biological matrix without adding the analyte or IS to check for interferences.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the established LC-MS/MS method.

3. Calculation:

  • Calculate the Matrix Factor (MF) using the formula:
  • MF (%) = (Mean Peak Area from Set B / Mean Peak Area from Set A) x 100
  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
  • IS-Normalized MF = (MF of Analyte) / (MF of IS)
  • Calculate the Coefficient of Variation (%CV) for the IS-Normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract to minimize matrix effects, adapted from methods for other acyl-CoAs.[7][8]

1. Sample Homogenization & Protein Precipitation:

  • For tissue samples, weigh ~100 mg of frozen tissue and homogenize in 2 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate SIL-IS.[7][8]
  • Add organic solvent (e.g., 4 mL of acetonitrile) and vortex vigorously for 5 minutes to precipitate proteins.[12]
  • Centrifuge at high speed (e.g., 1,900 x g) for 5-10 minutes at 4°C.[12]
  • Carefully collect the supernatant.[6]

2. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition a weak anion exchange (WAX) SPE cartridge according to the manufacturer's instructions (e.g., wash with methanol, then equilibrate with water or an acidic buffer).[8]
  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove neutral and weakly-bound interferences.
  • Elution: Elute the this compound with a stronger solvent (e.g., methanol containing 2-5% ammonium (B1175870) hydroxide).[8]

3. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[6]

Visualizations

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (e.g., Plasma, Tissue) homogenize Homogenize in Buffer + Add SIL-IS start->homogenize precipitate Protein Precipitation (e.g., Acetonitrile) homogenize->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: Experimental workflow for sample preparation using SPE.

G cluster_sets Sample Set Preparation cluster_calc Calculation setA Set A: Analyte in Neat Solvent analysis Analyze by LC-MS/MS setA->analysis setB Set B: Analyte in Post-Extracted Blank Matrix setB->analysis calc_mf Calculate Matrix Factor (MF): MF = (Area B / Area A) * 100 result result calc_mf->result Assess Impact suppression MF < 100% (Ion Suppression) none MF = 100% (No Effect) enhancement MF > 100% (Ion Enhancement) analysis->calc_mf

Caption: Workflow for assessing matrix effects via post-extraction spike.

References

strategies to enhance the resolution of 3-Methylheptanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of 3-Methylheptanoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the resolution and achieve robust, reproducible results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Q1: I'm observing poor peak shape (broadening or tailing) for this compound. What are the likely causes and how can I fix it?

A1: Poor peak shape is a common problem that can compromise resolution and quantification. The primary causes typically relate to interactions on the column or issues with the HPLC system.

  • Secondary Silanol (B1196071) Interactions: The carboxyl group of this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5 using formic acid) to suppress the ionization of the silanol groups.[1][2] Using a highly end-capped column can also minimize these interactions.[3]

  • Column Contamination or Degradation: Accumulation of matrix components from your sample on the column inlet frit or a void formation in the packed bed can distort the flow path, causing peak distortion for all analytes.[3][4]

    • Solution: Use a guard column to protect the analytical column from strongly retained or precipitating sample components.[3][5] If contamination is suspected, try back-flushing the column to waste. If the problem persists, the column may need to be replaced.[4]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, often fronting or tailing, peaks.

    • Solution: Dilute your sample and reinject. Prepare samples at a concentration of approximately 0.1 – 1 mg/mL as a starting point.[6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Q2: My this compound peak is co-eluting with other analytes or isomers. How can I improve the separation?

A2: Improving resolution between co-eluting peaks involves optimizing the three key chromatographic parameters: selectivity (α), efficiency (N), and retention factor (k).

  • Optimize Mobile Phase Selectivity: This is often the most effective way to improve resolution.[7]

    • Solution: Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa) or adjust the pH of the aqueous portion.[8][9] For complex samples, modifying the gradient is crucial. A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting peaks.[10]

  • Increase Column Efficiency: Higher efficiency results in narrower peaks, which are easier to resolve.

    • Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[8][11] Be aware that both options will lead to higher backpressure.[8] Lowering the flow rate can also increase efficiency, but at the cost of longer analysis times.[12]

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity.

    • Solution: If using a C18 column, consider trying a C8 or a Phenyl-Hexyl phase, which offer different retention mechanisms and may resolve the co-eluting compounds.[10]

Q3: How can I resolve the stereoisomers (enantiomers) of this compound?

A3: The "3-Methyl" group creates a chiral center, resulting in (R)- and (S)-enantiomers. These cannot be separated on a standard (achiral) column.

  • Chiral Chromatography: This is the most direct method for separating enantiomers.

    • Solution: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of compounds.[13] The separation occurs because the two enantiomers have different affinities for the chiral stationary phase.[14]

  • Diastereomeric Derivatization: This is an indirect method that can be used with standard achiral chromatography.

    • Solution: React the this compound (or its corresponding fatty acid after hydrolysis) with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[14] Diastereomers have different physical properties and can be separated on a standard reversed-phase column.[15]

Q4: My signal intensity for this compound is low or inconsistent when using LC-MS. What can I do?

A4: Low or variable signal intensity in LC-MS is often related to sample preparation, mobile phase composition, or ion suppression.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, reducing its signal.

    • Solution: Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[1] Also, adjusting the chromatography to better separate the analyte from the bulk of the matrix can help.

  • Mobile Phase Modifiers: The choice of acid or buffer in the mobile phase is critical for good ionization.

    • Solution: Use volatile mobile phase modifiers compatible with MS, such as formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate.[16] The concentration of these modifiers should be optimized (typically 0.1%) for best signal.

  • Analyte Adsorption: Acyl-CoAs can be lost due to adsorption to system components, especially in subsequent injections.

    • Solution: One study found that incorporating a 0.1% phosphoric acid wash step between injections can prevent poor chromatographic performance and signal losses for acyl-CoAs.[17]

Quantitative Data Summary

The following table provides recommended starting parameters for developing a reversed-phase HPLC-MS/MS method for this compound, based on established methods for similar short- and medium-chain acyl-CoAs.[17][18]

ParameterRecommended Starting ConditionNotes
Column (Stationary Phase) C18, ≤3 µm particle size (e.g., 100 x 2.1 mm)A high-strength silica (B1680970) or hybrid particle column is recommended for stability.
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium FormateUse LC-MS grade solvents and additives. Formic acid aids in positive ionization.[16]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can be used as an alternative organic modifier to alter selectivity.[19]
Gradient Elution Start at 5% B, increase to 95% B over 10-15 min, hold, then re-equilibrate.A shallow gradient is recommended to ensure good resolution of isomers and related species.[10]
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and particle size to optimize efficiency.[12]
Column Temperature 30 - 45 °CIncreasing temperature can improve peak shape by reducing mobile phase viscosity.[12]
Injection Volume 1 - 10 µLKeep injection volume low to prevent peak distortion.
MS Detection ESI Positive ModeMonitor for the precursor ion and characteristic product ions (e.g., neutral loss of 507.3 for the 5'-ADP moiety).[18]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Biological Matrices

This protocol describes a protein precipitation method for extracting short-chain acyl-CoAs from cell or tissue samples, adapted from established methods.[18]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) 5-Sulfosalicylic acid (SSA) or Perchloric Acid (PCA) containing a suitable internal standard (e.g., Heptadecanoyl-CoA).

  • Centrifuge capable of 15,000 x g at 4°C.

  • Autosampler vials.

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.[18]

  • Protein Precipitation: Add 400 µL of the ice-cold 10% SSA or PCA solution (containing the internal standard) to the homogenized sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[18]

  • Incubation: Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: LC-MS/MS Instrumental Analysis

This protocol provides a general procedure for the analysis of this compound using the parameters outlined in the data table above.

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Electrospray Ionization (ESI) source.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject 1-10 µL of the prepared sample extract.

  • Chromatographic Separation: Run the gradient elution method as optimized.

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of this compound to its specific product ions.

  • Data Analysis: Integrate the peak areas for the analyte and the internal standard. Construct a calibration curve using standards prepared in a representative blank matrix to quantify the amount of this compound in the sample.

Visualizations
Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for troubleshooting common resolution issues in chromatography.

G start Poor Resolution or Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_affected Likely Systemic Issue check_all_peaks->all_affected Yes specific_affected Likely Chemical/Method Issue check_all_peaks->specific_affected No check_frit Check for Blocked Frit or Column Void all_affected->check_frit check_tubing Check for Extra-Column Volume (Tubing) all_affected->check_tubing backflush Action: Backflush Column or Replace Frit/Column check_frit->backflush shorten_tubing Action: Use Shorter/Narrower Tubing check_tubing->shorten_tubing check_tailing Is Peak Tailing Observed? specific_affected->check_tailing tailing_yes Secondary Interactions or Sample Overload check_tailing->tailing_yes Yes coelution Co-elution Issue check_tailing->coelution No lower_ph Action: Lower Mobile Phase pH or Use End-Capped Column tailing_yes->lower_ph dilute_sample Action: Dilute Sample tailing_yes->dilute_sample optimize_mobile Optimize Mobile Phase: - Change Organic Solvent - Adjust Gradient Slope coelution->optimize_mobile optimize_column Optimize Column: - Use Longer Column - Use Smaller Particles coelution->optimize_column optimize_flow Optimize Flow/Temp: - Lower Flow Rate - Adjust Temperature coelution->optimize_flow

Caption: A workflow for diagnosing and resolving common chromatographic resolution problems.

Key Factors Influencing Chromatographic Resolution

This diagram shows the relationship between fundamental chromatographic principles and the experimental parameters that can be adjusted.

G Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency influences Selectivity Selectivity (α) Resolution->Selectivity influences Retention Retention (k) Resolution->Retention influences Col_Params Column Parameters: - Length - Particle Size - Pore Size Efficiency->Col_Params Flow_Temp Flow Rate & Temperature Efficiency->Flow_Temp SP_Chem Stationary Phase Chemistry (e.g., C18, Phenyl) Selectivity->SP_Chem MP_Comp Mobile Phase: - Organic Solvent Type - pH / Additives - Gradient Selectivity->MP_Comp Selectivity->Flow_Temp Retention->SP_Chem Retention->MP_Comp

Caption: The relationship between adjustable parameters and the principles of resolution.

References

quality control measures for 3-Methylheptanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 3-Methylheptanoyl-CoA standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound standards.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Sample Solvent: The solvent in which the standard is dissolved is too strong or incompatible with the mobile phase. 3. Secondary Interactions: Interaction of the analyte with active sites on the column packing material. 4. Column Void or Contamination: A void has formed at the column inlet, or the frit is contaminated.1. Decrease the concentration of the this compound standard or reduce the injection volume. 2. Dissolve the standard in the initial mobile phase or a weaker solvent. 3. Use a column with high-purity silica (B1680970) or a different stationary phase. Adjusting the mobile phase pH may also help. 4. Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column.
Peak Splitting in HPLC/LC-MS 1. Co-elution: Two or more compounds are eluting at very similar retention times. 2. Sample Solvent Effect: The injection solvent is significantly stronger than the mobile phase, causing the analyte to spread on the column. 3. Column Degradation: A void at the head of the column or a partially blocked frit.1. Optimize the chromatographic method (e.g., adjust the gradient, temperature, or mobile phase composition) to improve resolution. 2. Dissolve the this compound standard in the mobile phase. 3. Replace the guard column or the analytical column if the problem persists after flushing.
Low Signal Intensity or No Peak in LC-MS 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. 2. Standard Degradation: The this compound standard has degraded due to improper storage or handling. 3. Incorrect MS Parameters: The mass spectrometer settings (e.g., ionization mode, collision energy) are not optimized for this compound.1. Improve sample cleanup to remove interfering substances. Modify the chromatographic method to separate the analyte from the interfering components. 2. Prepare a fresh standard solution from a new vial. Always store standards at the recommended temperature and protect them from moisture. 3. Optimize the MS parameters by infusing a fresh solution of the this compound standard.
Irreproducible Retention Times 1. Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase between injections. 2. Mobile Phase Inconsistency: The composition of the mobile phase is not consistent. 3. Temperature Fluctuations: The column temperature is not stable.1. Increase the column equilibration time between runs. 2. Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to prevent bubble formation. 3. Use a column oven to maintain a constant and stable temperature.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound standards to ensure their stability?

A1: this compound standards are susceptible to degradation. To ensure their stability, they should be stored at -80°C for long-term storage. For short-term use, storing at -20°C is acceptable. It is crucial to prevent repeated freeze-thaw cycles. Aliquot the standard into single-use vials upon receipt. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the thioester bond.

Q2: What is the best solvent to dissolve this compound standards?

A2: The choice of solvent depends on the analytical method. For reversed-phase chromatography (HPLC/LC-MS), it is best to dissolve the standard in the initial mobile phase or a solvent with a lower eluotropic strength, such as a mixture of water and a small amount of organic solvent (e.g., acetonitrile (B52724) or methanol). This minimizes peak distortion.

Q3: How can I confirm the purity of my this compound standard?

A3: The purity of the standard can be assessed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can confirm the accurate mass of the compound. Purity can be determined by HPLC with UV detection (at 260 nm for the adenine (B156593) moiety) or by LC-MS. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Q4: I am observing ion suppression when analyzing this compound in a complex biological matrix. What can I do to mitigate this?

A4: Ion suppression is a common issue in LC-MS analysis of complex samples. To mitigate this, you can:

  • Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up your sample and remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the co-eluting interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: A heavy-isotope labeled version of this compound can be used as an internal standard to compensate for matrix effects.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Q5: What are the expected fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

A5: In positive ion mode ESI-MS/MS, acyl-CoAs typically show a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 m/z). The precursor ion will be [M+H]+, and a major product ion will correspond to the acyl-pantetheine fragment.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a general method for the analysis of this compound by HPLC with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-30 min: 60% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in Mobile Phase A to a final concentration of 1 mg/mL. Further dilute as needed.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a sensitive method for the quantification of this compound using LC-MS/MS.

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 2% B

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: The specific precursor-to-product ion transition for this compound should be determined by direct infusion of the standard. A common transition for acyl-CoAs involves the neutral loss of 507.1 Da.

  • Sample Preparation: For standards, dissolve in a mixture of water and acetonitrile (90:10, v/v). For biological samples, perform protein precipitation with ice-cold acetonitrile followed by centrifugation. The supernatant can then be diluted and injected.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of medium-chain acyl-CoA standards. These values can serve as a benchmark for your own experiments with this compound.

Table 1: HPLC-UV Method Performance

Parameter Typical Value
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: LC-MS/MS Method Performance

Parameter Typical Value
Linearity Range (ng/mL) 0.1 - 1000
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (ng/mL) 0.05
Limit of Quantification (LOQ) (ng/mL) 0.15
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Standard Dilution / Biological Sample Extraction prep2 Protein Precipitation / Solid-Phase Extraction prep1->prep2 prep3 Supernatant Collection & Dilution prep2->prep3 lc UHPLC Separation (C18 Column) prep3->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data1 Peak Integration ms->data1 data2 Quantification using Calibration Curve data1->data2 data3 Reporting data2->data3

Caption: Experimental workflow for the quantitative analysis of this compound.

metabolic_pathway cluster_activation Fatty Acid Activation cluster_oxidation Mitochondrial Beta-Oxidation cluster_fate Metabolic Fate fa 3-Methylheptanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fa->acyl_coa_synthetase amp_out AMP + PPi acyl_coa_synthetase->amp_out target This compound acyl_coa_synthetase->target coa_in CoA-SH coa_in->acyl_coa_synthetase atp_in ATP atp_in->acyl_coa_synthetase beta_oxidation Beta-Oxidation Cycle target->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca TCA Cycle acetyl_coa->tca succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Multiple Steps succinyl_coa->tca

Caption: Metabolic pathway of this compound.[1][2][3][4][5][6]

References

Navigating the Intricacies of Acyl-CoA Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acyl-CoA experimental design. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of acyl-CoA analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing an acyl-CoA experiment?

A1: The success of an acyl-CoA analysis hinges on meticulous experimental design from start to finish. Key considerations include:

  • Sample Handling: Acyl-CoAs are highly unstable molecules susceptible to both chemical and enzymatic degradation.[1][2] Rapid quenching of metabolic activity and maintaining samples at low temperatures (on ice or at 4°C) throughout preparation are crucial.[3][4]

  • Extraction Method: The choice of extraction method significantly impacts the recovery and cleanliness of your sample. The two most common methods, solvent precipitation and solid-phase extraction (SPE), have distinct advantages and disadvantages.

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for acyl-CoA quantification due to its high sensitivity and specificity.[5] However, optimization of chromatographic separation and mass spectrometry parameters is essential.

  • Quantification Strategy: The use of appropriate internal standards is critical for accurate quantification to correct for variability in extraction efficiency and matrix effects.[3][6]

Q2: How do I choose between solvent precipitation and solid-phase extraction (SPE) for my samples?

A2: The optimal extraction method depends on your specific experimental goals, sample type, and the acyl-CoA species of interest.

  • Solvent Precipitation: This method is rapid and effective for a broad range of acyl-CoAs.[5] It involves homogenizing the sample in a cold organic solvent mixture (e.g., 80% methanol) to precipitate proteins.[5] While simple, it may result in lower recovery for very long-chain species and can suffer from ion suppression due to co-extracted matrix components.[5]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by reducing matrix effects, which can improve the quality of LC-MS/MS data.[5][6] However, it is a more time-consuming method and may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[3]

Q3: My acyl-CoA signal is low or undetectable. What are the likely causes and solutions?

A3: Low or no signal is a common issue in acyl-CoA analysis. The troubleshooting workflow below can help identify the root cause.

Start Low or No Acyl-CoA Signal Degradation Sample Degradation? Start->Degradation Extraction Inefficient Extraction? Degradation->Extraction No Sol_Degradation Rapidly quench metabolism. Keep samples on ice. Store extracts at -80°C. Degradation->Sol_Degradation Yes Instrument Instrumental Issues? Extraction->Instrument No Sol_Extraction Optimize extraction solvent. Consider a different method (e.g., SPE for cleaner sample). Extraction->Sol_Extraction Yes Sol_Instrument Check MS/MS parameters. Clean instrument source. Verify column performance. Instrument->Sol_Instrument Yes

Caption: Troubleshooting workflow for low acyl-CoA signals.

Q4: How can I improve the chromatographic separation of my acyl-CoA samples?

A4: Good chromatographic separation is key to minimizing ion suppression and ensuring accurate quantification.[3]

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of a wide range of acyl-CoAs.[5]

  • Mobile Phase: The use of an ion-pairing agent in the mobile phase can improve peak shape and resolution. Alternatively, operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can also be effective.[3] For broader coverage of acyl-CoAs with varying polarities, hydrophilic interaction liquid chromatography (HILIC) can be employed.[7]

Q5: What should I use as an internal standard for acyl-CoA quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. When these are not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are a suitable alternative as they are not typically found in biological samples.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary Interactions with Column: The phosphate (B84403) groups of acyl-CoAs can interact with the silica (B1680970) backbone of the column.Use a column with end-capping or operate at a pH where the silanols are deprotonated. The use of ion-pairing agents can also mitigate this issue.[8]
Co-eluting Interferences: Matrix components can interfere with the peak shape of the analyte.Improve sample cleanup using SPE or optimize the chromatographic gradient to better separate the analyte from interferences.[5]
Inconsistent Results Sample Instability: Acyl-CoAs can degrade during sample preparation and storage.Ensure consistent timing for sample processing, keep samples cold, and minimize freeze-thaw cycles. Storing extracts as dry pellets at -80°C is recommended.[3]
Adsorption to Surfaces: The phosphate groups of acyl-CoAs have a high affinity for glass and metallic surfaces, leading to analyte loss.Using glass vials instead of plastic can decrease signal loss and improve sample stability.[6][9]
Matrix Effects (Ion Suppression/Enhancement) Co-eluting Compounds: Other molecules in the sample can affect the ionization efficiency of the acyl-CoAs.A cleaner sample extract from SPE can reduce matrix effects.[5] Diluting the sample can also help, but may compromise sensitivity. Stable isotope-labeled internal standards are crucial to compensate for matrix effects.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This protocol is a rapid method suitable for a broad range of acyl-CoAs from tissues or cultured cells.[5]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[5]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[5]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[5]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[5]

Start Frozen Sample (Tissue or Cells) Homogenize Homogenize in Cold 80% Methanol Start->Homogenize Vortex Vortex Vigorously Homogenize->Vortex Centrifuge Centrifuge at 14,000 x g, 4°C Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute End Analysis Reconstitute->End

Caption: Workflow for acyl-CoA solvent precipitation extraction.

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol yields a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[5]

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer.[5]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.[5]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove interfering substances.[5]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent (e.g., methanol or acetonitrile).[5]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[5]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.[5]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate).[5]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[5]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[5]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Detection Mode: Acyl-CoAs can be detected in both positive and negative ion modes. Positive ion mode is often more sensitive.

    • MS/MS Scans: For targeted quantification, Multiple Reaction Monitoring (MRM) is used. For untargeted analysis, precursor ion or neutral loss scans can be employed to identify a wide range of acyl-CoA species. A neutral loss of 507 Da is characteristic of acyl-CoAs in positive ion mode.[3][7]

References

Technical Support Center: Optimization of Enzyme Assays Using 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylheptanoyl-CoA in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in enzyme assays with this compound?

High background noise can originate from several sources, including the non-specific binding of assay components to the microplate and interference from buffer components.[1][2] The purity of the this compound substrate is also crucial, as impurities from synthesis can interfere with the assay.[1]

Q2: How does the purity of the this compound substrate affect background signals?

Impurities from the synthesis of this compound, such as truncated or deletion sequences, can interfere with assay components, leading to a false signal.[1] It is recommended to use substrates with high purity (typically >95%) for enzymatic assays.[1]

Q3: What is the role of control wells in identifying and correcting for background noise?

Control wells are essential for establishing a baseline and pinpointing the source of background noise.[1] Key controls include:

  • Blank wells: Contain all assay components except the enzyme and substrate to determine the background signal from the buffer and detection reagents.[1]

  • No-enzyme control: Contains the substrate and all other assay components except the enzyme. This helps identify any signal from substrate instability or non-enzymatic degradation.[1]

  • No-substrate control: Contains the enzyme and all other components except the substrate to measure any intrinsic signal from the enzyme preparation.[1]

By subtracting the average signal of the appropriate control wells, a more accurate measurement of true enzymatic activity can be obtained.[1]

Q4: Can buffer components contribute to high background?

Yes, certain buffer components can increase background noise.[1] For example, some buffers may have impurities that fluoresce at the same wavelength as the assay's reporter molecule.[1] Reducing agents like DTT can also interfere with some assay formats.[1] Using high-purity reagents and testing different buffer compositions is crucial for achieving a good signal-to-noise ratio.[1]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

High background in fluorescence-based assays can be due to the autofluorescence of this compound, the enzyme, or other assay components, as well as light scattering.[1]

Troubleshooting Steps Optimization Strategies
Assess Autofluorescence Measure the fluorescence of each individual assay component (this compound, enzyme, buffer) at the assay's excitation and emission wavelengths.[1]
Optimize Wavelengths If possible, choose excitation and emission wavelengths that maximize the product's signal while minimizing the background fluorescence from other components.[1]
Check for Contamination Ensure that all reagents, buffers, and plates are free from contaminants that could contribute to the background signal.[3]
Issue 2: Non-Specific Binding of Assay Components

A common cause of high background is the non-specific binding of the enzyme, substrate, or detection reagents to the microplate wells.[1]

Troubleshooting Steps Optimization Strategies
Addition of Detergents Including a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20) in the assay and wash buffers can help reduce non-specific binding.[1] However, it's important to optimize the concentration as higher amounts can sometimes inhibit enzyme activity.[1]
Optimize Blocking Buffer An inadequate or unoptimized concentration of blocking buffer can lead to high background. Consider increasing the concentration of your blocking buffer.[3]
Issue 3: Inconsistent or Unexpected Enzyme Assay Results

Inconsistent readings can arise from various factors, including temperature fluctuations and improper sample handling.

Troubleshooting Steps Optimization Strategies
Verify Temperature and pH Enzyme activity is highly sensitive to temperature and pH.[4] Ensure the assay is performed at a consistent temperature and that the buffer's pH is correct.[4]
Check Enzyme Concentration If the enzyme concentration is too high, the reaction may be too rapid to measure accurately.[4] Diluting the enzyme can help achieve a steady, measurable rate.[4]
Ensure Proper Enzyme Storage Improper storage or repeated freeze-thaw cycles can lead to a loss of enzyme activity.[4] Always store enzymes at the recommended temperature.[4]
Confirm Substrate Stability Acyl-CoA thioesters can be unstable in solution.[5][6] Prepare this compound solutions fresh and handle them as recommended to avoid degradation.

Quantitative Data Summary

The following table provides a hypothetical summary of kinetic parameters for a medium-chain acyl-CoA dehydrogenase (MCAD) with this compound, based on typical values for similar substrates. Actual values should be determined experimentally.

SubstrateKm (μM)Vmax (U/mg)
This compound5 - 201.5 - 5.0
Octanoyl-CoA (Reference)2 - 102.0 - 6.0

Experimental Protocols

Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol is adapted from a method for assaying MCAD and measures the formation of a product that absorbs at a specific wavelength.[7]

Materials:

  • This compound

  • Purified MCAD enzyme

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6)

  • Electron acceptor (e.g., phenazine (B1670421) methosulfate)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a cuvette, prepare the reaction mixture containing the assay buffer and the electron acceptor.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the MCAD enzyme solution to the cuvette and mix quickly.

  • Monitor the increase in absorbance at the appropriate wavelength (to be determined based on the electron acceptor used) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Perform control experiments (no enzyme, no substrate) to determine background rates.

Visualizations

Enzyme_Assay_Optimization_Workflow Enzyme Assay Optimization Workflow cluster_prep Preparation cluster_dev Development cluster_opt Optimization cluster_val Validation reagents Define & Prepare Reagents (Enzyme, Substrate, Buffer) controls Establish Controls (Blank, No-Enzyme, No-Substrate) reagents->controls linearity Determine Detection Linearity controls->linearity progress_curve Generate Reaction Progress Curve linearity->progress_curve initial_velocity Identify Initial Velocity Region progress_curve->initial_velocity enzyme_conc Optimize Enzyme Concentration initial_velocity->enzyme_conc substrate_conc Vary Substrate Concentration enzyme_conc->substrate_conc kinetics Determine Km and Vmax substrate_conc->kinetics inhibitor Test with Control Inhibitor kinetics->inhibitor reproducibility Assess Reproducibility inhibitor->reproducibility final_protocol Finalize Assay Protocol reproducibility->final_protocol

Caption: Workflow for the development and optimization of an enzyme assay.

Branched_Chain_Beta_Oxidation Initial Steps of Branched-Chain Fatty Acid Beta-Oxidation start This compound dehydrogenase Acyl-CoA Dehydrogenase start->dehydrogenase Oxidation product1 3-Methyl-2-heptenoyl-CoA dehydrogenase->product1 hydratase Enoyl-CoA Hydratase product1->hydratase Hydration product2 3-Hydroxy-3-methylheptanoyl-CoA hydratase->product2 lyase 3-Hydroxy-3-methylacyl-CoA Lyase product2->lyase Cleavage final_products Propionyl-CoA + Pentanoyl-CoA lyase->final_products

Caption: Beta-oxidation pathway for this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Methylheptanoyl-CoA: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-CoA species is paramount for understanding cellular metabolism and the progression of metabolic diseases. This guide provides a comprehensive validation comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 3-Methylheptanoyl-CoA against alternative analytical techniques.

This compound is a medium-chain acyl-coenzyme A that plays a role in fatty acid metabolism. Its precise measurement in biological matrices is crucial for elucidating its function in various physiological and pathological states. While several analytical methods can be employed, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[1][2] This guide presents supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays are potential methods for the analysis of acyl-CoAs.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 1-10 fmol[1]~120 pmol[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]~1.3 nmol[1]~100 fmol[1]
Linearity (R²) >0.99[3]>0.99Variable
Precision (%RSD) < 5%[1]< 15%< 20%
Specificity HighModerateHigh (enzyme-dependent)
Throughput HighModerateLow to Moderate

Table 1: Comparison of Performance Characteristics for Acyl-CoA Quantification Methods. This table summarizes the key performance metrics for LC-MS/MS, HPLC-UV, and enzymatic assays based on typical data for similar acyl-CoA compounds.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol describes a robust LC-MS/MS method for the quantification of this compound in biological samples, adapted from established methods for similar acyl-CoAs.

1. Sample Preparation (Protein Precipitation)

  • Homogenization: Homogenize tissue or cell samples in a suitable buffer on ice.

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) (containing an internal standard, e.g., a stable isotope-labeled this compound) to the homogenate in a 3:1 ratio (v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

Alternative Method: HPLC-UV

For laboratories where LC-MS/MS is not available, HPLC-UV offers a less sensitive but still viable option.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., potassium phosphate).

  • Detection: UV detection at 254 nm.

Method Validation Summary

A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines.[4] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical LC-MS/MS Performance
Linearity (R²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%) Consistent and reproducible85-110%
Matrix Effect (%) Within acceptable limits< 15%
Stability Stable under defined conditionsStable for at least 24h in autosampler

Table 2: Key Validation Parameters and Typical Performance for an LC-MS/MS Assay. This table outlines the essential validation characteristics and their expected outcomes for a robust acyl-CoA quantification method.[4][5]

Visualizing the Workflow and Comparisons

To better illustrate the experimental processes, the following diagrams were generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis sp1 Homogenization sp2 Protein Precipitation (Acetonitrile + IS) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc Liquid Chromatography (C18 Column) sp5->lc ms Mass Spectrometry (ESI+, MRM) lc->ms da Quantification ms->da method_comparison cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV cluster_enzymatic Enzymatic Assay lcmsms_char High Sensitivity High Specificity High Throughput hplcuv_char Moderate Sensitivity Moderate Specificity Moderate Throughput enzymatic_char High Specificity Low Throughput Variable Sensitivity

References

A Comparative Analysis of the Metabolic Effects of 3-Methylheptanoyl-CoA and Octanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates and effects of two distinct acyl-CoA molecules: the branched-chain 3-Methylheptanoyl-CoA and the straight-chain octanoyl-CoA. Understanding the metabolic nuances of these compounds is crucial for research into fatty acid oxidation disorders, energy metabolism, and the development of therapeutic interventions.

Introduction

Octanoyl-CoA is a well-characterized intermediate in the metabolism of even-numbered, straight-chain fatty acids, serving as a direct fuel source for mitochondrial β-oxidation. In contrast, this compound, a branched-chain acyl-CoA, follows a more complex metabolic route, involving an initial α-oxidation step before it can be further degraded. This fundamental difference in their catabolic pathways leads to distinct metabolic consequences, particularly concerning energy yield and the replenishment of citric acid cycle intermediates.

Metabolic Pathways

The metabolic processing of these two acyl-CoAs diverges significantly. Octanoyl-CoA undergoes direct β-oxidation, whereas this compound requires a preparatory α-oxidation step due to the methyl group at its third carbon, which sterically hinders the β-oxidation machinery.

Octanoyl-CoA Metabolism

Octanoyl-CoA, derived from the eight-carbon octanoic acid, is a substrate for the standard mitochondrial β-oxidation pathway. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA in each cycle.

Octanoyl_CoA_Metabolism Octanoyl_CoA Octanoyl-CoA (C8) Hexanoyl_CoA Hexanoyl-CoA (C6) Octanoyl_CoA->Hexanoyl_CoA 1st β-oxidation cycle (produces 1 Acetyl-CoA) Butyryl_CoA Butyryl-CoA (C4) Hexanoyl_CoA->Butyryl_CoA 2nd β-oxidation cycle (produces 1 Acetyl-CoA) Acetyl_CoA_Final 2x Acetyl-CoA (C2) Butyryl_CoA->Acetyl_CoA_Final 3rd β-oxidation cycle (produces 2 Acetyl-CoA) TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA_Final->TCA_Cycle OCR_Workflow Cell Seeding Cell Seeding Substrate Addition Addition of either Octanoate or 3-Methylheptanoate Cell Seeding->Substrate Addition OCR Measurement Real-time monitoring of Oxygen Consumption Rate (e.g., using Seahorse XF Analyzer) Substrate Addition->OCR Measurement Data Analysis Comparison of basal respiration, maximal respiration, and ATP-linked respiration OCR Measurement->Data Analysis Metabolomics_Workflow Cell Treatment Incubate cells with Octanoate or 3-Methylheptanoate Metabolite Extraction Quench metabolism and extract intracellular metabolites Cell Treatment->Metabolite Extraction LC-MS/MS Analysis Separate and quantify Acyl-CoAs and TCA cycle intermediates Metabolite Extraction->LC-MS/MS Analysis Data Analysis Compare metabolite levels between treatment groups LC-MS/MS Analysis->Data Analysis

A Researcher's Guide to Assessing Acyl-CoA Antibody Cross-Reactivity with 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic pathways, cellular signaling, and drug development, the specificity of antibodies is paramount for generating reliable and reproducible data. Acyl-Coenzyme A (acyl-CoA) molecules, central to numerous cellular processes, exist in a vast array of structurally similar forms. This guide provides a framework for evaluating the cross-reactivity of commercially available or custom-developed acyl-CoA antibodies with the branched-chain acyl-CoA, 3-Methylheptanoyl-CoA.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other molecules that share similar structural features, or epitopes.[1] Given the conserved Coenzyme A moiety and the hydrocarbon nature of the acyl chain, antibodies developed against one acyl-CoA species may exhibit off-target binding to others. This is particularly relevant when studying branched-chain fatty acid metabolism, where molecules like this compound are structurally similar to their straight-chain counterparts.

This guide details two primary immunoassays—Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting—to quantitatively and qualitatively assess antibody specificity. It provides detailed experimental protocols and templates for data presentation to aid researchers in validating their reagents and ensuring the accuracy of their findings.

Structural Basis for Potential Cross-Reactivity

The potential for an antibody to cross-react with different acyl-CoAs is rooted in their structural similarities. All acyl-CoAs share an identical Coenzyme A structure. The variability lies in the acyl chain attached via a thioester bond. An antibody's specificity is determined by its ability to recognize unique features of the target acyl chain.

  • Heptanoyl-CoA: A straight-chain saturated fatty acyl-CoA with seven carbons.

  • This compound: A branched-chain saturated fatty acyl-CoA. It shares the same carbon number as heptanoyl-CoA but includes a methyl group at the third carbon position.

This seemingly minor difference in the methyl-group substitution can be a critical recognition feature for a highly specific antibody. However, if an antibody's binding site (paratope) primarily recognizes the backbone of the acyl chain or the Coenzyme A portion, cross-reactivity is likely.

Quantitative Assessment: Competitive ELISA

Competitive ELISA is a highly sensitive method for quantifying the cross-reactivity of an antibody.[2][3] The principle relies on the competition between a labeled, reference antigen and an unlabeled test antigen (in this case, various acyl-CoAs) for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of test antigen that binds to the antibody.[4]

Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of the target acyl-CoA (the immunogen used to raise the antibody) and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[5]

  • Competitive Reaction:

    • In separate tubes, pre-incubate the anti-acyl-CoA antibody at a fixed, limiting concentration with serial dilutions of the target acyl-CoA (for the standard curve) and the potential cross-reactants (e.g., this compound, Octanoyl-CoA, etc.).

    • Transfer these antibody-antigen mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies and antigens.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB for HRP). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation: Competitive ELISA

The results are analyzed by plotting a standard curve of absorbance versus the concentration of the target acyl-CoA. The concentration that inhibits 50% of the antibody binding (IC50) is calculated for each tested acyl-CoA.

Percentage cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Test Acyl-CoA) x 100

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Heptanoyl-CoA Antibody

Compound TestedIC50 (nM)% Cross-Reactivity
Heptanoyl-CoA (Target)10100%
This compound5020%
Octanoyl-CoA10010%
Hexanoyl-CoA8012.5%
Acetyl-CoA> 10,000< 0.1%

Note: This data is for illustrative purposes only.

Western_Blot_Workflow cluster_blot Antigen Immobilization Immobilize Dot Blot Spot Acyl-CoA-BSA conjugates onto membrane Western Blot 1. Run SDS-PAGE 2. Transfer to Membrane Block Block Membrane (e.g., 5% Milk in TBST) Immobilize->Block PrimaryAb Incubate with Primary (Anti-Acyl-CoA) Antibody Block->PrimaryAb Wash1 Wash (3x with TBST) PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash (3x with TBST) SecondaryAb->Wash2 Detect Add Chemiluminescent Substrate & Image Wash2->Detect end_node End Detect->end_node start Start start->Immobilize

References

Unraveling the Metabolic Fates: A Comparative Guide to 3-Methylheptanoyl-CoA and Other Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between various acyl-CoA molecules is paramount for deciphering metabolic pathways and developing targeted therapeutics. This guide provides a detailed comparison of the functional distinctions between 3-Methylheptanoyl-CoA and other well-characterized branched-chain acyl-CoAs (BCAAs), including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, supported by experimental data and detailed protocols.

Introduction

Branched-chain acyl-CoAs are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) and certain fatty acids. While isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are well-known products of leucine, valine, and isoleucine degradation respectively, the metabolic role of this compound is distinct, originating from the breakdown of 3-methyl-branched fatty acids. These differences in origin dictate their subsequent metabolic processing, enzymatic interactions, and overall cellular function. This guide will illuminate these distinctions, providing a clear framework for understanding their unique roles in cellular metabolism.

Metabolic Pathways: A Tale of Two Organelles

The fundamental functional difference between this compound and the other BCAAs lies in their subcellular metabolic pathways. Isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are processed in the mitochondria via the β-oxidation pathway . In contrast, this compound is metabolized in the peroxisome through the α-oxidation pathway . This initial divergence in location and biochemical process underpins all subsequent functional distinctions.

The mitochondrial β-oxidation of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA is primarily handled by a family of acyl-CoA dehydrogenases. In contrast, the methyl group on the third carbon (β-position) of this compound sterically hinders the action of the enzymes of the β-oxidation pathway.[1] Consequently, it is shunted to the peroxisome for an initial α-oxidation step.[2][3]

The α-oxidation of 3-methyl-branched fatty acids like heptanoic acid involves a series of enzymatic reactions that ultimately shorten the fatty acid by one carbon atom, allowing the resulting molecule to then enter the β-oxidation pathway.[2][4]

Metabolic Pathway Comparison cluster_mitochondria Mitochondrial β-Oxidation cluster_peroxisome Peroxisomal α-Oxidation Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA Catabolism IVD 3-Methylcrotonyl-CoA Isovaleryl_CoA->IVD Isovaleryl-CoA Dehydrogenase Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Catabolism IBD Methacrylyl-CoA Isobutyryl_CoA->IBD Isobutyryl-CoA Dehydrogenase Isoleucine Isoleucine Two_Methylbutyryl_CoA Two_Methylbutyryl_CoA Isoleucine->Two_Methylbutyryl_CoA Catabolism SBCAD Tiglyl-CoA Two_Methylbutyryl_CoA->SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase Three_Methylheptanoic_Acid 3-Methylheptanoic Acid Three_Methylheptanoyl_CoA This compound Three_Methylheptanoic_Acid->Three_Methylheptanoyl_CoA Acyl-CoA Synthetase Two_Hydroxy_3_Methylheptanoyl_CoA 2-Hydroxy-3-Methylheptanoyl-CoA Three_Methylheptanoyl_CoA->Two_Hydroxy_3_Methylheptanoyl_CoA Phytanoyl-CoA Hydroxylase (PAHX) Two_Methylhexanal 2-Methylhexanal + Formyl-CoA Two_Hydroxy_3_Methylheptanoyl_CoA->Two_Methylhexanal 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL)

Figure 1: Overview of the distinct metabolic pathways for different branched-chain acyl-CoAs.

Enzymatic Processing and Kinetic Differences

The enzymes responsible for the initial metabolic steps for these acyl-CoAs exhibit significant differences in their substrate specificity and kinetic parameters.

Acyl-CoAPrimary EnzymeSubcellular LocationKm (µM)kcat/Km (M⁻¹s⁻¹)Reference
Isovaleryl-CoA Isovaleryl-CoA Dehydrogenase (IVD)Mitochondria~22-[5]
Isobutyryl-CoA Isobutyryl-CoA Dehydrogenase (IBD)Mitochondria-0.8 x 10⁶[4]
2-Methylbutyryl-CoA Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)Mitochondria-0.23 x 10⁶ (by IBD)[4]
This compound Phytanoyl-CoA Hydroxylase (PAHX)PeroxisomeData not availableData not available[6]

Functional Implications of Pathway Divergence

The distinct metabolic routes of these branched-chain acyl-CoAs lead to several key functional differences:

  • Energy Production: The mitochondrial β-oxidation of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA directly contributes to the cellular energy pool through the production of FADH₂ and NADH, which feed into the electron transport chain. The peroxisomal α-oxidation of this compound does not directly generate ATP. Instead, the shortened acyl-CoA product must be transported to the mitochondria for complete oxidation.

  • Cellular Signaling: Acyl-CoA molecules are increasingly recognized as signaling molecules that can influence protein acylation and gene expression. The differential subcellular localization of these branched-chain acyl-CoAs suggests they may participate in distinct signaling cascades within the mitochondria and peroxisomes.

  • Pathophysiology: Deficiencies in the enzymes responsible for metabolizing these acyl-CoAs lead to distinct metabolic disorders. For instance, defects in isovaleryl-CoA dehydrogenase result in isovaleric acidemia, while mutations in the gene for phytanoyl-CoA hydroxylase cause Refsum disease, characterized by the accumulation of phytanic acid.[7]

Experimental Protocols

Assay for Mitochondrial Acyl-CoA Dehydrogenase Activity

This protocol is a general method for measuring the activity of mitochondrial acyl-CoA dehydrogenases, such as IVD, IBD, and SBCAD.

Principle: The assay measures the reduction of a specific electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase. The reduction of ferricenium is monitored spectrophotometrically at 300 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Acyl-CoA substrate (isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA)

  • Ferricenium hexafluorophosphate

  • Purified or partially purified mitochondrial extracts containing the dehydrogenase of interest

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately start monitoring the decrease in absorbance at 300 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of ferricenium.

Acyl-CoA Dehydrogenase Assay cluster_workflow Experimental Workflow cluster_reaction Reaction Principle Start Prepare Reaction Mixture (Buffer + Ferricenium) Equilibrate Equilibrate to 37°C Start->Equilibrate Add_Substrate Add Acyl-CoA Substrate Equilibrate->Add_Substrate Monitor Monitor Absorbance at 300 nm Add_Substrate->Monitor Calculate Calculate Reaction Rate Monitor->Calculate Acyl_CoA Acyl-CoA Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA Enzyme Enzyme Acyl-CoA Dehydrogenase Ferricenium_ox Ferricenium (Fe³⁺) (Oxidized) Ferricenium_red Ferrocene (Fe²⁺) (Reduced) Ferricenium_ox->Ferricenium_red e⁻ transfer

Figure 2: Experimental workflow and principle of the acyl-CoA dehydrogenase assay.
Assay for Peroxisomal Phytanoyl-CoA Hydroxylase (PAHX) Activity

This protocol is designed to measure the activity of PAHX, the key enzyme in the α-oxidation of 3-methyl-branched acyl-CoAs.

Principle: The assay measures the hydroxylation of the acyl-CoA substrate by monitoring the consumption of the co-substrate, 2-oxoglutarate, or the formation of the hydroxylated product. A common method involves using a radiolabeled substrate and quantifying the radioactive product.

Materials:

  • HEPES buffer (pH 7.4)

  • [1-¹⁴C]-labeled this compound (or other suitable 3-methyl-branched acyl-CoA)

  • 2-oxoglutarate

  • FeSO₄

  • Ascorbate

  • Purified recombinant PAHX or peroxisomal fractions

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, 2-oxoglutarate, FeSO₄, and ascorbate.

  • Add the purified enzyme or peroxisomal fraction to the mixture.

  • Initiate the reaction by adding the radiolabeled this compound.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding acid (e.g., HCl).

  • Extract the lipids from the reaction mixture.

  • Separate the hydroxylated product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactive product using a scintillation counter.

PAHX Assay cluster_workflow Experimental Workflow cluster_reaction Reaction Principle Start Prepare Reaction Mixture (Buffer, Cofactors) Add_Enzyme Add PAHX Enzyme Start->Add_Enzyme Add_Substrate Add Radiolabeled This compound Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop Stop Reaction (Acidification) Incubate->Stop Extract Lipid Extraction Stop->Extract Separate Product Separation (TLC/HPLC) Extract->Separate Quantify Quantify Radioactivity Separate->Quantify Substrate This compound ([¹⁴C]-labeled) Product 2-Hydroxy-3-Methylheptanoyl-CoA ([¹⁴C]-labeled) Substrate->Product PAHX, Cofactors PAHX Phytanoyl-CoA Hydroxylase (PAHX) Cofactors 2-Oxoglutarate, Fe²⁺, Ascorbate

Figure 3: Experimental workflow and principle of the phytanoyl-CoA hydroxylase assay.

Conclusion

The functional differences between this compound and other common branched-chain acyl-CoAs are profound, stemming from their distinct metabolic origins and subsequent processing in different cellular compartments. While isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA are key players in mitochondrial energy metabolism derived from amino acid catabolism, this compound enters the peroxisomal α-oxidation pathway as a means to process 3-methyl-branched fatty acids. This fundamental divergence has significant implications for cellular bioenergetics, signaling, and the pathophysiology of related metabolic disorders. Further research, particularly in elucidating the specific kinetic parameters of phytanoyl-CoA hydroxylase with shorter-chain substrates, will provide a more complete picture of the intricate regulation of branched-chain lipid metabolism.

References

Validating the Biological Activity of Synthetic 3-Methylheptanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic 3-Methylheptanoyl-CoA and its naturally occurring, long-chain analogue, phytanoyl-CoA. Both molecules are key substrates in the peroxisomal α-oxidation pathway, a critical metabolic process for the breakdown of 3-methyl-branched fatty acids. Understanding the comparative performance of synthetic short-chain branched acyl-CoAs is crucial for researchers investigating metabolic diseases, such as Refsum disease, and for the development of novel therapeutic strategies.

Executive Summary

Synthetic this compound is a viable substrate for the enzyme phytanoyl-CoA hydroxylase (PAHX), the rate-limiting enzyme in the α-oxidation pathway. While direct head-to-head kinetic comparisons with the natural substrate phytanoyl-CoA are not extensively published, existing research demonstrates that PAHX exhibits activity towards a range of 3-methylacyl-CoA esters, including those with a C7 acyl chain. This guide presents available data, detailed experimental protocols for activity validation, and a discussion of the relative merits of using a synthetic, shorter-chain substrate in metabolic research.

Data Presentation: Comparison of Substrate Activity

SubstrateChain LengthRelative Activity with PAHXCommercial Availability
Synthetic this compound C7ActiveYes (Synthetic)
Phytanoyl-CoAC20 (branched)High (Endogenous Substrate)Yes
3-Methylhexadecanoyl-CoAC16ActiveResearch/Custom Synthesis
3-Ethylacyl-CoA-ActiveResearch/Custom Synthesis
3-Propylacyl-CoA-Poor SubstrateResearch/Custom Synthesis

Data synthesized from studies on the substrate specificity of phytanoyl-CoA hydroxylase. "Active" indicates that the enzyme shows detectable hydroxylation of the substrate.

Experimental Protocols

To validate the biological activity of synthetic this compound, two key experiments are recommended: an in vitro enzyme activity assay using recombinant phytanoyl-CoA hydroxylase (PAHX) and a cellular assay to measure its uptake and metabolism.

In Vitro Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay

This assay directly measures the conversion of this compound to its hydroxylated product, 2-hydroxy-3-methylheptanoyl-CoA, by recombinant human PAHX.

Materials:

  • Recombinant human phytanoyl-CoA hydroxylase (PAHX)

  • Synthetic this compound

  • Phytanoyl-CoA (for comparison)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • Cofactors: 2-oxoglutarate, FeSO4, Ascorbate, ATP or GTP, MgCl2

  • Quenching solution: Acetonitrile with an internal standard (e.g., C17:0-CoA)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Purify recombinant human PAHX with a polyhistidine tag expressed in E. coli as previously described.[1]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors (final concentrations: 1 mM 2-oxoglutarate, 50 µM FeSO4, 1 mM ascorbate, 1 mM ATP or GTP, 5 mM MgCl2), and recombinant PAHX.

  • Initiation: Start the reaction by adding the substrate (synthetic this compound or phytanoyl-CoA) at various concentrations to determine kinetic parameters.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the product, 2-hydroxy-3-methylheptanoyl-CoA.

Cellular Uptake and Metabolism Assay

This assay assesses the ability of cultured cells to take up and metabolize synthetic this compound.

Materials:

  • Human skin fibroblasts or other relevant cell lines

  • Cell culture medium (e.g., DMEM)

  • Synthetic this compound

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture human skin fibroblasts to near confluency in standard cell culture conditions.

  • Treatment: Incubate the cells with medium containing synthetic this compound at various concentrations and for different time points.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Extraction: Extract the acyl-CoAs from the cell lysate using a solvent precipitation method (e.g., with acetonitrile).

  • Analysis: Analyze the cell extracts by LC-MS/MS to measure the intracellular levels of this compound and its metabolic products, such as 2-hydroxy-3-methylheptanoyl-CoA.

Mandatory Visualization

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome This compound This compound PAHX PAHX This compound->PAHX Synthetic Substrate Phytanoyl-CoA Phytanoyl-CoA Phytanoyl-CoA->PAHX Natural Substrate 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA PAHX->2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA PAHX->2-Hydroxyphytanoyl-CoA 2-HPCL 2-HPCL 2-Hydroxyphytanoyl-CoA->2-HPCL Pristanal Pristanal 2-HPCL->Pristanal Formyl-CoA Formyl-CoA 2-HPCL->Formyl-CoA Beta-Oxidation Beta-Oxidation Pristanal->Beta-Oxidation

Caption: Alpha-oxidation pathway for 3-methyl-branched fatty acids.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay Recombinant_PAHX Recombinant PAHX Incubation Incubation at 37°C Recombinant_PAHX->Incubation Substrate This compound or Phytanoyl-CoA Substrate->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS_Analysis LC-MS/MS Analysis Quenching->LCMS_Analysis Cell_Culture Cell Culture Substrate_Incubation Incubation with This compound Cell_Culture->Substrate_Incubation Cell_Lysis Cell Lysis Substrate_Incubation->Cell_Lysis Acyl_CoA_Extraction Acyl-CoA Extraction Cell_Lysis->Acyl_CoA_Extraction LCMS_Analysis2 LC-MS/MS Analysis Acyl_CoA_Extraction->LCMS_Analysis2

Caption: Experimental workflow for validating biological activity.

Conclusion

Synthetic this compound serves as a valuable tool for the investigation of the peroxisomal α-oxidation pathway. Its activity as a substrate for phytanoyl-CoA hydroxylase allows for detailed in vitro and cellular studies of this metabolic route. While it is a shorter-chain analogue of the natural substrate phytanoyl-CoA, its use can offer advantages in terms of solubility and ease of handling in experimental setups. The provided protocols offer a robust framework for researchers to independently validate the biological activity of synthetic this compound and compare its performance with other relevant substrates. Further studies are warranted to establish detailed kinetic parameters and to fully elucidate the comparative metabolism of short- and long-chain 3-methyl-branched acyl-CoAs.

References

head-to-head comparison of different 3-Methylheptanoyl-CoA analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Analytical Methods for 3-Methylheptanoyl-CoA

The accurate quantification of this compound, a branched-chain acyl-coenzyme A (acyl-CoA), is critical for understanding its role in various metabolic pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the primary analytical methodologies suitable for the analysis of this compound in biological matrices. We will delve into the experimental protocols and performance characteristics of each technique to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.

The two most prominent techniques for the analysis of acyl-CoAs, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzyme-based assays exist for similar molecules, LC-MS/MS and GC-MS offer the highest sensitivity and selectivity for this class of compounds.

Comparative Performance of Analytical Methods

The choice of analytical technique is often dictated by the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of short- to medium-chain acyl-CoAs, which are applicable to this compound.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 1-5 fmol[1]Picomole to nanomole range
Limit of Quantitation (LOQ) 5-25 fmolNanomole range
Linearity Wide dynamic range, typically 3-4 orders of magnitude[2]Good, but may be narrower than LC-MS/MS
Accuracy High, with recoveries typically between 90-110%[1]Good, with recoveries generally between 85-115%[3]
Precision High, with relative standard deviations (RSDs) <15%[3]Good, with RSDs typically <20%
Specificity Very high due to tandem mass spectrometryHigh, but may require derivatization to improve volatility and separation
Sample Throughput High, amenable to automationModerate, sample preparation can be time-consuming
Derivatization Requirement Not typically requiredOften necessary to improve volatility[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the analysis of this compound using LC-MS/MS and GC-MS.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs directly from biological extracts.[2][4]

1. Sample Preparation (from biological tissue) [5][6]

  • Tissue Homogenization: Flash-freeze approximately 50 mg of tissue in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen tissue in 1 mL of an ice-cold acidic solution (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid) to precipitate proteins and extract acyl-CoAs.

  • Internal Standard Spiking: Add a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar acyl-CoA not present in the sample) to the homogenate to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.

  • Purification (Optional): The resulting supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.

  • Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50 mM ammonium (B1175870) acetate).

2. LC-MS/MS Analysis

  • Chromatography: Employ a C18 reversed-phase column for chromatographic separation.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ion-pairing agent) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound and the internal standard.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of acyl-CoAs typically requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation and Derivatization [3]

  • Extraction: Follow a similar extraction procedure as for LC-MS/MS to isolate the acyl-CoAs.

  • Hydrolysis: The acyl-CoA is first hydrolyzed to release the free fatty acid (3-methylheptanoic acid).

  • Derivatization: The carboxyl group of the free fatty acid is then derivatized to form a more volatile ester (e.g., a methyl or silyl (B83357) ester). This is a critical step for GC analysis.

  • Purification: The derivatized sample is purified, often using liquid-liquid extraction or SPE.

2. GC-MS Analysis

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

  • Injection: Inject the derivatized sample into the GC inlet.

  • Temperature Program: Employ a temperature gradient to ensure optimal separation of the analytes.

  • Mass Spectrometry: Use electron ionization (EI) and scan for the characteristic fragment ions of the derivatized 3-methylheptanoic acid.

Visualizations

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical analytical workflow and the metabolic context of this compound.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Tissue Biological Sample (Tissue) Homogenization Homogenization & Extraction Tissue->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Centrifugation Protein Precipitation & Centrifugation Spiking->Centrifugation Purification Supernatant Purification (SPE) Centrifugation->Purification Reconstitution Drying & Reconstitution Purification->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Direct Analysis GCMS GC-MS Analysis (with Derivatization) Reconstitution->GCMS Indirect Analysis Quantification Quantification LCMS->Quantification GCMS->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: A generalized workflow for the analysis of this compound.

Metabolic Pathway of Branched-Chain Fatty Acids cluster_pathway Peroxisomal Alpha-Oxidation Branched_FA 3-Methyl-branched Fatty Acid Acyl_CoA_Synthase Acyl-CoA Synthetase Branched_FA->Acyl_CoA_Synthase Methyl_Acyl_CoA This compound Acyl_CoA_Synthase->Methyl_Acyl_CoA CoA PAHX Phytanoyl-CoA Hydroxylase (PAHX) Methyl_Acyl_CoA->PAHX Hydroxy_Acyl_CoA 2-Hydroxy-3-methylacyl-CoA PAHX->Hydroxy_Acyl_CoA HPCL 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) Hydroxy_Acyl_CoA->HPCL Aldehyde 2-Methyl-aldehyde + Formyl-CoA HPCL->Aldehyde Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Dehydrogenase Shortened_Acid Shortened Fatty Acid Dehydrogenase->Shortened_Acid Beta_Oxidation β-Oxidation Shortened_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of 3-methyl-branched fatty acids.[7]

References

Assessing Enzyme Specificity for 3-Methylheptanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic landscape for specific metabolites is crucial for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of key enzymes with potential specificity for 3-Methylheptanoyl-CoA, a branched-chain acyl-CoA intermediate. Due to a lack of direct kinetic data for this compound in publicly available literature, this guide draws comparisons from studies on structurally similar 3-methyl-branched and other branched-chain acyl-CoAs.

Key Enzymes in 3-Methyl-Branched Acyl-CoA Metabolism

The metabolism of branched-chain fatty acids, such as 3-methylheptanoic acid, involves a series of enzymatic reactions. After activation to its coenzyme A (CoA) ester, this compound is a substrate for enzymes that can accommodate its methyl branch. Based on current research, two primary enzyme classes are of significant interest:

  • Phytanoyl-CoA Hydroxylase (PHYH): This peroxisomal enzyme is a key player in the alpha-oxidation of 3-methyl-branched fatty acids.[1]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): This mitochondrial enzyme is involved in the degradation of branched-chain amino acids and has demonstrated activity towards short-chain branched acyl-CoAs.[2][3]

Comparative Analysis of Enzyme Specificity

While direct kinetic parameters (Km and Vmax) for this compound are not currently available, we can infer potential enzyme specificity by examining data for analogous substrates.

Phytanoyl-CoA Hydroxylase (PHYH): A Prime Candidate

Human phytanoyl-CoA hydroxylase (PHYH) is a peroxisomal alpha-oxidation enzyme that catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs.[4] Studies have shown that recombinant human PHYH is active towards phytanoyl-CoA and 3-methylhexadecanoyl-CoA.[4] Importantly, it also acts on a variety of other mono-branched 3-methylacyl-CoA esters with a chain length of at least seven carbons, which would include this compound.[5][6] The enzyme does not show activity towards 2-methyl- or 4-methyl-branched acyl-CoAs, highlighting its specificity for the 3-methyl position.[4]

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): A Potential Contributor

Short/branched-chain acyl-CoA dehydrogenase (ACADSB) is a mitochondrial enzyme with known activity towards short branched-chain acyl-CoA derivatives.[2] Its primary substrate is (S)-2-methylbutyryl-CoA, an intermediate in isoleucine metabolism.[2] However, it also demonstrates significant activity with other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs.[2] While its specificity is geared towards 2-methyl branches, the potential for promiscuity towards a 3-methyl substrate, particularly a shorter-chain one like this compound, cannot be entirely ruled out without direct experimental evidence.

Other Acyl-CoA Dehydrogenases

The family of acyl-CoA dehydrogenases (ACADs) is categorized based on their specificity for short-, medium-, or long-chain fatty acid acyl-CoA substrates.[7] While these enzymes primarily act on straight-chain acyl-CoAs, some promiscuity exists. For instance, the 2-methyl branched-chain acyl-CoA dehydrogenase from Ascaris suum can dehydrogenate butyryl-CoA, valeryl-CoA, and octanoyl-CoA, albeit at a much lower rate than its preferred 2-methyl-branched substrates.[8] This suggests that other ACADs might have some, likely low, activity towards this compound.

Quantitative Data Summary

The following table summarizes the available kinetic data for enzymes acting on substrates structurally related to this compound. This data provides a basis for inferring the potential specificity for this compound.

EnzymeOrganism/SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
2-Methyl Branched-Chain Acyl-CoA DehydrogenaseAscaris suum mitochondria2-Methylbutyryl-CoA181.62[8]
2-Methyl Branched-Chain Acyl-CoA DehydrogenaseAscaris suum mitochondria2-Methylvaleryl-CoA211.58[8]

Note: No direct kinetic data (Km, Vmax) for any enzyme with this compound as a substrate has been found in the reviewed literature.

Experimental Protocols

To definitively assess the specificity of various enzymes for this compound, a series of in vitro experiments are required. Below are detailed methodologies for key experiments.

Protocol 1: Enzyme Purification

Objective: To obtain highly purified recombinant enzymes (e.g., human PHYH, human SBCAD) for kinetic analysis.

Methodology:

  • Cloning and Expression: The cDNA encoding the human PHYH or SBCAD enzyme is cloned into a suitable expression vector (e.g., pET vector with a His-tag). The vector is then transformed into a competent bacterial expression host, such as E. coli BL21(DE3).

  • Cell Culture and Induction: A large-scale culture of the transformed E. coli is grown to a desired optical density. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed using sonication or a French press.

  • Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged protein binds to the column.

  • Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The purified protein is then eluted with a buffer containing a high concentration of imidazole.

  • Further Purification (Optional): For higher purity, additional chromatography steps such as ion exchange or size-exclusion chromatography can be performed.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE analysis.

Protocol 2: Continuous Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

Objective: To measure the rate of this compound dehydrogenation by SBCAD or other ACADs.

Methodology:

  • Principle: The assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., potassium phosphate), the purified acyl-CoA dehydrogenase, the electron acceptor, and the substrate (this compound).

  • Measurement: The reaction is initiated by the addition of the substrate. The decrease in absorbance of the electron acceptor is monitored continuously in a spectrophotometer at a specific wavelength (e.g., 308 nm for cinnamoyl-CoA formation from 3-phenylpropionyl-CoA which can be adapted).[9]

  • Kinetic Parameter Determination: By varying the concentration of this compound and measuring the initial reaction velocities, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined using non-linear regression analysis of the resulting data.

Protocol 3: HPLC-Based Assay for Phytanoyl-CoA Hydroxylase Activity

Objective: To quantify the conversion of this compound to its hydroxylated product by PHYH.

Methodology:

  • Reaction: The purified recombinant PHYH is incubated with this compound in a reaction buffer containing the necessary cofactors: Fe(II), 2-oxoglutarate, and ascorbate.[4] The reaction is terminated at various time points.

  • Sample Preparation: The reaction mixture is treated to precipitate the protein (e.g., with perchloric acid), and the supernatant containing the acyl-CoA species is neutralized.[2]

  • HPLC Separation: The acyl-CoA substrate and product are separated using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column. A gradient elution with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection and Quantification: The separated acyl-CoAs are detected by their UV absorbance at 260 nm. The peak areas of the substrate and product are integrated, and their concentrations are determined by comparison to a standard curve.

  • Kinetic Analysis: Initial reaction velocities are determined at different substrate concentrations to calculate Km and Vmax.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Metabolism cluster_activation Cytosol/Peroxisome cluster_alpha_oxidation Peroxisome cluster_beta_oxidation Mitochondrion 3-Methylheptanoic_Acid 3-Methylheptanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 3-Methylheptanoic_Acid->Acyl-CoA_Synthetase CoA-SH, ATP This compound This compound Acyl-CoA_Synthetase->this compound AMP, PPi PHYH Phytanoyl-CoA Hydroxylase (PHYH) This compound->PHYH O2, 2-Oxoglutarate SBCAD Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) This compound->SBCAD FAD Further_Metabolism Further_Metabolism This compound->Further_Metabolism 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA PHYH->2-Hydroxy-3-methylheptanoyl-CoA Succinate, CO2 Further_Alpha-Oxidation Further_Alpha-Oxidation 2-Hydroxy-3-methylheptanoyl-CoA->Further_Alpha-Oxidation 3-Methyl-2-heptenoyl-CoA 3-Methyl-2-heptenoyl-CoA SBCAD->3-Methyl-2-heptenoyl-CoA FADH2 Further_Beta-Oxidation Further_Beta-Oxidation 3-Methyl-2-heptenoyl-CoA->Further_Beta-Oxidation Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_kinetic_assay Kinetic Assay cluster_data_analysis Data Analysis Cloning_Expression Cloning & Expression of Target Enzyme Purification Enzyme Purification (e.g., Affinity Chromatography) Cloning_Expression->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Assay_Setup Setup Reaction with Purified Enzyme and This compound Purity_Check->Assay_Setup Data_Acquisition Measure Reaction Rate (Spectrophotometry or HPLC) Assay_Setup->Data_Acquisition Kinetic_Parameters Determine Km and Vmax (Michaelis-Menten Plot) Data_Acquisition->Kinetic_Parameters Comparison Compare Specificity with Alternative Substrates Kinetic_Parameters->Comparison

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical strategies for the study of 3-Methylheptanoyl-CoA and other branched-chain acyl-CoA species. It is intended for researchers, scientists, and professionals in drug development who are engaged in metabolomics research. The content covers a comparison of analytical platforms, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Introduction to this compound

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are central metabolites in cellular metabolism, participating in a wide array of biochemical processes including fatty acid β-oxidation, lipid biosynthesis, transcriptional regulation, and protein post-translational modifications.[1][2] Branched-chain fatty acids and their CoA derivatives are known components of bacterial membranes and can influence the taste and aroma of dairy and meat products from ruminants.[3] The analysis of these molecules is critical for understanding metabolic pathways, diagnosing inborn errors of metabolism, and for applications in food science and biotechnology.[4][5]

The low abundance and inherent instability of acyl-CoAs in biological matrices present analytical challenges, necessitating sensitive and specific methods for their detection and quantification.[2][6] This guide focuses on the comparative methodologies used to profile these important metabolites.

Comparative Analysis of Analytical Platforms

The quantification of this compound and related metabolites is primarily achieved through hyphenated chromatographic and mass spectrometric techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely adopted method for acyl-CoA analysis due to its high sensitivity and specificity.[1] Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for the analysis of the parent branched-chain fatty acids.

Below is a comparative summary of the primary analytical platforms.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Type Intact Acyl-CoA thioesters (e.g., this compound)Volatile derivatives (e.g., Fatty Acid Methyl Esters - FAMEs)
Sample Derivatization Not typically required for acyl-CoAs.Mandatory for fatty acids (e.g., FAME derivatization).[4]
Sensitivity High (sub-ng/mL to pg/mL levels).[6]Moderate to High (ng/mL range).[4]
Specificity High, especially with Multiple Reaction Monitoring (MRM).[6]High, based on retention time and mass fragmentation patterns.
Throughput High, suitable for large-scale metabolomics studies.Lower, due to longer run times and derivatization steps.
Primary Application Targeted and untargeted analysis of acyl-CoAs and other polar to semi-polar metabolites.[1][2]Profiling of fatty acids, including branched-chain isomers.[4]
Instrumentation Triple Quadrupole (QqQ), Orbitrap, or Time-of-Flight (TOF) MS.Quadrupole or Ion Trap MS with Electron Ionization (EI).[4]

Detailed Experimental Protocols

A generalized protocol for the analysis of acyl-CoAs from biological samples using LC-MS/MS is outlined below. This protocol synthesizes common steps described in the literature.[2][6]

Sample Preparation and Homogenization
  • Objective: To rapidly quench metabolic activity and prepare the sample for extraction.

  • Protocol:

    • Flash-freeze tissue or cell samples in liquid nitrogen immediately upon collection to halt enzymatic processes.

    • Store samples at -80°C until extraction.

    • For tissues, weigh the frozen sample (typically 10-50 mg) and homogenize in a cold extraction solvent using a bead beater or similar mechanical disruptor. For cultured cells, aspirate the medium and add cold extraction solvent directly to the plate.

Acyl-CoA Extraction
  • Objective: To efficiently extract acyl-CoAs while precipitating proteins.

  • Protocol:

    • Prepare an extraction solvent, commonly an acidic acetonitrile/water/formic acid mixture (e.g., 75:25:0.1 v/v/v).

    • Add a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA) to the sample for absolute quantification.

    • Add the cold extraction solvent to the homogenized sample or cell lysate.

    • Vortex vigorously for 10-15 minutes at 4°C to ensure thorough extraction and protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol (B129727) in water) for LC-MS/MS analysis.

Liquid Chromatographic Separation
  • Objective: To separate this compound from isomers and other metabolites prior to detection.

  • Protocol:

    • Employ a C18 reversed-phase column suitable for polar metabolites.

    • Use a binary solvent system, for example:

      • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).

      • Mobile Phase B: Methanol.

    • Apply a gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.

Mass Spectrometric Detection
  • Objective: To detect and quantify the target acyl-CoAs with high specificity.

  • Protocol:

    • Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with an electrospray ionization (ESI) source.

    • For quantification, use the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by its fragmentation.

    • Optimize MRM transitions for this compound and other target metabolites to ensure maximum signal intensity.

Metabolic Pathways and Experimental Workflow

Putative Alpha-Oxidation Pathway for this compound

3-methyl-branched fatty acids undergo a process of alpha-oxidation in peroxisomes, which shortens the fatty acid by one carbon atom.[7] This pathway is essential when a methyl group at the beta-carbon prevents standard β-oxidation. The process begins with the activation of the fatty acid to its corresponding CoA ester. The following diagram illustrates a putative alpha-oxidation pathway for 3-Methylheptanoic acid.

Alpha_Oxidation_Pathway M1 3-Methylheptanoic Acid E1 Acyl-CoA Synthetase M1->E1 M2 This compound E2 Phytanoyl-CoA Hydroxylase (PAHX) M2->E2 M3 2-Hydroxy-3-methylheptanoyl-CoA E3 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) M3->E3 M4 2-Methylhexanal E4 Aldehyde Dehydrogenase M4->E4 M5 Formyl-CoA M6 2-Methylhexanoic Acid M7 Subsequent β-Oxidation M6->M7 E1->M2 E2->M3 E3->M4 E3->M5 E4->M6

Caption: Putative alpha-oxidation pathway for 3-Methylheptanoic acid in peroxisomes.

General Experimental Workflow for Comparative Metabolomics

The following diagram outlines the typical workflow for a comparative metabolomics study focusing on acyl-CoAs.

Metabolomics_Workflow A Experimental Design (e.g., Control vs. Treatment) B Sample Collection (Cells, Tissues, etc.) A->B C Metabolite Extraction (Quenching & Lysis) B->C D LC-MS/MS Analysis (Data Acquisition) C->D E Data Processing (Peak Picking, Alignment) D->E F Statistical Analysis (e.g., t-test, PCA) E->F G Metabolite Identification & Quantification F->G H Pathway Analysis & Biological Interpretation G->H

Caption: A generalized workflow for a comparative metabolomics study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methylheptanoyl-CoA, a specialized research chemical, is critical for maintaining laboratory safety and ensuring environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on established protocols for handling analogous Coenzyme A (CoA) esters, thioesters, and general hazardous chemical waste. These procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its associated waste with the utmost care. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Nitrile gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to shield from potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

All handling and preparation for disposal of this compound should be conducted within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it should be treated as hazardous chemical waste.[1] Adherence to the following steps will ensure safe and compliant disposal:

  • Waste Identification and Segregation:

    • All materials, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, absorbent paper), must be designated as hazardous chemical waste.[1][2]

    • This waste stream should not be mixed with other types of waste, such as biological or radioactive materials, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containerization:

    • Select a robust, leak-proof waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1][3]

    • The container must be in good condition, with no cracks or signs of deterioration, and must have a secure, screw-on cap.[2][3] The use of foodstuff containers is strictly prohibited.[3]

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "this compound".

      • If in a solution, list all constituents and their approximate percentages.[1]

      • The date when waste was first added to the container.[5]

  • Waste Accumulation:

    • Solids and Small Liquid Quantities (<50 mL): Carefully transfer the waste into the designated hazardous waste container. For solids, minimize dust formation by gently sweeping the material into a weigh boat or onto paper before transferring.[1]

    • Larger Liquid Quantities (>50 mL): If this compound is in a volatile organic solvent, it should be collected in a container specifically designated for flammable liquid waste.[1]

    • Ensure the waste container is kept closed except when adding more waste.[2][4]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks.[2] The secondary container should be capable of holding 110% of the volume of the primary container.[2]

    • Segregate the waste from incompatible materials, such as strong acids and bases.[3]

  • Final Disposal:

    • Once the waste container is nearly full (approximately three-quarters full) or has reached the accumulation time limit set by your institution (e.g., 90 or 150 days), arrange for its collection.[2][5]

    • Contact your institution's EHS office or licensed hazardous waste contractor to schedule a pickup.[1]

Summary of Waste Characteristics

For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

CharacteristicDescription
Physical State Can be a solid or in a solution, depending on the experimental application.[1]
Chemical Nature Coenzyme A ester, Thioester, Organosulfur compound.
Primary Hazards Assumed to be a potential irritant. May cause respiratory irritation.[6][7]
Compatibility Store separately from strong acids, bases, and oxidizing agents.[3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from other waste streams identify->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container: 'Hazardous Waste', Chemical Name, Date container->label accumulate Accumulate Waste in Sealed Container label->accumulate store Store in Designated Area with Secondary Containment accumulate->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on general laboratory safety principles and information for analogous compounds. Always consult your institution's specific hazardous waste management policies and your Environmental Health and Safety (EHS) office for definitive procedures.

References

Personal protective equipment for handling 3-Methylheptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylheptanoyl-CoA

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the safety profiles of structurally similar compounds, such as 3-methylheptanoic acid and other acyl-CoA derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is compiled to ensure the safe execution of experimental protocols and to minimize risks to personnel and the environment.

Summary of Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below. This is the minimum required PPE and may need to be augmented based on the specific experimental conditions and a comprehensive risk assessment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a respirator may be necessary. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step plans for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation and Area Setup:

    • Ensure a clean and organized workspace.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Assemble all necessary materials and equipment before handling the compound.

  • Personal Protective Equipment (PPE) Application:

    • Put on a lab coat and ensure it is fully buttoned.

    • Wear chemical safety goggles.

    • Don appropriate, chemically resistant gloves.

  • Compound Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe dust or vapors.

    • If the compound is a solid, handle it in a way that minimizes dust generation.

    • If it is a solution, avoid splashing and aerosol formation.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

  • Post-Handling:

    • Thoroughly clean the work area.

    • Wash hands with soap and water after handling the compound.

    • Remove and properly dispose of or decontaminate PPE.

Disposal Plan
  • Waste Collection:

    • Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.

    • This includes unused compounds, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials.

  • Waste Storage:

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of it down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & Area Setup ppe Don Personal Protective Equipment (PPE) prep->ppe handling Handling of This compound ppe->handling exposure In Case of Exposure handling->exposure Accidental Exposure post_handling Post-Handling Procedures (Cleaning & Decontamination) handling->post_handling Normal Workflow first_aid Administer First Aid & Seek Medical Attention exposure->first_aid disposal Waste Collection & Disposal post_handling->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.